molecular formula C3H2BrNS B042996 5-Bromoisothiazole CAS No. 54390-97-5

5-Bromoisothiazole

货号: B042996
CAS 编号: 54390-97-5
分子量: 164.03 g/mol
InChI 键: XNONRNKAYRHZDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromoisothiazole is a high-value, halogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure, featuring an isothiazole ring, provides a robust and pharmaceutically relevant scaffold, while the bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This reactivity makes it an essential precursor for the synthesis of diverse compound libraries aimed at drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and other small-molecule therapeutics. Researchers utilize this compound to efficiently introduce the isothiazole pharmacophore into target molecules, a motif known to impart favorable metabolic stability and binding characteristics. Beyond pharmaceutical applications, it serves as a critical intermediate in the synthesis of functional materials, including organic semiconductors and ligands for metal-organic frameworks (MOFs). This product is provided with high chemical purity to ensure reliable and reproducible experimental outcomes in advanced synthetic and biological research programs.

属性

IUPAC Name

5-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNONRNKAYRHZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505009
Record name 5-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54390-97-5
Record name 5-Bromoisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54390-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromoisothiazole: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-Bromoisothiazole (CAS No: 54390-97-5), a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The isothiazole nucleus is a key pharmacophore found in a range of biologically active agents, and the presence of a bromine atom at the 5-position offers a versatile synthetic handle for molecular elaboration.[1][2][3][4] This document details the core molecular profile, spectroscopic characteristics, plausible synthetic strategies, and the chemical reactivity of this compound, with a focus on its application as a building block in the synthesis of complex organic molecules. We will explore its utility in modern cross-coupling reactions and provide expert insights into the causality behind experimental design for its derivatization.

The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery.[5] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it an effective bioisostere for other aromatic systems. Isothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[4][5] The introduction of a bromine atom, as in this compound, provides a crucial point of attachment for introducing molecular diversity, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.

Core Molecular Profile: this compound

This compound, systematically named 5-bromo-1,2-thiazole, is the primary subject of this guide.[6] Its fundamental identifiers and structural information are consolidated below.

Molecular Structure and Identifiers

The structure consists of a 1,2-thiazole ring with a bromine atom substituted at the C5 position, adjacent to the sulfur atom.

Caption: 2D structure of this compound.

The key chemical identifiers for this compound are summarized in the following table for unambiguous identification.

IdentifierValueSource
CAS Number 54390-97-5[6]
Molecular Formula C₃H₂BrNS[6]
IUPAC Name 5-bromo-1,2-thiazole[6]
Molecular Weight 164.03 g/mol [6]
InChI InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H[6]
InChIKey XNONRNKAYRHZDJ-UHFFFAOYSA-N[6]
Canonical SMILES C1=C(C=NS1)Br[6]

Physicochemical and Spectroscopic Characterization

Precise physicochemical data for this compound is not extensively reported in readily available literature. Data for the isomeric 5-Bromothiazole (CAS: 3034-55-7) is sometimes mistakenly attributed and should be used with caution.

PropertyValueNotes
Appearance Yellow to brown liquidData for 5-Bromothiazole; likely similar.[7]
Density 1.835 g/mL at 25 °CData for 5-Bromothiazole.[8]
Refractive Index n20/D 1.5955Data for 5-Bromothiazole.[8]
Predicted ¹H NMR Spectral Data

While an experimental spectrum is not available in the cited literature, the ¹H NMR spectrum of this compound in CDCl₃ can be predicted based on established principles of heterocyclic chemistry. The molecule has two aromatic protons at the C3 and C4 positions.

  • H4 (proton at C4): This proton is adjacent to the bromine-bearing carbon. It is expected to appear as a doublet. Due to the electron-withdrawing nature of the adjacent bromine and the ring system, its chemical shift is predicted to be in the range of δ 7.2-7.5 ppm .

  • H3 (proton at C3): This proton is adjacent to the nitrogen atom and coupled to H4. It is expected to be the most downfield signal due to the deshielding effect of the adjacent electronegative nitrogen. It should appear as a doublet with the same coupling constant as H4, predicted in the range of δ 8.4-8.7 ppm .[9]

The coupling constant between these two vicinal protons (³JHH) is expected to be small, typical for five-membered heterocycles.

Synthesis and Manufacturing Routes

A specific, detailed experimental protocol for the synthesis of this compound is not prominently featured in the surveyed literature. However, its synthesis can be approached through established methodologies for constructing and functionalizing the isothiazole ring.[2][10] A plausible and common strategy involves the construction of the isothiazole ring from acyclic precursors, followed by selective bromination.

General Synthetic Strategy: Ring Cyclization and Bromination

One of the most fundamental approaches to the isothiazole core involves the oxidative cyclization of a γ-iminothioamide or related precursors. The synthesis could logically proceed as follows:

  • Precursor Synthesis: Generation of a suitable three-carbon backbone with appropriate terminal functional groups.

  • Ring Formation: Reaction with a source of sulfur and nitrogen (e.g., ammonia and hydrogen sulfide or their equivalents) to form the isothiazole ring.

  • Electrophilic Bromination: Introduction of the bromine atom at the C5 position using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine. The C5 position is often susceptible to electrophilic attack.

A Acyclic Precursor (e.g., β-keto nitrile) B Ring Formation (+ S/N source) A->B C Isothiazole Core B->C D Electrophilic Bromination (e.g., + NBS) C->D E This compound D->E cluster_0 Suzuki-Miyaura Cross-Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D 5-Aryl-isothiazole C->D C-C Bond Formation

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Bromoisothiazole

This compound is a halogenated heterocyclic compound featuring an isothiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms in adjacent positions. The isothiazole core is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] The introduction of a bromine atom at the C5 position profoundly influences the molecule's electronic properties, reactivity, and potential as a synthetic building block.

For researchers in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond merely presenting data, we will delve into the structural basis for the observed spectroscopic features and provide robust, field-proven protocols for data acquisition. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of isothiazole derivatives.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a new or synthesized batch of this compound follows a logical workflow. Each technique provides a unique and complementary piece of the structural puzzle.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Prep This compound Sample (Purity >95%) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data Connectivity & Chemical Environment (Chemical Shift, Coupling) NMR->NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight & Formula (m/z, Isotopic Pattern, Fragments) MS->MS_Data Final Structural Confirmation & Purity Assessment NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: High-level workflow for the complete spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound (C₃H₂BrNS), we are interested in the signals from its two hydrogen nuclei (¹H NMR) and three carbon nuclei (¹³C NMR).

Predicted ¹H NMR Spectrum

The isothiazole ring has two protons. Due to the heterocyclic nature and the presence of the electronegative bromine atom, these protons reside in distinct chemical environments.

Caption: Structure of this compound showing the two non-equivalent protons and their expected coupling.

Data Interpretation: The ¹H NMR spectrum is expected to show two signals, both in the aromatic region (typically 7.0-9.0 ppm).

  • H-3 (Proton at C3): This proton is adjacent to the nitrogen atom. Nitrogen's high electronegativity and the magnetic anisotropy of the C=N bond will deshield this proton, shifting it significantly downfield.

  • H-4 (Proton at C4): This proton is adjacent to the sulfur atom and the bromine-bearing carbon. It will appear upfield relative to H-3.

  • Coupling: The two protons are on adjacent carbons and will exhibit spin-spin coupling, appearing as doublets. The coupling constant (³JHH) in five-membered heterocyclic rings of this nature is typically small.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 8.20 - 8.40 Doublet (d) ~1.9

| H-4 | 7.50 - 7.70 | Doublet (d) | ~1.9 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the three carbon atoms of the isothiazole ring.

Data Interpretation: The chemical shifts are influenced by the neighboring heteroatoms and the bromine substituent.

  • C5: This carbon is directly bonded to the highly electronegative bromine atom, which is expected to cause a significant downfield shift. However, heavy atoms like bromine can also induce an upfield "heavy atom effect." In similar brominated heterocycles, the carbon bearing the bromine often appears significantly upfield compared to the unsubstituted parent compound. Therefore, we predict a shielded signal for C5.

  • C3: This carbon is adjacent to the nitrogen atom (C=N bond), leading to a strong deshielding effect and placing its resonance at the lowest field.

  • C4: This carbon is the least affected by direct bonding to heteroatoms and will appear at the most upfield position among the CH carbons.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C3 150 - 155
C4 125 - 130

| C5 | 115 - 120 |

Experimental Protocol for NMR Spectroscopy

Causality Statement: The choice of a deuterated solvent like chloroform-d (CDCl₃) is critical. It is largely transparent in the ¹H NMR spectrum, provides a deuterium signal for the instrument's frequency lock system, and is an excellent solvent for a wide range of organic compounds.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 512-1024) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[4]

    • Integrate the peaks in the ¹H spectrum and measure chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by vibrations of the heterocyclic ring and the carbon-bromine bond.

Data Interpretation:

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic isothiazole ring is expected to appear at a frequency just above 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring will produce characteristic absorptions in the 1600-1400 cm⁻¹ region.

  • Fingerprint Region: The region below 1400 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule, including C-S and C-N single bond stretches.

  • C-Br Stretch: The carbon-bromine bond vibration is expected to appear at a low wavenumber, typically below 700 cm⁻¹.

Table 3: Predicted Characteristic IR Peaks for this compound

Wavenumber (cm⁻¹) Bond Vibration Intensity
3100 - 3050 Aromatic C-H stretch Medium-Weak
1550 - 1450 C=N stretch Medium-Strong
1450 - 1380 Aromatic C=C stretch Medium-Strong
850 - 750 C-H out-of-plane bend Strong

| 700 - 550 | C-Br stretch | Medium-Strong |

Experimental Protocol for FTIR Spectroscopy

Causality Statement: For a liquid sample like this compound, the neat thin film method using salt (NaCl or KBr) plates is the simplest and most direct approach. These salt plates are transparent to mid-range infrared radiation, ensuring that only the sample's absorbance is measured.[6] An Attenuated Total Reflectance (ATR) accessory offers an even simpler alternative requiring no sample preparation.[7]

  • Sample Preparation (Thin Film Method):

    • Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid moisture from fingers.

    • Place 1-2 drops of liquid this compound onto the face of one plate.

    • Carefully place the second plate on top, gently spreading the liquid into a thin, uniform film without air bubbles.

  • Instrument Setup (FTIR Spectrometer):

    • Place the spectrometer in transmission mode.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Mount the salt plate assembly in the sample holder within the instrument.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Processing:

    • Identify and label the wavenumbers (in cm⁻¹) of the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, we expect to use Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Predicted Mass Spectrum

Data Interpretation:

  • Molecular Ion (M⁺·): The molecular weight of this compound is approximately 164 g/mol . A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 163 (for C₃H₂⁷⁹BrNS) and one at m/z 165 (for C₃H₂⁸¹BrNS). This "M" and "M+2" pattern is a definitive indicator of a single bromine atom.[8]

  • Fragmentation: Under the high energy of Electron Ionization (EI), the molecular ion will fragment. Plausible fragmentation pathways include:

    • Loss of Br·: Cleavage of the C-Br bond to give a fragment at m/z 84 (C₃H₂NS⁺).

    • Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 136/138.

    • Cleavage of the ring: Various other smaller fragments can be formed from the breakdown of the isothiazole ring.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (Mass/Charge) Proposed Fragment Notes
163, 165 [C₃H₂BrNS]⁺· Molecular ion peak cluster (M⁺·, M+2), characteristic 1:1 ratio for Br.
84 [C₃H₂NS]⁺ Loss of a bromine radical (·Br).

| 58 | [C₂H₂S]⁺· | Loss of Br and HCN. |

Experimental Protocol for GC-MS

Causality Statement: GC-MS is the ideal method for a volatile organic compound like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound. Electron Ionization is a standard, robust method that produces reproducible fragmentation patterns suitable for library matching.[9]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

    • Transfer the solution to a 2 mL GC autosampler vial.

  • Instrument Setup (GC-MS System):

    • GC Parameters:

      • Injector: Split/splitless injector, set to 250 °C. Use a split ratio (e.g., 50:1) to avoid overloading the column.

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

      • Oven Program: Start at 50 °C for 1 minute, then ramp at 10-15 °C/min to 250 °C and hold for 2-5 minutes. This program ensures good separation of components with different boiling points.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: ~230 °C.

      • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • The data system will record the total ion chromatogram (TIC) and the mass spectrum for each peak that elutes from the column.

  • Data Processing:

    • Identify the peak corresponding to this compound in the TIC.

    • Analyze the corresponding mass spectrum. Identify the molecular ion cluster (m/z 163/165) and major fragment ions.

    • Compare the acquired spectrum to a reference library (e.g., NIST) if available.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Ensure eyewash stations and safety showers are readily accessible.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. The ¹H NMR spectrum confirms the connectivity of the two ring protons with its characteristic doublet-of-doublets pattern. The ¹³C NMR identifies the three unique carbon environments. FTIR spectroscopy verifies the presence of the key functional groups, particularly the aromatic C=N and C=C bonds. Finally, GC-MS confirms the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern, while the fragmentation pattern provides further structural corroboration. The protocols and predicted data within this guide serve as a robust framework for researchers working with this important heterocyclic compound.

References

Overture: The Isothiazole Ring - A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isothiazole Ring System: Synthesis, Properties, and Applications in Drug Discovery

In the vast universe of heterocyclic chemistry, the isothiazole ring system stands out as a scaffold of significant interest for researchers, particularly in the fields of medicinal and agricultural chemistry.[1][2] Isothiazole, or 1,2-thiazole, is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[3][4][5] This arrangement distinguishes it from its more common isomer, thiazole (1,3-thiazole), and imparts a unique electronic character and reactivity profile.[6] First synthesized in 1956, the isothiazole nucleus has since been identified as a cornerstone in numerous synthetic compounds with profound biological activity.[7]

While rare in nature, with examples like the phytoalexin brassilexin, the true value of the isothiazole core has been realized in the laboratory.[7][8] Its incorporation into molecular frameworks has led to the development of critical pharmaceuticals, including the antipsychotic drug Ziprasidone and the antiviral agent Denotivir, immediately cementing its status as a "privileged scaffold" in drug development.[1][6][9] This guide offers a comprehensive exploration of the isothiazole ring system, from its fundamental physicochemical properties and synthetic strategies to its extensive applications as a bioactive component.

Chapter 1: Physicochemical Properties and Electronic Landscape

The utility of the isothiazole ring in drug design and materials science is intrinsically linked to its unique structural and electronic properties. The 1,2-arrangement of the electronegative sulfur and nitrogen atoms creates a distinct electronic landscape that governs its reactivity, stability, and intermolecular interactions.[1][6]

Isothiazole is a colorless liquid with a pyridine-like odor that is sparingly soluble in water but a good solvent for many organic substances.[3] As an aromatic system, it exhibits significant pi-electron delocalization, which contributes to its relative stability.[10] The weak S-N bond is a key feature, often influencing its synthetic transformations and metabolic pathways. This inherent weakness can be exploited in ring-opening reactions, providing access to other valuable chemical structures.

PropertyValueSource
Molecular Formula C₃H₃NS[5]
Molecular Weight 85.13 g/mol [5]
Boiling Point 114.1 °C[3]
Density 1.18 g/cm³[11]
Appearance Colorless liquid[3][11]
pKa (conjugate acid) ~2.5[12]

The weak basicity of the isothiazole ring compared to its imidazole isomer is a critical feature for medicinal chemists, influencing how these molecules interact with biological targets and their absorption, distribution, metabolism, and excretion (ADME) profiles.[12]

Isothiazole Ring with Atom Numbering.

Chapter 2: The Art of Synthesis - Constructing the Isothiazole Core

The construction of the isothiazole ring is a central challenge for synthetic chemists. Methodologies can be broadly categorized into two main strategies: de novo ring formation through cyclization reactions and the functionalization of a pre-existing isothiazole ring.[1][8]

Strategy 1: Ring-Forming Reactions

These methods build the heterocyclic ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

A. Intramolecular Oxidative Cyclization: This is a classic and robust method for forming the isothiazole core. It typically involves the oxidative cyclization of a γ-imino- or γ-enaminothioamide or thione. The key step is the formation of the weak S-N bond through the action of an oxidizing agent like iodine or hydrogen peroxide.

Causality: The oxidant is essential to facilitate the removal of two hydrogen atoms, enabling the formation of the sulfur-nitrogen bond and subsequent aromatization to the stable isothiazole ring.

G Start 3-Aminopropenethione (Precursor) Step1 Oxidizing Agent (e.g., I₂, H₂O₂) Start->Step1 Oxidative S-N Bond Formation Product Substituted Isothiazole Step1->Product Aromatization

Workflow for Intramolecular Oxidative Cyclization.

B. (3+2) and (4+1) Hetero-cyclization: These strategies involve combining molecular fragments that contribute three and two atoms, or four and one atom, respectively, to the final five-membered ring.[8]

  • (3+2) Cyclization: A common example involves reacting a three-atom component (e.g., a C-C-C fragment) with a two-atom N-S donor, such as ammonium thiocyanate.[8]

  • (4+1) Annulation: This powerful method often uses a four-atom precursor like a β-ketodithioester or β-ketothioamide, which reacts with an ammonia source (the "+1" component) to form the ring.[13] This approach is notable for being operationally simple and often proceeding without the need for a metal catalyst.[13]

C. Ring Transformation: More advanced synthetic routes can generate isothiazoles from other heterocyclic systems. A prominent example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.[1][13] This method provides a wide variety of isothiazoles and proceeds through an α-thiavinyl rhodium-carbenoid intermediate.[13]

Experimental Protocol: Metal-Free (4+1) Annulation

The following protocol is a representative, user-friendly synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters.[13]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve the β-ketodithioester (1.0 mmol) in 10 mL of ethanol.

  • Addition of Nitrogen Source: Add ammonium acetate (NH₄OAc) (2.0 mmol, 2.0 equiv.) to the solution.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring. The reaction is typically conducted under an air atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired 3,5-disubstituted isothiazole.

Self-Validation: The success of this protocol is confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) which will show the characteristic signals for the formed isothiazole ring and the absence of starting material signals. The aerial oxidation step is crucial for the final aromatization, making the protocol robust under standard lab conditions.

Chapter 3: Isothiazole in Medicinal Chemistry - A Scaffold for Bioactivity

The isothiazole ring is a prolific scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][7] Its value lies in its ability to act as a stable, aromatic core that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The sulfur atom can engage in unique interactions, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the isothiazole ring can serve as a bioisostere for other aromatic systems, offering a way to circumvent patents or improve a drug's metabolic stability.[8]

G center Isothiazole Core app1 Anticancer Agents center->app1 app2 Antiviral Agents (e.g., Denotivir) center->app2 app3 Antipsychotics (e.g., Ziprasidone) center->app3 app4 Antimicrobial Agents center->app4 app5 Anti-diabetic Agents center->app5 app6 Neurological Agents (Parkinson's) center->app6

Isothiazole as a Central Scaffold for Bioactive Compounds.
Drug/Compound ClassTherapeutic AreaMechanism/Significance
Ziprasidone AntipsychoticAtypical antipsychotic used to treat schizophrenia and bipolar disorder.[1]
Denotivir AntiviralUsed in the treatment of herpes simplex virus infections.[9]
Isothiazolo[4,3-b]pyridines AntiviralPotent and selective inhibitors of cyclin G-associated kinase (GAK).[1]
Isothiazole Derivatives AnticancerShow activity against various cancer cell lines, including inhibitors of c-Met kinase.[1]
Isothiazole Derivatives Anti-diabeticCompounds have been developed for diabetes therapy.[8]
Isotianil FungicideInduces systemic acquired resistance in plants.[14]

The diverse biological activities stem from the isothiazole ring's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with enzyme active sites or cell surface receptors. For example, in the design of kinase inhibitors, the isothiazole core can function as a hinge-binding motif, a common strategy in modern oncology drug discovery.[1]

Chapter 4: Beyond the Bench - Industrial and Agrochemical Significance

The utility of isothiazole derivatives extends beyond pharmaceuticals into broad industrial and agricultural applications. Their potent biological activity makes them highly effective as biocides.[8]

  • Agrochemicals: Isothiazole-based compounds are used as fungicides and herbicides.[11][14] They protect crops from pathogenic fungi and unwanted weeds, thereby enhancing agricultural productivity.[3][8] For instance, 3,4-dichloroisothiazoles are known to induce systemic acquired resistance (SAR) in plants, bolstering their natural defenses against pathogens.[14]

  • Preservatives: In industrial settings, isothiazolinones (the ketone-containing analogs) are widely used as preservatives in water-based solutions such as paints, adhesives, and cosmetics to prevent microbial contamination.[11]

Conclusion and Future Perspectives

The isothiazole ring system, once a chemical curiosity, has firmly established itself as a cornerstone of modern heterocyclic chemistry. Its unique electronic structure, born from the adjacent placement of sulfur and nitrogen, provides a versatile and tunable scaffold for the development of a vast array of functional molecules. We have seen how logical, mechanism-driven synthetic strategies allow for the construction of this core, from classic oxidative cyclizations to modern metal-catalyzed transformations.

The translation of these synthetic capabilities into tangible applications is profound. In medicine, the isothiazole ring is a key component in drugs treating conditions from psychosis to viral infections and cancer.[1][8] In agriculture and industry, it provides essential protection for crops and materials.[11][14]

Looking forward, the field continues to evolve. The development of novel C-H functionalization techniques promises more efficient and environmentally benign pathways to complex isothiazole derivatives.[1] As our understanding of biological pathways deepens, the isothiazole scaffold will undoubtedly be employed to design next-generation therapeutics with higher potency and greater selectivity. The story of isothiazole is far from over; it remains a molecule of immense potential, waiting for the next generation of scientists to unlock its secrets.

References

An In-depth Technical Guide to the Synthesis of 5-Bromoisothiazole: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromoisothiazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role as a precursor to a wide array of functionalized molecules. The isothiazole scaffold is present in numerous biologically active compounds, and the selective introduction of a bromine atom at the C5 position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each strategy. We will explore three core approaches: direct electrophilic bromination of the isothiazole core, functionalization of a pre-existing isothiazole ring, and de novo ring synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available methodologies, their practical implementation, and their comparative advantages.

Introduction: The Strategic Importance of this compound

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2]. This compound serves as a key intermediate, where the bromine atom at the C5 position acts as a versatile leaving group or a site for metallation, enabling the construction of more complex molecular architectures.

The synthesis of this compound, however, is not without its challenges. The isothiazole ring is less electron-rich than its thiophene analog, making it less susceptible to classical electrophilic aromatic substitution. Consequently, direct bromination requires careful consideration of reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions. This guide dissects the primary synthetic blueprints available to the modern chemist, providing both theoretical grounding and practical, field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from three distinct strategic directions, each defined by its starting material and the sequence of bond-forming events. The choice of strategy often depends on the availability of precursors, desired scale, and tolerance for specific reagents.

G cluster_start Core Starting Materials cluster_routes Synthetic Routes cluster_end Target Molecule Isothiazole Isothiazole Route_A Route A: Direct Electrophilic Bromination Isothiazole->Route_A Route_B Route B: Ring Functionalization Isothiazole->Route_B  via Lithiation 5-Aminoisothiazole 5-Aminoisothiazole 5-Aminoisothiazole->Route_B  via Sandmeyer  -type Reaction Acyclic Precursors Acyclic Precursors Route_C Route C: De Novo Ring Synthesis Acyclic Precursors->Route_C Target This compound Route_A->Target Route_B->Target Route_C->Target

Figure 1: High-level overview of the main synthetic strategies for this compound.

Route A: Direct Electrophilic Bromination of Isothiazole

The most conceptually straightforward approach to this compound is the direct bromination of the parent heterocycle. However, the isothiazole ring is deactivated towards electrophilic substitution compared to thiophene due to the electron-withdrawing nature of the nitrogen atom. Regioselectivity is a key consideration. Theoretical calculations and experimental data from the closely related thiazole ring system suggest that the C5 position is the most electron-rich carbon and, therefore, the most likely site for electrophilic attack[3].

Causality Behind Experimental Choices:

  • Brominating Agent: While elemental bromine (Br₂) can be used, it often requires harsh conditions. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it a preferred reagent for sensitive heterocyclic substrates[4].

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Inert solvents like chloroform or carbon tetrachloride are common.

  • Initiator/Catalyst: Radical initiators (like AIBN or UV light) or acid catalysts may be required to facilitate the reaction, depending on the chosen brominating agent and substrate reactivity.

While this route is direct, no high-yield, selective protocol for the direct bromination of unsubstituted isothiazole to this compound is prominently documented, likely due to the ring's deactivation. Researchers often turn to more reliable, multi-step methods.

Route B: Synthesis from a Pre-functionalized Isothiazole Ring

This strategy involves starting with an isothiazole ring that already bears a functional group at the C5 position, which can then be converted into a bromine atom. This approach offers superior control over regioselectivity and is often more reliable and higher-yielding than direct bromination.

Sub-Route B1: Lithiation and Bromination

This method relies on the acidity of the proton at the C5 position. Treatment of isothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), can selectively deprotonate the C5 position to form a 5-lithioisothiazole intermediate. This potent nucleophile can then be quenched with an electrophilic bromine source to yield the final product.

Figure 2: Lithiation-bromination pathway to this compound. (Note: Generic structures used for visualization).

Causality Behind Experimental Choices:

  • Base: n-Butyllithium is a common choice for deprotonating heterocycles. Lithium diisopropylamide (LDA) can also be used and may offer different selectivity or functional group tolerance[5][6].

  • Temperature: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Electrophilic Bromine Source: Carbon tetrabromide (CBr₄) or elemental bromine (Br₂) are effective quenching agents. CBr₄ is often preferred as it is a solid and can be easier to handle than liquid bromine[7].

Detailed Protocol: Synthesis of this compound via Lithiation (Based on Analogous Thiazole Chemistry[6][7])

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF) and isothiazole (1.0 eq).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 5-lithioisothiazole.

  • Bromination: A solution of carbon tetrabromide (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: After stirring for 2 hours at -78 °C, the reaction is slowly warmed to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Sub-Route B2: Sandmeyer-Type Reaction from 5-Aminoisothiazole

The Sandmeyer reaction is a classic and robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate[8][9]. This approach is highly effective for heterocyclic amines. The synthesis begins with the preparation of 5-aminoisothiazole, which is then subjected to diazotization followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide (CuBr).

Figure 3: Sandmeyer-type reaction pathway for this compound. (Note: Generic structures used for visualization).

Causality Behind Experimental Choices:

  • Diazotization: The conversion of the amino group to a diazonium salt is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HBr or H₂SO₄) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Catalyst: Copper(I) bromide is the classic catalyst for the Sandmeyer bromination. It facilitates the conversion of the diazonium salt to the aryl radical, which then abstracts a bromine atom from a copper(II) species[8].

  • Deamination via Diazotization-Reduction: An alternative to the copper-catalyzed Sandmeyer reaction for removing an amino group is diazotization followed by reduction, for example with hypophosphorous acid. A detailed protocol for the synthesis of 5-bromothiazole from 2-amino-5-bromothiazole utilizes this method, which could be adapted for an isothiazole substrate[10].

Detailed Protocol: Synthesis of this compound via a Sandmeyer-Type Reaction (Adapted from Thiazole Synthesis[11])

This protocol is presented as a viable adaptation for the isothiazole system based on well-established reactivity.

  • Diazotization: A solution of 5-aminoisothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%) is prepared in a flask and cooled to 0 °C in an ice-salt bath.

  • Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise to the stirred suspension, keeping the temperature strictly between 0 and 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Displacement: In a separate flask, a solution of copper(I) bromide (1.2 eq) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution.

  • Reaction Completion: The mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Extraction: After cooling, the reaction mixture is extracted with a suitable organic solvent like dichloromethane or diethyl ether.

  • Purification: The combined organic layers are washed with aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by distillation or column chromatography.

Route C: De Novo Synthesis (Ring Formation)

A third, albeit less common, strategy is to construct the this compound ring from acyclic precursors that already contain the necessary atoms, including the bromine. This involves cyclization reactions where the C-Br bond is present on one of the starting fragments. Numerous methods exist for forming the isothiazole ring[12]. For example, a reaction could theoretically involve the condensation of a β-brominated α,β-unsaturated carbonyl compound or its equivalent with a source of the "N-S" fragment.

This approach is powerful for creating highly substituted isothiazoles but is less frequently employed for the synthesis of simple this compound due to the potential for more complex starting material synthesis.

Comparative Analysis of Synthetic Routes

Parameter Route A: Direct Bromination Route B1: Lithiation/Bromination Route B2: Sandmeyer-Type Route C: De Novo Synthesis
Starting Material IsothiazoleIsothiazole5-AminoisothiazoleAcyclic bromo-precursors
Number of Steps 11 (in situ)2 (from amine)Variable (often multi-step)
Key Reagents NBS or Br₂n-BuLi or LDA, CBr₄NaNO₂, HBr, CuBrVarious cyclization reagents
Typical Yield Variable, potentially lowModerate to GoodGood to ExcellentVariable
Pros Most direct, atom-economicalExcellent regioselectivityReliable, well-established chemistry, high yieldsGood for complex derivatives
Cons Poorly documented, potential for low selectivity and reactivityRequires cryogenic temperatures, strictly anhydrous conditions, handling of pyrophoric n-BuLiRequires synthesis of the starting amine, handling of unstable diazonium saltsStarting materials may not be readily available

Safety and Handling Considerations

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation and contact with skin.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques. Reacts violently with water.

  • Bromine (Br₂) & Carbon Tetrabromide (CBr₄): Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium Salts: Potentially explosive, especially when dry. They should be kept cold and used in solution without isolation.

  • Strong Acids (HBr, H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound is a critical step for the development of novel pharmaceuticals and materials. While direct bromination of the parent isothiazole ring remains an attractive but challenging goal, strategies based on the functionalization of a pre-formed ring offer the most reliable and high-yielding pathways. The Sandmeyer-type reaction starting from 5-aminoisothiazole and the lithiation-bromination sequence are both powerful and well-precedented methods, with the choice between them often depending on laboratory capabilities and reagent availability. The Sandmeyer-type route is generally more robust and avoids pyrophoric reagents, while the lithiation route offers a more direct conversion from the parent heterocycle. As the demand for functionalized isothiazoles grows, the continued development of efficient and selective synthetic methods will remain an area of paramount importance.

References

The Genesis and Evolution of Halogenated Isothiazoles: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone of modern biocidal and pharmaceutical chemistry. The introduction of halogen atoms to this scaffold dramatically amplifies its electrophilic character, giving rise to a potent class of compounds known as halogenated isothiazoles. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of these remarkable molecules. We will delve into the intricate mechanisms of their antimicrobial action, explore their structure-activity relationships, and provide detailed protocols for their synthesis. Furthermore, this guide will illuminate the expanding role of the isothiazole framework in contemporary drug discovery, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: From Obscurity to Ubiquity

While the parent isothiazole ring was first described in 1956, the journey of its halogenated derivatives to prominence began in the 1960s.[1] It was during this period that the need for potent, broad-spectrum antimicrobial agents for industrial applications spurred intensive research into novel heterocyclic chemistries.

The Pioneering Era of Rohm and Haas

The discovery and development of the most commercially significant halogenated isothiazoles, the isothiazolinones, are largely credited to the pioneering work of scientists at Rohm and Haas Company in the late 1960s and early 1970s. Seminal patents from this era, such as US Patent 3,761,488, laid the groundwork for the industrial-scale synthesis of key compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[2] These discoveries were not merely academic; they provided a powerful new tool to combat microbial contamination in a vast array of industrial processes, from cooling water systems to paints and cosmetics.

Timeline of Key Discoveries

The following diagram illustrates the key milestones in the history and discovery of halogenated isothiazoles.

G cluster_0 Early Isothiazole Chemistry cluster_1 The Rise of Halogenated Isothiazolinones cluster_2 Expansion and Diversification 1956 1956: First description of the isothiazole ring system. 1963 1963: Goerdeler and Mittler publish on the synthesis of 3-hydroxy-isothiazoles. 1956->1963 Late 1960s Late 1960s: Rohm and Haas begins intensive research into isothiazolinones as biocides. 1963->Late 1960s 1973 1973: US Patent 3,761,488 granted to Rohm and Haas for the synthesis of 3-isothiazolones. Late 1960s->1973 1970s 1970s: Commercialization of CMIT/MIT mixtures (e.g., Kathon™) for industrial applications. 1973->1970s 1980s-1990s 1980s-1990s: Development of other key derivatives like DCOI for marine antifouling applications. 1970s->1980s-1990s 2000s-Present 2000s-Present: Growing interest in isothiazole scaffolds for medicinal chemistry and drug discovery. 1980s-1990s->2000s-Present

Caption: A timeline of key milestones in the discovery and development of halogenated isothiazoles.

The Art of Synthesis: Constructing the Isothiazole Core

The primary industrial route to halogenated isothiazolinones involves the ring-closure of 3-mercaptopropanamides. This versatile approach allows for the introduction of various substituents on the nitrogen atom and the isothiazole ring.

The Foundational Pathway: From Propionamides to Isothiazolinones

The general synthetic scheme begins with the formation of a 3-mercaptopropanamide, which is then subjected to a cyclization and halogenation step. The choice of halogenating agent is critical and directly influences the final product.

G cluster_0 General Synthetic Pathway start Acrylic Acid Derivative step1 Michael Addition of Thiol start->step1 intermediate1 3-Mercaptopropionic Acid Derivative step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 N-substituted-3-mercaptopropionamide step2->intermediate2 step3 Oxidative Cyclization & Halogenation (e.g., with Cl2 or SO2Cl2) intermediate2->step3 final_product Halogenated Isothiazolinone step3->final_product

Caption: Generalized synthetic workflow for halogenated isothiazolinones.

Regioselective Halogenation

The position of the halogen atom on the isothiazole ring is crucial for its biocidal activity. Direct halogenation of the pre-formed isothiazolinone ring can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine atoms at specific positions, often with the aid of a catalyst.[3] The regioselectivity is governed by the electronic properties of the isothiazole ring and the reaction conditions.

Mechanism of Action: A Tale of Thiol Reactivity

The potent biocidal activity of halogenated isothiazoles stems from their ability to act as electrophilic agents, targeting critical cellular components within microorganisms.[4]

The Two-Step Assault

The antimicrobial action of isothiazolinones is a rapid, two-step process:[4][5]

  • Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones inhibit key metabolic pathways, including cellular respiration and ATP generation.[4][5]

  • Irreversible Cell Damage: This initial inhibition is followed by irreversible damage to the cell, leading to a loss of viability over a period of hours.[4][5]

The Molecular Target: Thiol-Containing Enzymes

The primary molecular targets of isothiazolinones are the thiol groups (-SH) of cysteine residues within vital enzymes.[6] The electron-deficient sulfur atom in the isothiazole ring readily reacts with these nucleophilic thiol groups, leading to the formation of mixed disulfides. This covalent modification inactivates the enzyme, disrupting its function.[6]

G Isothiazolinone Halogenated Isothiazolinone Reaction Nucleophilic Attack by Thiol Group Isothiazolinone->Reaction Enzyme Thiol-Containing Enzyme (e.g., Dehydrogenase) ActiveSite Active Site with Cysteine-SH Enzyme->ActiveSite ActiveSite->Reaction Intermediate Mixed Disulfide Adduct Reaction->Intermediate Result Inactivated Enzyme Disrupted Metabolic Pathway Intermediate->Result

Caption: Mechanism of enzyme inhibition by halogenated isothiazolinones.

Key enzyme classes inhibited by isothiazolinones include dehydrogenases involved in the Krebs cycle and electron transport chain.[4] While specific enzyme targets can vary between organisms, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis, has been identified as a target for some thiol-reactive compounds, and its inhibition is a plausible mechanism for the disruption of cellular metabolism by isothiazolinones.[7][8][9]

Structure-Activity Relationship (SAR) and Biocidal Efficacy

The biocidal potency and spectrum of activity of halogenated isothiazoles are profoundly influenced by their chemical structure.

  • The Role of Halogenation: The presence of a halogen atom, particularly chlorine at the 5-position of the isothiazolinone ring, significantly enhances biocidal activity.[6] This is attributed to the electron-withdrawing nature of the halogen, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by thiols.

  • The N-Substituent: The nature of the substituent on the nitrogen atom also plays a critical role. For example, the long alkyl chain in 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOI) imparts lipophilicity, which is advantageous for its application as a marine antifouling agent.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several common isothiazolinones against representative microorganisms, illustrating the impact of their structural differences.

CompoundMicroorganismMIC (µg/mL)Reference
MIT Escherichia coli41[6]
CMIT Escherichia coli0.5[6]
BIT Escherichia coli>200[6]
MIT Saccharomyces cerevisiae>100[6]
CMIT/MIT Saccharomyces cerevisiae<1[6]
OIT Saccharomyces cerevisiae<1[6]
DCOIT Saccharomyces cerevisiae<1[6]

Beyond Biocides: The Isothiazole Scaffold in Drug Discovery

While their fame was built on biocidal applications, the isothiazole ring system is increasingly being recognized as a valuable scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a range of therapeutic agents.[10][11]

Isothiazole derivatives have been investigated for a variety of pharmacological activities, including:

  • Anticancer agents [3]

  • Antiviral agents [3]

  • Anti-inflammatory agents [11]

  • Neuroprotective agents [10]

The isothiazole moiety can confer favorable pharmacokinetic properties and metabolic stability to drug candidates.[10] However, the potential for bioactivation of the isothiazole ring to a reactive intermediate is a critical consideration in drug design and development.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key halogenated isothiazoles.

Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

This protocol is adapted from methodologies described in the patent literature.[12][13][14][15]

Materials:

  • N-methyl-3-mercaptopropionamide

  • Sulfuryl chloride (SO₂Cl₂)

  • 1,2-dichloroethane (or other suitable inert solvent)

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve N-methyl-3-mercaptopropionamide in 1,2-dichloroethane.

  • Cool the solution to 0-5 °C using a circulating chiller.

  • Slowly add sulfuryl chloride to the cooled solution via the addition funnel, maintaining the temperature below 10 °C. The molar ratio of sulfuryl chloride to the propionamide is typically around 2:1.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 2-3 hours.

  • The product, a mixture of CMIT and MIT hydrochlorides, will precipitate as a white solid.

  • Filter the solid product and wash with cold 1,2-dichloroethane.

  • The hydrochloride salt can be neutralized with a mild base, such as sodium bicarbonate solution, to yield the free isothiazolinones.

  • The resulting mixture can be used as is or further purified by recrystallization or chromatography to isolate CMIT.

Synthesis of 4,5-Dichloro-2-octyl-isothiazolin-3-one (DCOI)

This protocol is based on synthetic routes described for N-octyl isothiazolinones.[16]

Materials:

  • N,N'-di-n-octyl-3,3'-dithiodipropionamide

  • Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

  • Inert solvent (e.g., ethyl acetate, dichloromethane)

  • Sodium bicarbonate solution

Procedure:

  • Suspend N,N'-di-n-octyl-3,3'-dithiodipropionamide in an inert solvent such as ethyl acetate in a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet.

  • Cool the suspension to -10 to 0 °C.

  • Slowly introduce chlorine gas or add sulfuryl chloride dropwise while maintaining the low temperature. An excess of the chlorinating agent is typically used.

  • After the addition, allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by techniques such as TLC or HPLC.

  • Carefully quench any excess chlorinating agent.

  • Wash the reaction mixture with water and then with a dilute sodium bicarbonate solution to neutralize any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude DCOI by column chromatography or recrystallization to yield the final product.

Conclusion

The history of halogenated isothiazoles is a testament to the power of chemical innovation in addressing critical industrial and societal needs. From their origins as potent biocides that revolutionized microbial control to their emerging role as versatile scaffolds in drug discovery, these compounds continue to capture the attention of scientists and researchers. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is paramount for harnessing their full potential, whether for developing more effective and environmentally benign biocides or for designing the next generation of life-saving therapeutics.

References

5-Bromoisothiazole reaction mechanisms and kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 5-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its utility stems from the unique electronic properties of the isothiazole ring and the versatile reactivity of the carbon-bromine bond. This guide provides a comprehensive exploration of the core reaction mechanisms and kinetic principles governing the transformations of this compound. We will delve into nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), and metallation, offering field-proven insights into experimental design, causality, and protocol validation.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in drug discovery, appearing in a range of biologically active compounds, including antibacterial and anticancer agents.[1][2] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, enabling a wide array of subsequent functionalizations. Understanding the mechanistic pathways and kinetic nuances of this compound is therefore critical for chemists aiming to construct complex molecular architectures with precision and efficiency.[3] This document serves as a senior-level guide to navigating the reactivity of this important intermediate.

Synthesis of the this compound Core

The preparation of substituted isothiazoles is a well-established field. While various methods exist, a common strategy for obtaining the this compound core involves the transformation of more readily available precursors. For instance, 3-bromoisothiazole-5-carboxylic acid can be synthesized from 3-bromoisothiazole-5-carboxamide via a diazotization reaction.[1]

A representative synthetic approach to a related brominated isothiazole derivative involves the reaction of a carboxamide with sodium nitrite in trifluoroacetic acid (TFA), which can yield the corresponding carboxylic acid in high purity.[1]

Experimental Protocol: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid[1]
  • Reaction Setup: Suspend 3-bromoisothiazole-5-carboxamide (0.20 mmol) in trifluoroacetic acid (TFA, 0.5 mL) in a flask and cool the stirred suspension to approximately 0 °C using an ice bath.

  • Reagent Addition: Add sodium nitrite (NaNO₂, 0.80 mmol, 4 equivalents) to the cooled suspension.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Workup and Extraction: Pour the reaction mixture into water (5 mL). Extract the aqueous layer with tert-butyl methyl ether (t-BuOMe, 3 x 10 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the final product. The protocol has been reported to yield the title compound at 95%.[1]

Causality: The use of TFA provides a strong acidic medium for the formation of the nitrosating agent from NaNO₂. The reaction is conducted at 0 °C to control the exothermic reaction and prevent decomposition of the diazonium intermediate. The high yield underscores the efficiency of this transformation.[1]

Core Reactivity: Mechanistic Principles of this compound

The reactivity of this compound is dominated by the chemistry of its C-Br bond. The isothiazole ring itself is electron-deficient, which activates the ring for certain reaction types and influences the regioselectivity of others. This section details the primary mechanistic families.

A. Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups that can stabilize the negatively charged intermediate.[4][5] The electron-deficient nature of the isothiazole ring system facilitates this pathway, making SNAr a viable strategy for introducing nucleophiles at the 5-position.

Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Addition: A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electronegative nitrogen and sulfur atoms of the isothiazole ring, which provides crucial stabilization.

  • Elimination: Aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product.[5]

Recent studies suggest that for some substrates, particularly those with good leaving groups like bromide, the SNAr reaction may proceed through a concerted mechanism rather than a discrete two-step process.[7]

Caption: The SNAr addition-elimination mechanism.

Kinetics: The initial addition of the nucleophile is typically the rate-determining step. The reaction rate is therefore dependent on the concentration of both the this compound and the nucleophile. Factors that stabilize the Meisenheimer complex, such as the inherent electron-withdrawing nature of the isothiazole ring, will accelerate the reaction. The reaction is favored by strong nucleophiles and polar aprotic solvents that can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile itself.[8]

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthesis for forming carbon-carbon bonds. This compound is an excellent substrate for these transformations. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki-Miyaura Coupling

The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][11]

Mechanism:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: The base activates the organoboron reagent, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Mechanism pd0 Pd(0)L₂ oa Oxidative Addition pdII Isothiazolyl-Pd(II)L₂-Br pd0->pdII pd0->pdII tm Transmetalation pdII_R Isothiazolyl-Pd(II)L₂-R' pdII->pdII_R pdII->pdII_R pdII_R->pd0 pdII_R->pd0 re Reductive Elimination product Coupled Product pdII_R->product reactants This compound + R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki Coupling[12]
  • Reaction Setup: To a reaction vessel, add the 5-bromoindazole (as a proxy for this compound) (1 eq.), the boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2-3 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (typically 1-5 mol%).

  • Solvent and Reaction: Add a degassed solvent such as dimethoxyethane (DME). Heat the reaction mixture, often to around 80 °C, until TLC or LC-MS indicates consumption of the starting material.

  • Workup: After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Trustworthiness: The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to degrade the substrates or catalyst. The use of pre-catalysts like Pd(dppf)Cl₂ ensures the in situ generation of the active Pd(0) species.

Stille Coupling

The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[12][13]

Mechanism: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the tin reagent to the palladium(II) center.[13] A key advantage is the stability and functional group tolerance of organostannanes, though their toxicity is a significant drawback.[14][15]

Stille_Mechanism pd0 Pd(0)L₂ pdII Isothiazolyl-Pd(II)L₂-Br pd0->pdII Oxidative Addition pdII_R Isothiazolyl-Pd(II)L₂-R' pdII->pdII_R Transmetalation pdII_R->pd0 Reductive Elimination product Coupled Product pdII_R->product reactants This compound + R'-Sn(Alkyl)₃

Caption: Catalytic cycle of the Stille cross-coupling.

Sonogashira Coupling

The Sonogashira coupling specifically forms a C-C bond between a vinyl or aryl halide and a terminal alkyne.[16][17] The reaction is typically co-catalyzed by palladium and copper(I) salts.[18][19]

Mechanism: The mechanism involves two interconnected cycles.[16]

  • Palladium Cycle: Similar to the Suzuki and Stille couplings, this involves oxidative addition of this compound to Pd(0) and reductive elimination to release the product.

  • Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with a Cu(I) salt to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II) complex.[19] Copper-free variants also exist.[16]

Kinetics of Cross-Coupling: The reactivity of the halide partner is a key kinetic factor, with the general trend being I > Br > Cl.[16][18] Therefore, this compound is a moderately reactive substrate, often requiring higher temperatures or more active catalyst systems than the corresponding iodo-isothiazole.[20] The choice of ligand on the palladium catalyst is also critical; electron-rich, bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.

C. Metallation and Grignard Reagent Formation

The bromine atom of this compound can be exchanged for a metal, typically lithium or magnesium, to generate a potent nucleophilic or basic organometallic species.

Mechanism: Grignard Reagent Formation

The formation of a Grignard reagent (RMgX) involves the reaction of an organic halide with magnesium metal.[21][22] The mechanism is believed to occur on the surface of the magnesium metal and involves radical intermediates.[23]

  • Electron Transfer: A single electron is transferred from the magnesium surface to the C-Br bond, leading to the formation of a radical anion which fragments into an organic radical and a bromide ion.

  • Radical Recombination: The organic radical recombines at the magnesium surface to form the organomagnesium species.[23]

Caption: Mechanism of Grignard reagent formation on a magnesium surface.

Kinetics and Experimental Considerations: Grignard formation is often subject to an induction period, as the reaction must penetrate the passivating layer of magnesium oxide on the metal surface.[21] Activating agents like iodine or 1,2-dibromoethane are commonly used to initiate the reaction. The reaction is highly sensitive to moisture and protic solvents, as the strongly basic Grignard reagent will be rapidly quenched.[22][24] Anhydrous ether solvents like THF or diethyl ether are essential to stabilize the Grignard reagent.[21]

Quantitative Data and Kinetic Comparison

While specific rate constants for this compound are highly dependent on exact conditions, a qualitative comparison of the discussed reaction classes provides valuable guidance for experimental design.

Reaction TypeKey Mechanistic FeatureTypical Rate-Determining StepKey Kinetic InfluencesRelative Rate (General)
SNAr Meisenheimer complex formationNucleophilic attackNucleophile strength, solvent polarityModerate
Suzuki Coupling Pd(0)/Pd(II) cycle, boronate intermediateOxidative AdditionLigand choice, base strength, C-Br bondFast
Stille Coupling Pd(0)/Pd(II) cycle, organostannaneTransmetalationLigand choice, stannane reactivityFast to Moderate
Sonogashira Coupling Pd/Cu co-catalysis, acetylide formationOxidative AdditionLigand choice, base, copper presenceFast
Grignard Formation Radical mechanism on Mg surfaceInitiation/Surface ActivationPurity of Mg, absence of waterVariable

Conclusion

This compound is a synthetically versatile building block whose reactivity is governed by a well-understood set of mechanistic principles. Mastery of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metallation reactions allows researchers to leverage this intermediate for the efficient construction of complex molecules. The choice of reaction pathway depends on the desired transformation, with kinetic factors such as substrate reactivity, catalyst/ligand selection, and reaction conditions playing a crucial role in achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and scientists to effectively incorporate this compound into their synthetic programs.

References

Unveiling the Electronic Landscape of 5-Bromoisothiazole: A Theoretical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive theoretical framework for understanding the electronic structure of 5-Bromoisothiazole, a heterocyclic compound of increasing interest in medicinal chemistry. We delve into the core principles of its electronic landscape, exploring the profound influence of the bromine substituent on the isothiazole ring. This document outlines robust computational methodologies, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, to elucidate the reactivity, stability, and potential intermolecular interactions of this molecule. By bridging theoretical calculations with practical applications, this guide aims to empower researchers in the rational design of novel therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is a critical pharmacophore found in a variety of biologically active compounds. The introduction of a bromine atom at the 5-position of the isothiazole ring creates this compound (C₃H₂BrNS), a molecule with a unique electronic profile that can be strategically exploited in drug design.

Understanding the electronic structure of this compound is paramount for predicting its chemical behavior, including its reactivity in synthetic transformations and its potential to engage in specific non-covalent interactions with biological targets. The electronegativity and polarizability of the bromine atom significantly modulate the electron density distribution within the aromatic isothiazole ring, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide will systematically dissect these electronic features through the lens of modern computational chemistry.

Theoretical and Computational Methodology: A Self-Validating System

The exploration of this compound's electronic structure is best approached through a synergistic combination of theoretical principles and high-level computational methods. The protocols described herein are designed to provide a robust and self-validating framework for analysis.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency for studying molecular systems. The fundamental premise of DFT is that the ground-state electronic energy of a molecule can be determined from its electron density. This approach circumvents the complexity of solving the many-electron Schrödinger equation directly.

For the study of this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation, such as aromatic heterocycles.

The choice of a basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a flexible description of the electron distribution by employing triple-zeta valence functions, diffuse functions (++) to account for the delocalized nature of π-electrons and lone pairs, and polarization functions (d,p) to allow for anisotropic electron density, which is particularly important for accurately modeling the bonding involving the sulfur and bromine atoms.

Experimental Protocol: Geometry Optimization

The first and most crucial step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry.

Step-by-Step Methodology:

  • Initial Structure Generation: A plausible 3D structure of this compound is constructed using molecular modeling software.

  • Computational Method Selection: The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is selected within a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Optimization Algorithm: A geometry optimization is performed using an algorithm such as the Berny optimization algorithm. This iterative process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the stability of the obtained geometry.

The causality behind this protocol lies in the fact that the electronic properties of a molecule are intrinsically linked to its geometry. An accurate geometric description is a prerequisite for reliable predictions of reactivity and intermolecular interactions.

Delving into the Electronic Core: Key Analytical Techniques

Once the optimized geometry of this compound is obtained, a suite of analytical techniques can be employed to dissect its electronic structure.

Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals play a pivotal role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Expected Insights for this compound:

The bromine atom, being electronegative, is expected to have an electron-withdrawing inductive effect, which would lower the energy of both the HOMO and LUMO compared to unsubstituted isothiazole.[1][2] However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring.[1] This resonance effect will influence the distribution of the HOMO and LUMO. The HOMO is anticipated to have significant contributions from the sulfur and bromine atoms, as well as the π-system of the ring. The LUMO is expected to be a π* orbital distributed over the isothiazole ring.

Table 1: Conceptual Comparison of Electronic Properties

PropertyUnsubstituted IsothiazoleThis compound (Predicted)Rationale
HOMO Energy HigherLowerInductive effect of Bromine
LUMO Energy HigherLowerInductive effect of Bromine
HOMO-LUMO Gap LargerSmallerCombined inductive and resonance effects of Bromine can reduce the gap, increasing reactivity.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms.

  • Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These are often found around electropositive atoms, such as hydrogen atoms attached to electronegative atoms.

  • Green regions: Represent areas of neutral or near-zero electrostatic potential.

Expected MEP for this compound:

The MEP of this compound is expected to show a region of negative potential (red) around the nitrogen atom due to its lone pair. The hydrogen atoms on the ring will likely exhibit positive potential (blue). The bromine atom will present a more complex picture. While it is electronegative, it can also engage in halogen bonding, a non-covalent interaction where the region of positive electrostatic potential on the outermost portion of the halogen (the σ-hole) interacts with a nucleophile. This σ-hole would appear as a slightly positive (blueish) region on the bromine atom, opposite to the C-Br bond.

Natural Bond Orbital (NBO) Analysis: Uncovering Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electronic delocalization.

Expected NBO Insights for this compound:

NBO analysis will be instrumental in quantifying the interplay between the inductive and resonance effects of the bromine atom. We expect to see significant donor-acceptor interactions involving the lone pairs of the sulfur, nitrogen, and bromine atoms with the π* antibonding orbitals of the isothiazole ring. These interactions contribute to the overall stability and aromaticity of the molecule.

Visualizing the Computational Workflow and Key Relationships

Diagrams are essential for conveying complex workflows and conceptual relationships in a clear and concise manner. The following diagrams, generated using Graphviz, illustrate the key processes and concepts discussed in this guide.

Computational_Workflow cluster_input Initial Input cluster_dft DFT Calculations cluster_analysis Electronic Structure Analysis cluster_output Predicted Properties mol_structure This compound Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Validation fmo Frontier Molecular Orbital (HOMO, LUMO, Gap) freq_calc->fmo mep Molecular Electrostatic Potential freq_calc->mep nbo Natural Bond Orbital freq_calc->nbo reactivity Reactivity & Stability fmo->reactivity interactions Intermolecular Interactions mep->interactions nbo->reactivity nbo->interactions

Caption: Computational workflow for the theoretical analysis of this compound's electronic structure.

Electronic_Properties cluster_structure Molecular Structure cluster_orbitals Molecular Orbitals cluster_reactivity Chemical Reactivity geometry Optimized Geometry HOMO HOMO geometry->HOMO LUMO LUMO geometry->LUMO Gap HOMO-LUMO Gap HOMO->Gap nucleophilicity Nucleophilicity HOMO->nucleophilicity LUMO->Gap electrophilicity Electrophilicity LUMO->electrophilicity stability Kinetic Stability Gap->stability

Caption: Interrelationship between molecular structure, frontier orbitals, and chemical reactivity.

Conclusion: From Theoretical Insights to Practical Drug Design

The theoretical study of this compound's electronic structure provides a powerful lens through which to understand and predict its behavior. By employing a robust computational methodology encompassing DFT calculations, FMO analysis, MEP mapping, and NBO analysis, researchers can gain deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

The presence of the bromine atom introduces a delicate balance of inductive and resonance effects that fine-tunes the electronic landscape of the isothiazole ring. This modulation can be strategically harnessed in drug design to enhance binding affinity to target proteins, for instance, through halogen bonding, and to optimize the molecule's overall ADME (absorption, distribution, metabolism, and excretion) properties.

This guide serves as a foundational resource for scientists and researchers, providing both the conceptual understanding and the practical computational protocols necessary to explore the rich and complex electronic world of this compound and its derivatives. The insights gleaned from such theoretical studies will undoubtedly accelerate the discovery and development of novel and effective therapeutic agents.

References

A Technical Guide to the Thermodynamic Properties of 5-Bromoisothiazole: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies used to determine and predict the thermodynamic properties of 5-Bromoisothiazole. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the synergy between experimental techniques and computational chemistry to build a comprehensive thermodynamic profile of this important heterocyclic compound.

Introduction: The Significance of this compound in Research and Development

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore in a variety of bioactive molecules, and the bromo-substituent provides a reactive handle for further synthetic transformations. Understanding the thermodynamic properties of this compound is crucial for optimizing reaction conditions, predicting compound stability, modeling bioavailability, and ensuring the safety and efficacy of potential drug candidates.

This guide will provide a framework for establishing a complete thermodynamic dataset for this compound, focusing on the principles and practical application of key analytical techniques and computational models.

PART 1: Experimental Determination of Thermodynamic Properties

The foundation of any thermodynamic characterization lies in precise and accurate experimental measurements. This section details the primary calorimetric techniques for determining the key thermodynamic parameters of this compound.

Phase Transitions: Melting Point and Enthalpy of Fusion

The melting point and enthalpy of fusion are fundamental properties that define the transition of a substance from a solid to a liquid state. These parameters are critical for understanding the purity, crystal lattice energy, and solubility of a compound.

Chosen Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for analyzing thermal transitions due to its high sensitivity and the small sample size required.[1][2] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points and enthalpies of fusion.[1][2]

Experimental Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument using certified reference materials (e.g., indium) to ensure temperature and enthalpy accuracy.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

    • Hold the sample at a temperature above the melting point to ensure complete transition.

    • Cool the sample back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting peak on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Causality of Experimental Choices:

  • A controlled heating rate is crucial to ensure thermal equilibrium within the sample and to obtain sharp, well-defined melting peaks.

  • The use of a hermetically sealed pan is important to prevent sample loss due to sublimation, which can be a factor for organic compounds.

  • Analyzing the shape of the melting peak can also provide an indication of sample purity; impurities tend to broaden the melting range.[3]

Table 1: Physical and Phase Transition Properties of this compound

PropertyValueSource
Molecular Formula C₃H₂BrNS[4][5]
Molecular Weight 164.02 g/mol [5]
Appearance Yellow to brown liquid[6]
Density 1.835 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.5955[5][6]
Flash Point 76.7 °C - closed cup[5]
Melting Point Data not available
Enthalpy of Fusion Data not available
Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[7][8] It is a critical parameter for assessing the thermodynamic stability of a molecule and for calculating the enthalpy changes of chemical reactions.

Chosen Methodology: Bomb Calorimetry

For organic compounds, the standard enthalpy of formation is typically determined indirectly by first measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.[1][9] The enthalpy of formation is then calculated using Hess's Law.

Experimental Workflow: Determination of Enthalpy of Formation

G cluster_exp Experimental Measurement cluster_calc Calculation using Hess's Law A Combustion of This compound in Bomb Calorimeter B Measure Temperature Change (ΔT) A->B Heat Release C Calculate Enthalpy of Combustion (ΔHc°) B->C q = C_cal * ΔT F Calculate ΔHf° of This compound C->F D ΔHc° of Products (CO₂, H₂O, Br₂, N₂, SO₂) E ΔHf° of Products D->E From Literature E->F

Caption: Workflow for determining the enthalpy of formation of this compound.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of this compound (approx. 1 g) is placed in the sample holder of the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm).

  • Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[10]

  • Calculation of Enthalpy of Combustion: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity is determined by calibrating the calorimeter with a substance of known enthalpy of combustion, such as benzoic acid.[9]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, based on the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, Br₂, N₂, and SO₂).

Causality of Experimental Choices:

  • Pressurizing with pure oxygen ensures complete and rapid combustion of the organic sample.[10]

  • The use of a sealed "bomb" contains the high pressures generated during combustion, ensuring all the energy released is transferred to the surrounding water.[1]

  • Calibration with a standard like benzoic acid is essential for accurately determining the heat capacity of the calorimeter, which is a self-validating step for the experimental setup.[9]

PART 2: Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful tool for predicting thermodynamic properties, especially when experimental data is scarce or difficult to obtain.[11][12] These methods can also offer insights into the molecular basis of the observed thermodynamic behavior.

Chosen Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the thermodynamic properties of molecules with a good balance of accuracy and computational cost.[13]

Computational Workflow: DFT-Based Thermodynamic Property Prediction

G A Construct 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C Find Minimum Energy Conformation E Atomization Energy Calculation B->E D Calculate Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) C->D From Vibrational Frequencies F Calculate Enthalpy of Formation E->F Using Known Atomic Enthalpies of Formation

Caption: A typical workflow for predicting thermodynamic properties using DFT.

Step-by-Step Computational Protocol:

  • Molecular Structure Input: A 3D model of the this compound molecule is constructed.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP/6-311+G(d,p).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

  • Thermodynamic Property Calculation: The vibrational, rotational, and translational contributions to the thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the results of the frequency calculation.

  • Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using the atomization energy method. This involves calculating the total energy of the molecule and the energies of its constituent atoms, and then combining these with the experimental enthalpies of formation of the atoms in their standard states.

Alternative Method: Benson Group Additivity

The Benson group additivity method is an empirical approach for estimating thermodynamic properties.[14][15] This method assumes that the properties of a molecule can be calculated as the sum of the contributions of its constituent chemical groups. While generally less accurate than high-level quantum chemical calculations, it is a rapid and useful tool for obtaining initial estimates.

Data Synthesis and Validation

It is crucial to compare and validate the computationally predicted values with any available experimental data. Discrepancies between experimental and computed results can sometimes point to inconsistencies in the experimental data or limitations of the computational model used.[16][17]

Table 2: Summary of Key Thermodynamic Properties of this compound

Thermodynamic PropertyExperimental MethodComputational MethodPredicted/Experimental Value
Enthalpy of Formation (ΔHf°) Bomb CalorimetryDFT (Atomization Energy)Data not available
Standard Entropy (S°) Adiabatic CalorimetryDFT (Frequency Calculation)Data not available
Heat Capacity (Cp) DSC or Adiabatic CalorimetryDFT (Frequency Calculation)Data not available

Conclusion

This technical guide has outlined a robust, dual-pronged strategy for the comprehensive thermodynamic characterization of this compound. By integrating the precision of experimental techniques like Differential Scanning Calorimetry and Bomb Calorimetry with the predictive power of computational methods such as Density Functional Theory, researchers can obtain a reliable and self-validating set of thermodynamic data. This information is indispensable for the rational design, synthesis, and application of this compound and its derivatives in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and practical applications of electrophilic substitution reactions on 5-bromoisothiazole. As a crucial scaffold in medicinal chemistry and materials science, a deep understanding of its reactivity is paramount for the strategic design and synthesis of novel functionalized molecules. This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

The Isothiazole Ring: An Aromatic System with Unique Reactivity

Isothiazole is a five-membered heteroaromatic ring containing a nitrogen and a sulfur atom in adjacent positions. This arrangement results in a unique electronic distribution and aromatic character that dictates its reactivity towards electrophiles. The isothiazole nucleus is generally considered to be electron-deficient, which can make electrophilic substitution reactions challenging compared to more electron-rich aromatic systems like benzene. However, the presence of substituents can significantly modulate this reactivity.

Electrophilic attack on the unsubstituted isothiazole ring predominantly occurs at the C4 position. This regioselectivity is governed by the relative stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. The resonance structures of the intermediate show that attack at C4 allows for more effective delocalization of the positive charge.

The Influence of the 5-Bromo Substituent: Directing Effects and Reactivity

The presence of a bromine atom at the 5-position of the isothiazole ring introduces competing electronic effects that influence the regioselectivity and rate of further electrophilic substitution.

  • Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts a deactivating, electron-withdrawing inductive effect on the ring. This effect reduces the overall electron density of the isothiazole ring, making it less nucleophilic and thus less reactive towards electrophiles.

  • Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect to some extent. Crucially, this resonance stabilization is most effective for intermediates where the positive charge is on the carbon atom adjacent to the bromine.

In electrophilic aromatic substitution, halogens are generally known to be ortho, para-directing deactivators . In the context of this compound, the "ortho" position is C4. Therefore, incoming electrophiles are predicted to preferentially attack the C4 position. The deactivating nature of the bromine atom means that harsher reaction conditions may be required compared to unsubstituted isothiazole.[1]

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution on this compound

Electrophilic_Aromatic_Substitution cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound Sigma_Complex σ-Complex (Arenium Ion) Resonance Stabilized This compound->Sigma_Complex Attack by π-system Electrophile E⁺ Electrophile->Sigma_Complex Product Sigma_Complex->Product Deprotonation Proton H⁺ Sigma_Complex->Proton

Caption: General workflow for electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions of this compound

While specific literature on the electrophilic substitution of this compound is sparse, we can extrapolate from the known reactivity of isothiazoles and other halogenated aromatic systems to propose reliable synthetic routes. The following sections detail the anticipated reactions and provide adapted experimental protocols.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a fundamental transformation in organic synthesis. The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.

Mechanism: The nitronium ion is attacked by the electron-rich C4 position of the this compound ring to form a resonance-stabilized σ-complex. Subsequent deprotonation restores aromaticity, yielding 5-bromo-4-nitroisothiazole.

Diagram 2: Mechanism of Nitration of this compound

Nitration_Mechanism Reactants This compound + HNO₃/H₂SO₄ Electrophile_Gen Generation of Nitronium Ion NO₂⁺ Reactants->Electrophile_Gen Sigma_Complex σ-Complex Reactants->Sigma_Complex Attack at C4 Electrophile_Gen->Sigma_Complex Product 5-Bromo-4-nitroisothiazole + H₃O⁺ + HSO₄⁻ Sigma_Complex->Product Deprotonation

Caption: Proposed mechanism for the nitration of this compound.

Experimental Protocol (Adapted): Nitration of this compound

Disclaimer: This protocol is adapted from standard procedures for the nitration of halogenated aromatic compounds and has not been validated specifically for this compound. Appropriate safety precautions and small-scale trials are strongly recommended.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0164.011.64 g (10 mmol)
Conc. Sulfuric Acid (98%)-98.0810 mL
Conc. Nitric Acid (70%)1.163.010.7 mL (11 mmol)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (10 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add this compound (1.64 g, 10 mmol) to the stirred sulfuric acid.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.7 mL, 11 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford 5-bromo-4-nitroisothiazole.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is sulfur trioxide (SO₃) or its protonated form, typically generated from fuming sulfuric acid (oleum).[2][3][4][5]

Mechanism: The sulfur trioxide electrophile is attacked by the C4 position of this compound. The resulting intermediate is then protonated to yield the sulfonic acid. Sulfonation is often a reversible process.

Diagram 3: Mechanism of Sulfonation of this compound

Sulfonation_Mechanism Reactants This compound + H₂SO₄/SO₃ Electrophile Sulfur Trioxide SO₃ Reactants->Electrophile Sigma_Complex σ-Complex Reactants->Sigma_Complex Attack at C4 Electrophile->Sigma_Complex Product This compound-4-sulfonic acid Sigma_Complex->Product Protonation

Caption: Proposed mechanism for the sulfonation of this compound.

Experimental Protocol (Adapted): Sulfonation of this compound

Disclaimer: This protocol is adapted from general procedures for the sulfonation of aromatic compounds and has not been validated specifically for this compound. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0164.011.64 g (10 mmol)
Fuming Sulfuric Acid (20% SO₃)--15 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, carefully add fuming sulfuric acid (15 mL).

  • Slowly and cautiously add this compound (1.64 g, 10 mmol) to the stirred fuming sulfuric acid.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice (100 g) with vigorous stirring.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the sulfonic acid may be soluble in water. In this case, salting out with sodium chloride may be necessary to induce precipitation.

  • Wash the solid product with a small amount of cold water and dry under vacuum.

Halogenation

Further halogenation of this compound, for instance, bromination to yield a dibromoisothiazole, would require forcing conditions due to the deactivating nature of the two halogen substituents. A Lewis acid catalyst is typically required to activate the halogen.[6][7][8]

Mechanism: The bromine molecule is polarized by the Lewis acid (e.g., FeBr₃), creating a more potent electrophile. This electrophilic bromine is then attacked by the C4 position of this compound. The resulting σ-complex loses a proton to regenerate the aromatic ring, yielding 4,5-dibromoisothiazole.

Diagram 4: Mechanism of Bromination of this compound

Bromination_Mechanism Reactants This compound + Br₂/FeBr₃ Electrophile_Activation Activation of Bromine Br-Br-FeBr₃ Reactants->Electrophile_Activation Sigma_Complex σ-Complex Reactants->Sigma_Complex Attack at C4 Electrophile_Activation->Sigma_Complex Product 4,5-Dibromoisothiazole + HBr + FeBr₃ Sigma_Complex->Product Deprotonation

Caption: Proposed mechanism for the bromination of this compound.

Experimental Protocol (Adapted): Bromination of this compound

Disclaimer: This protocol is adapted from standard procedures for the bromination of deactivated aromatic rings and has not been validated specifically for this compound. Bromine is highly corrosive and toxic; handle with extreme care in a fume hood.

ReagentMolar Eq.MW ( g/mol )Density (g/mL)Amount
This compound1.0164.01-1.64 g (10 mmol)
Iron filingscatalyst55.84-0.1 g
Bromine1.1159.813.1020.57 mL (11 mmol)
Carbon tetrachloride-153.821.59420 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place this compound (1.64 g, 10 mmol) and iron filings (0.1 g) in carbon tetrachloride (20 mL).

  • From the dropping funnel, add a solution of bromine (0.57 mL, 11 mmol) in carbon tetrachloride (5 mL) dropwise to the stirred mixture.

  • After the initial reaction subsides, gently heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and wash with a 10% aqueous solution of sodium bisulfite to remove excess bromine.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or recrystallization to obtain 4,5-dibromoisothiazole.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important carbon-carbon bond-forming reactions.[9][10][11][12][13] However, these reactions are generally not successful on strongly deactivated aromatic rings. The electron-withdrawing nature of the isothiazole ring, compounded by the deactivating effect of the bromine substituent, makes Friedel-Crafts reactions on this compound highly challenging and unlikely to proceed under standard conditions. The Lewis acid catalyst required for the reaction is also likely to coordinate with the nitrogen and sulfur heteroatoms, further deactivating the ring. Alternative synthetic strategies are recommended for the introduction of alkyl or acyl groups.

Conclusion

References

Methodological & Application

Synthesis of 5-Bromoisothiazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isothiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The isothiazole ring is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][3] Among the functionalized isothiazoles, 5-bromoisothiazole derivatives serve as versatile synthetic intermediates, enabling further molecular elaboration through cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing key synthetic strategies, reaction mechanisms, and step-by-step protocols.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached through two main strategies: the construction of the isothiazole ring with a pre-installed bromine atom at the 5-position, or the direct bromination of a pre-formed isothiazole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Ring Construction from Acyclic Precursors

This approach involves the cyclization of appropriately functionalized acyclic precursors to form the this compound ring system. A common method is the reaction of α,β-unsaturated carbonyl compounds or their derivatives with a source of sulfur and nitrogen.

A notable example is the synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), which starts from sodium 2,2-dicyanoethene-1,1-bis(thiolate).[4] Reaction with bromine in carbon tetrachloride leads to the formation of the isothiazole ring with bromine at the 3-position and a thioether linkage at the 5-position. While this specific example doesn't yield a simple this compound, it illustrates the principle of constructing the ring with halogen substituents.

Strategy 2: Direct Bromination of Pre-formed Isothiazoles

The direct bromination of an existing isothiazole ring is a more common and often more efficient method for the synthesis of this compound derivatives. This reaction proceeds via an electrophilic aromatic substitution mechanism. The isothiazole ring is an electron-deficient heterocycle, which can make electrophilic substitution challenging. However, the presence of activating groups on the ring can facilitate the reaction.

The position of bromination is directed by the electronic properties of the isothiazole ring and any existing substituents. The C5 position is generally susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, often in the presence of a suitable solvent.[5][6]

The electrophilic bromination of isothiazoles at the C5 position is believed to proceed through a standard electrophilic aromatic substitution pathway. The reaction is initiated by the generation of an electrophilic bromine species, which is attacked by the π-electron system of the isothiazole ring. This attack preferentially occurs at the C5 position due to the electronic distribution within the ring. The resulting intermediate, a σ-complex or arenium ion, is stabilized by resonance. Subsequent deprotonation of this intermediate by a base present in the reaction mixture restores the aromaticity of the isothiazole ring and yields the 5-bromo-substituted product.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of 3-Bromo-5-carbamoylisothiazole-4-carboxylate

This protocol details the synthesis of a highly functionalized isothiazole, starting from a cyano-substituted precursor.[3]

Step 1: Synthesis of Methyl 3-Bromo-5-cyanoisothiazole-4-carboxylate

This starting material can be prepared from 1,2,3-dithiazole precursors by treatment with gaseous HBr.[3]

Step 2: Hydration of the Cyano Group

  • Reaction: The reaction of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate with concentrated sulfuric acid leads to the hydration of the cyano group to a carbamoyl group.[3]

  • Procedure:

    • Suspend methyl 3-bromo-5-cyanoisothiazole-4-carboxylate (0.40 mmol) in concentrated H₂SO₄ (4 mL).[3]

    • Stir the suspension at approximately 20 °C for 18 hours, monitoring the reaction progress by TLC.[3]

    • Upon completion, pour the reaction mixture onto ice.

    • Extract the product with dichloromethane (3 x 10 mL).[3]

    • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to yield the desired product.[3]

  • Yield: 93%[3]

  • Characterization:

    • Appearance: Colorless plates[3]

    • Melting Point: 143–144 °C[3]

    • FTIR (cm⁻¹): 3370 (N-H), 1701 (C=O, ester), 1686 (C=O, amide)[3]

    • ¹³C NMR (ppm): 169.5 (C=O, ester), 163.5 (C=O, amide)[3]

Table 1: Reagents and Conditions for Protocol 1

ReagentMolar eq.Concentration/Amount
Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate10.40 mmol
Concentrated H₂SO₄-4 mL

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of 3-Bromo-5-carbamoylisothiazole-4-carboxylate start1 Methyl 3-bromo-5-cyanoisothiazole- 4-carboxylate reagent1 conc. H₂SO₄ start1->reagent1 product1 Methyl 3-bromo-5-carbamoyl- isothiazole-4-carboxylate reagent1->product1 Hydration

Caption: Synthetic workflow for Protocol 1.

Characterization of this compound Derivatives

Thorough characterization of the synthesized this compound derivatives is crucial to confirm their identity and purity. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For a simple this compound, one would expect to see signals corresponding to the protons on the isothiazole ring. For example, in the ¹H NMR spectrum of 5-bromothiazole (a related heterocycle), singlets are observed at δ 8.78 and 7.83 ppm.[7] The chemical shifts of the isothiazole ring protons will be influenced by the substituents present.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound derivatives, characteristic signals for the carbon atoms of the isothiazole ring will be observed. For instance, in methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, the carbonyl carbons of the ester and amide groups appear at 169.5 and 163.5 ppm, respectively.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands for the C=N and C=C stretching vibrations of the isothiazole ring are expected. Additionally, the presence of other functional groups, such as carbonyls (C=O), nitriles (C≡N), and N-H bonds, will give rise to distinct absorption bands. For example, 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) shows a characteristic C≡N stretch at 2334 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound derivatives, the mass spectrum will show a characteristic isotopic pattern for bromine (approximately equal intensity for M+ and M+2 peaks). The fragmentation pattern can provide valuable structural information. For instance, the mass spectrum of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) displays a molecular ion (MH⁺) peak at m/z 407, along with isotopic peaks at m/z 408 and 411, confirming the presence of two bromine atoms.[4]

Safety Precautions

When working with the synthesis of this compound derivatives, it is essential to adhere to standard laboratory safety procedures. Many of the reagents used, such as bromine and concentrated acids, are corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound derivatives is a critical area of research, providing access to a wide range of compounds with potential applications in drug discovery and materials science. This guide has outlined the primary synthetic strategies, provided detailed experimental protocols, and discussed the key characterization techniques. By understanding the underlying principles and adhering to safe laboratory practices, researchers can successfully synthesize and characterize these valuable heterocyclic compounds.

References

Application Notes & Protocols: 5-Bromoisothiazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a privileged heterocyclic scaffold, integral to a multitude of biologically active compounds and advanced organic materials.[1][2][3] 5-Bromoisothiazole, in particular, has emerged as a cornerstone building block for synthetic chemists. Its utility stems from the strategic placement of a bromine atom, which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this compound in organic synthesis. We will explore its reactivity, provide detailed, field-proven protocols for key transformations, and explain the rationale behind critical experimental parameters.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a five-membered ring containing nitrogen and sulfur atoms. The bromine atom at the 5-position is the key to its synthetic utility, making it an ideal substrate for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation.

Physicochemical Properties & Structure

A clear understanding of the substrate's properties is fundamental to its effective use.

PropertyValueReference
Molecular Formula C₃H₂BrNS[4]
Molecular Weight 164.03 g/mol [4]
CAS Number 54390-97-5[4]
Appearance Liquid (typical)[5]
Topological Polar Surface Area 41.1 Ų[4]
Complexity 50.1[4]

Structure:

this compound Structure

Figure 1: Chemical structure of this compound.

Safety & Handling

As with any laboratory chemical, proper handling is paramount. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[5]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[5][6]

    • Ensure eyewash stations and safety showers are readily accessible.[5]

    • Avoid breathing vapors or mist.[6]

    • Store in a tightly sealed container in a cool, dry place.[6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(5)-Br bond in this compound is readily activated by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. These methods are foundational for constructing complex molecular architectures.

Below is a generalized workflow applicable to most cross-coupling reactions involving this compound. The key is the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask under vacuum prep2 Backfill with Argon/N₂ prep1->prep2 prep3 Add solid reagents: This compound, Coupling Partner, Base, Catalyst, Ligand prep2->prep3 react1 Add degassed solvent(s) via syringe prep3->react1 Seal flask react2 Degas mixture (3x vacuum/backfill cycles) react1->react2 react3 Heat to desired temp with vigorous stirring react2->react3 react4 Monitor reaction (TLC, GC-MS, LC-MS) react3->react4 work1 Cool to RT & quench react4->work1 Upon completion work2 Aqueous work-up (e.g., dilute with EtOAc, wash with H₂O/brine) work1->work2 work3 Dry organic layer (Na₂SO₄ or MgSO₄) work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify via column chromatography work4->work5

Diagram 1: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the requisite organoboron reagents.[7] It is an exceptionally powerful tool for linking the 5-isothiazole core to other aryl or heteroaryl moieties.

Causality Behind Choices: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[7] The choice of solvent (e.g., dioxane/water, DMF) and ligand (e.g., SPhos, PPh₃) is critical for stabilizing the palladium catalyst and promoting high yields.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Isothiazolyl-Pd(II)-Br(L₂) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Isothiazolyl-Pd(II)-Ar(L₂) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product 5-Aryl-isothiazole pd2_biaryl->product red_elim->pd0 isothiazole_Br This compound isothiazole_Br->pd0 boronic_acid Ar-B(OR)₂ + Base boronic_acid->pd2_complex

Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials & Equipment:

    • This compound (1.0 mmol, 164 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 58 mg)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

    • 1,4-Dioxane (8 mL) and Water (2 mL), degassed

    • Schlenk flask (25 mL) with a magnetic stir bar, condenser, argon/nitrogen inlet

  • Procedure:

    • Setup: Add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to a flame-dried Schlenk flask.

    • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction's progress by TLC or GC-MS.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[8]

    • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-phenylisothiazole product.

Stille Coupling: C(sp²)-C(sp²) Bond Formation with Organostannanes

The Stille coupling offers excellent functional group tolerance and is insensitive to moisture.[9] However, the high toxicity of organotin reagents and byproducts necessitates careful handling and purification.

Causality Behind Choices: The mechanism is similar to Suzuki, but transmetalation occurs from an organostannane reagent.[10] Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step, which is often rate-limiting, by facilitating the transfer of the organic group from tin to palladium.[9][11]

Stille_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Isothiazolyl-Pd(II)-Br(L₂) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Isothiazolyl-Pd(II)-R(L₂) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product 5-R-isothiazole pd2_biaryl->product red_elim->pd0 isothiazole_Br This compound isothiazole_Br->pd0 stannane R-Sn(Bu)₃ stannane->pd2_complex

Diagram 3: Catalytic cycle of the Stille cross-coupling reaction.

Protocol 2: Stille Coupling of this compound with (Tributylstannyl)thiophene

  • Materials & Equipment:

    • This compound (1.0 mmol, 164 mg)

    • 2-(Tributylstannyl)thiophene (1.1 mmol, 410 mg)

    • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL), degassed

    • Schlenk flask (25 mL), argon/nitrogen line, heating mantle

  • Procedure:

    • Setup: To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄ under an argon atmosphere.

    • Solvent & Reagent Addition: Add degassed DMF, followed by 2-(tributylstannyl)thiophene via syringe.

    • Degassing: Further degas the solution by bubbling argon through it for 15-20 minutes.

    • Reaction: Heat the mixture to 100 °C and stir for 8-12 hours. Monitor for the disappearance of the starting material.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL). The KF wash is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride, simplifying purification.[12]

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product via column chromatography to obtain 5-(thiophen-2-yl)isothiazole.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes, which are important precursors for pharmaceuticals and organic materials.[13] The reaction typically employs both palladium and copper(I) co-catalysts.[14]

Causality Behind Choices: The mechanism involves two interconnected catalytic cycles.[14] The palladium cycle mirrors that of other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, allowing the reaction to proceed under milder conditions (often room temperature) than copper-free variants.[13][14] An amine base (e.g., Et₃N, DIPEA) is used both to scavenge the HBr byproduct and to serve as a solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Isothiazolyl-Pd(II)-Br(L₂) pd0->pd2_complex Oxidative Addition pd2_alkyne Isothiazolyl-Pd(II)-alkyne(L₂) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Isothiazolyl-C≡C-R pd2_alkyne->product cu_halide Cu(I)Br cu_acetylide Cu(I)-alkyne cu_halide->cu_acetylide Alkyne + Base cu_acetylide->pd2_complex Transfer cu_acetylide->cu_halide (to Pd cycle) isothiazole_Br This compound alkyne R-C≡C-H

Diagram 4: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials & Equipment:

    • This compound (1.0 mmol, 164 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 mmol, 14 mg)

    • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (5 mL), degassed

    • Schlenk flask (25 mL), argon/nitrogen line

  • Procedure:

    • Setup: Add PdCl₂(PPh₃)₂ and CuI to a Schlenk flask under argon.

    • Solvent & Reagents: Add degassed triethylamine, followed by this compound and phenylacetylene via syringe.

    • Reaction: Stir the mixture at room temperature for 6-8 hours. The formation of triethylammonium bromide salt may cause the mixture to become cloudy.

    • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (25 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify by flash column chromatography to yield 5-(phenylethynyl)isothiazole.

Summary and Outlook

This compound is a robust and highly effective building block for introducing the isothiazole motif into complex molecules. Its reactivity in palladium-catalyzed Suzuki, Stille, and Sonogashira couplings allows for the predictable and efficient formation of C-C bonds, providing access to a vast chemical space. The protocols outlined here serve as a validated starting point for researchers. By understanding the mechanistic principles behind each reaction, chemists can rationally troubleshoot and adapt these conditions to a wide variety of substrates, accelerating discovery in medicinal chemistry, materials science, and beyond.

References

Suzuki-Miyaura coupling of 5-Bromoisothiazole protocol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 5-Bromoisothiazole

Abstract: The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures under mild conditions.[2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and provides expert insights into troubleshooting and optimization, ensuring reliable and reproducible results.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[6][7] The generally accepted mechanism proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][8] Understanding the role of each component is paramount for rational reaction design and optimization.

  • Catalyst System (Palladium Precursor & Ligand): The reaction is initiated by a catalytically active Pd(0) species. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common to use stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to Pd(0).[2] The phosphine ligand stabilizes the palladium center, and its electronic and steric properties are crucial for the reaction's efficiency, particularly with challenging heteroaryl halides.[9][10]

  • Electrophile (this compound): As a heteroaryl bromide, this compound readily undergoes oxidative addition to the Pd(0) center. The reactivity order for halides is generally I > Br > Cl.[2][5]

  • Nucleophile (Organoboron Reagent): Boronic acids (Ar-B(OH)₂) or their ester derivatives (e.g., pinacol esters) serve as the organoboron coupling partner.[2][11]

  • Base: The base is essential for the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[12] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13]

  • Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, THF, DMF, toluene) and water is frequently employed, as the aqueous phase helps dissolve the inorganic base.[2][13][14]

The catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add This compound pd_complex1 Ar-Pd(II)L₂-Br (Isothiazole) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal Ar'-B(OH)₂ + Base pd_complex2 Ar-Pd(II)L₂-Ar' (Isothiazole-Aryl) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim product Ar-Ar' (5-Aryl-isothiazole) red_elim->product in3->pd0  Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general and reliable method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1–5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (2–10 mol% if using Pd(OAc)₂)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, or DMF)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for aqueous workup and column chromatography

  • Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[15]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7][13]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[16] The total solvent volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–120 °C) and stir the mixture vigorously.[15]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to afford the desired 5-arylisothiazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18][19][20]

Data Presentation: Reaction Parameter Summary

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 5-substituted heteroaryl bromides, which are analogous and applicable to this compound.[16][21]

EntryCoupling Partner (Arylboronic Acid)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF802485-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001280-90
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1101675-88
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)DMF/H₂O (5:1)901882-92

Field-Proven Insights & Troubleshooting

Expertise & Experience: Explaining Experimental Choices
  • Catalyst Selection for Heteroaryls: this compound contains a sulfur atom, which can potentially coordinate to the palladium center and act as a catalyst poison.[22] Using robust, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can mitigate this issue and promote the desired catalytic cycle over catalyst deactivation.[9] These ligands facilitate the oxidative addition and reductive elimination steps.

  • Base and Solvent Synergy: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ are often effective, especially in less polar solvents like toluene or anhydrous dioxane.[13] For reactions in aqueous solvent mixtures, carbonates like K₂CO₃ or Cs₂CO₃ are excellent choices as they have good solubility in the aqueous phase, which facilitates the formation of the active boronate species required for transmetalation.[15]

  • The Necessity of an Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state.[13] This not only halts the catalytic cycle but can also promote the undesirable oxidative homocoupling of the boronic acid reagent, leading to biaryl side products and reduced yields.[2] Therefore, rigorous degassing of solvents and maintaining an inert argon or nitrogen atmosphere throughout the reaction is non-negotiable for success.

Trustworthiness: A Self-Validating System & Troubleshooting

A robust protocol includes anticipating and addressing potential issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base or poor base solubility. 3. Catalyst poisoning by substrate/impurities.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[13] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[13] 3. Use a more robust ligand (e.g., a Buchwald-type biarylphosphine ligand).[9]
Protodeboronation Presence of excess water or acidic protons leading to the replacement of the boronic acid group with hydrogen.1. Use anhydrous solvents and reagents. 2. Employ a non-hydroxide base like K₃PO₄ or powdered KF.[12][15] 3. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[2]
Homocoupling of Boronic Acid Oxidative conditions promoting the coupling of two boronic acid molecules.Rigorously degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before heating.[2]
Difficulty in Purification Residual palladium catalyst or phosphine oxides in the product.1. Filter the crude product through a short plug of Celite or silica gel after the workup. 2. For stubborn impurities, consider a wash with an aqueous solution of a scavenger like thiourea or N-acetylcysteine.

References

Application Notes and Protocols: Leveraging 5-Bromoisothiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Strategic Role of the 5-Bromo Substituent

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its role in the design of numerous therapeutic agents.[1][2] Isothiazole derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4]

This application note focuses on a particularly versatile derivative: 5-bromoisothiazole. The bromine atom at the 5-position is not merely a substituent but a strategic functional handle. It offers medicinal chemists a gateway to a diverse chemical space through a variety of well-established cross-coupling reactions. This allows for the late-stage functionalization of the isothiazole core, a crucial advantage in the rapid exploration of structure-activity relationships (SAR) during lead optimization. Furthermore, the electronic-withdrawing nature of the bromine atom can modulate the pKa and reactivity of the isothiazole ring, influencing its binding to biological targets.

This guide will provide detailed protocols and expert insights into the application of this compound in the synthesis of bioactive molecules, with a particular focus on its use in the development of kinase inhibitors, a cornerstone of modern oncology and immunology drug discovery.

Core Applications of this compound in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its role as a versatile building block for the synthesis of more complex molecular architectures. The carbon-bromine bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Kinase Inhibitor Scaffolds: A Case Study in Structure-Based Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7] The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors, with the nitrogen atoms of the thiazole ring and the 2-amino group often forming key hydrogen bond interactions with the hinge region of the kinase active site.[8][9]

This compound serves as an excellent starting point for the synthesis of 2,5-disubstituted thiazole-based kinase inhibitors. The bromine atom provides a reactive handle for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[9][10] In the context of this compound, it allows for the introduction of aryl and heteroaryl moieties, which are common features in kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling This compound This compound Product 5-Aryl-isothiazole This compound->Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product Catalyst Pd Catalyst Base

Figure 1: Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Arylboronic acidCoupling partner
Pd(PPh₃)₄Palladium catalyst
K₂CO₃Base
1,4-Dioxane/Water (4:1)Solvent
Anhydrous Na₂SO₄Drying agent
Silica gelfor column chromatography
Ethyl acetate/HexanesEluent for chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane/water (4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired 5-aryl-isothiazole.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.

  • Base: K₂CO₃ is a mild and effective base for this transformation. Other bases such as Cs₂CO₃ or K₃PO₄ can also be used.

  • Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic and inorganic reagents.

Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as versatile handles for further functionalization via "click" chemistry or as key structural elements in their own right.[2][11]

Reaction Scheme:

Sonogashira_Coupling This compound This compound Product 5-Alkynyl-isothiazole This compound->Product Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Product Catalyst Pd/Cu Catalyst Base

Figure 2: Sonogashira coupling of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Terminal alkyneCoupling partner
PdCl₂(PPh₃)₂Palladium catalyst
CuICopper co-catalyst
Triethylamine (TEA)Base and solvent
Anhydrous THFCo-solvent
Anhydrous Na₂SO₄Drying agent
Silica gelfor column chromatography
Ethyl acetate/HexanesEluent for chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 eq).

  • Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 6-8 hours, or until completion as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the desired 5-alkynyl-isothiazole.

Causality Behind Experimental Choices:

  • Co-catalyst: CuI is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.

  • Temperature: The Sonogashira coupling can often be performed at room temperature, which is advantageous for thermally sensitive substrates.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many kinase inhibitors.[3][12][13] This reaction allows for the direct coupling of this compound with a variety of primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig_Amination This compound This compound Product 5-Amino-isothiazole This compound->Product Amine Amine (R₂NH) Amine->Product Catalyst Pd Catalyst Ligand Base

Figure 3: Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
AmineCoupling partner
Pd₂(dba)₃Palladium precursor
XantphosLigand
Cs₂CO₃Base
Anhydrous TolueneSolvent
Anhydrous Na₂SO₄Drying agent
Silica gelfor column chromatography
Ethyl acetate/HexanesEluent for chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), amine (1.2 mmol, 1.2 eq), and Cs₂CO₃ (1.5 mmol, 1.5 eq).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (15 mL).

  • Filter through a pad of Celite® and wash with ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired 5-amino-isothiazole.

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich phosphine ligand that is effective for a wide range of substrates.

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is often required to facilitate the deprotonation of the amine and promote the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalytic species.

Applications in Broader Medicinal Chemistry

Beyond kinase inhibitors, the versatility of this compound extends to other important areas of drug discovery.

GPCR Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[14] The isothiazole scaffold can be incorporated into ligands for GPCRs, where it can act as a bioisosteric replacement for other aromatic systems or as a key pharmacophoric element. The ability to functionalize the 5-position of the isothiazole ring allows for the exploration of interactions with the extracellular loops or transmembrane domains of the receptor, which can be crucial for achieving selectivity and desired pharmacology (e.g., agonist, antagonist, or allosteric modulator).[5][13]

Neuroscience Drug Discovery

The isothiazole nucleus is also of interest in the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] The ability of the isothiazole ring to cross the blood-brain barrier and its metabolic stability make it an attractive scaffold for CNS-targeted drugs. Functionalization of this compound can lead to the synthesis of compounds that modulate key targets in neuroinflammation and neuronal cell death pathways.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic bromine handle provides a reliable entry point for a wide array of cross-coupling reactions, enabling the efficient synthesis of diverse libraries of compounds for SAR studies. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the potential of this valuable scaffold in the discovery and development of novel therapeutics.

References

The Synthesis and Application of 5-Bromoisothiazole-Based Enzyme Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among its halogenated derivatives, 5-bromoisothiazole serves as a versatile and highly valuable building block for the synthesis of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, along with detailed protocols for their evaluation as enzyme inhibitors, tailored for researchers, scientists, and drug development professionals.

The Rationale for this compound in Enzyme Inhibitor Design

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, possesses a unique electronic and structural profile that makes it an attractive pharmacophore.[3] The introduction of a bromine atom at the 5-position offers several key advantages for drug design:

  • A Handle for Diversification: The bromine atom serves as a convenient synthetic handle for introducing a wide range of molecular complexity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The presence of the bromine atom influences the lipophilicity and electronic nature of the isothiazole ring, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

  • Bioisosteric Replacement: The isothiazole ring is often considered a bioisostere of the thiazole ring, a more common scaffold in medicinal chemistry. This allows for the exploration of novel intellectual property space and potentially improved biological activity or metabolic stability.[4]

Synthesis of the this compound Scaffold

While various methods exist for the synthesis of the isothiazole ring, this section will focus on a practical and adaptable route to obtain the key this compound intermediate. A common strategy involves the construction of a substituted isothiazole followed by bromination or the use of a pre-brominated precursor.

Protocol 1: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid

A reliable method for accessing a brominated isothiazole core involves the transformation of a 1,2,3-dithiazole precursor. This protocol, adapted from a published procedure, yields 3-bromoisothiazole-5-carboxylic acid, a versatile intermediate that can be further modified.[2]

Experimental Protocol:

  • Starting Material: 3-Bromo-5-cyano-4-phenyl-1,2,3-dithiazole (or a similar dithiazole precursor).

  • Reaction with HBr: Treat the dithiazole precursor with gaseous HBr to induce ring transformation to the corresponding isothiazole-5-carbonitrile.[5]

  • Hydrolysis to Carboxamide: The resulting isothiazole-5-carbonitrile is then hydrated in the presence of concentrated sulfuric acid to yield the isothiazole-5-carboxamide.

  • Conversion to Carboxylic Acid: The carboxamide is converted to the carboxylic acid by reaction with sodium nitrite in trifluoroacetic acid (TFA) at 0 °C.[2]

Causality Behind Experimental Choices:

  • The use of gaseous HBr is crucial for the specific ring transformation from the dithiazole to the isothiazole.

  • Concentrated sulfuric acid provides the strongly acidic conditions necessary for the hydration of the nitrile to the amide.

  • The use of sodium nitrite in TFA is a mild and efficient method for the conversion of the primary amide to a carboxylic acid via a diazonium intermediate.

Self-Validating System:

  • TLC Monitoring: Each step of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step.

  • Spectroscopic Analysis: The structure of the final product and all intermediates should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the desired transformations have occurred.

Proposed Route: Direct Bromination of Isothiazole

For a more direct approach, the regioselective bromination of the parent isothiazole ring is a desirable strategy. While the literature on the direct bromination of isothiazole is less extensive than that of its thiazole isomer, principles of electrophilic aromatic substitution on electron-deficient heterocycles can be applied. The C5 position of the isothiazole ring is generally more susceptible to electrophilic attack.

Proposed Protocol:

  • Starting Material: Isothiazole.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine, reducing the risk of over-bromination and side reactions.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can facilitate the reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, with the progress monitored by GC-MS or TLC.

Causality Behind Experimental Choices:

  • NBS is chosen to control the regioselectivity and minimize the formation of di-brominated byproducts.

  • The choice of solvent can influence the reaction rate and selectivity.

Diversification of the this compound Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the diversification of the this compound core. This palladium-catalyzed reaction couples the this compound with a wide variety of boronic acids or their esters.[6]

Experimental Protocol:

  • Reactants: this compound derivative and a desired aryl or heteroaryl boronic acid.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is commonly used.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

  • Reaction Conditions: The reaction mixture is heated, often under an inert atmosphere (e.g., nitrogen or argon), until the reaction is complete as monitored by TLC or LC-MS.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and substrate scope.

  • The base is essential for the transmetalation step in the catalytic cycle.

  • The solvent system is chosen to ensure the solubility of all reactants.

Workflow for Synthesis and Diversification of this compound-Based Compounds

G cluster_0 Scaffold Synthesis cluster_1 Diversification cluster_2 Biological Evaluation Isothiazole Isothiazole This compound This compound Isothiazole->this compound Bromination (e.g., NBS) Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl\nBoronic Acid->Suzuki Coupling Library of\n5-Substituted Isothiazoles Library of 5-Substituted Isothiazoles Suzuki Coupling->Library of\n5-Substituted Isothiazoles Enzyme Inhibition\nAssay Enzyme Inhibition Assay Library of\n5-Substituted Isothiazoles->Enzyme Inhibition\nAssay SAR Analysis SAR Analysis Enzyme Inhibition\nAssay->SAR Analysis Lead Compound Lead Compound SAR Analysis->Lead Compound

Caption: Workflow for the synthesis and development of this compound-based enzyme inhibitors.

Application of this compound Derivatives as Enzyme Inhibitors

Derivatives of isothiazole and its bioisosteric counterpart, thiazole, have shown inhibitory activity against a range of enzymes, including kinases and proteases. The this compound scaffold provides a starting point for the design of inhibitors targeting these important drug targets.

Targeting Kinases

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Several thiazole-based compounds have been developed as potent kinase inhibitors.[7][8] The this compound core can be elaborated to generate novel kinase inhibitor candidates.

Table 1: Hypothetical IC₅₀ Values of 5-Substituted Isothiazole Derivatives Against a Target Kinase

Compound ID5-Substituent (R)IC₅₀ (nM)
5BI-001 Phenyl500
5BI-002 4-Fluorophenyl250
5BI-003 4-Methoxyphenyl750
5BI-004 Pyridin-4-yl150
5BI-005 Thiophen-2-yl300
Targeting Proteases

Proteases are another important class of enzymes involved in various physiological processes, and their inhibition is a key therapeutic strategy for diseases such as viral infections and cancer. Thiazole-containing compounds have been investigated as inhibitors of proteases like the SARS-CoV-2 main protease.[9][10]

Protocols for Enzyme Inhibition Assays

The evaluation of the inhibitory activity of the synthesized this compound derivatives is a critical step in the drug discovery process. The following are representative protocols for common enzyme inhibition assays.

Protocol 2: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for screening compounds against a variety of kinases that produce ADP as a product.

Materials:

  • Target kinase

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Experimental Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, the target kinase, and its specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced.

  • The use of a 384-well format allows for high-throughput screening of a large number of compounds.

Protocol 3: Generic Protease Inhibition Assay (FRET-Based)

This protocol is suitable for screening compounds against proteases using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Target protease

  • FRET peptide substrate (containing a fluorophore and a quencher)

  • Assay buffer (e.g., Tris-HCl, NaCl)

  • 384-well black plates

  • Fluorescence plate reader

Experimental Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well black plate, add the assay buffer and the test compounds.

  • Add the FRET peptide substrate to all wells.

  • Initiate the reaction by adding the target protease.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths specific to the fluorophore).

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • FRET-based assays are continuous and highly sensitive, allowing for the real-time monitoring of enzyme activity.

  • The use of black plates minimizes background fluorescence and light scattering.

Logical Flow of an Enzyme Inhibition Assay

G Prepare Reagents Prepare Reagents Compound Dilution Compound Dilution Prepare Reagents->Compound Dilution Dispense to Plate Dispense to Plate Compound Dilution->Dispense to Plate Pre-incubation Pre-incubation Dispense to Plate->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Stop Reaction (optional) Stop Reaction (optional) Incubation->Stop Reaction (optional) Read Signal Read Signal Stop Reaction (optional)->Read Signal Data Analysis Data Analysis Read Signal->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability, coupled with the unique properties of the isothiazole ring, provides a rich platform for medicinal chemistry exploration. The protocols and workflows detailed in this guide are intended to provide researchers with a solid foundation for the synthesis, diversification, and biological evaluation of this compound-based compounds, ultimately contributing to the discovery of new therapeutic agents.

References

Hantzsch thiazole synthesis for 5-Bromoisothiazole analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical Guide to the Synthesis of 5-Bromoisothiazole Analogues for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isothiazole Scaffold and a Clarification on Synthetic Strategy

Isothiazoles, 5-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms, are privileged scaffolds in medicinal chemistry.[1][2] Derivatives of this ring system are integral to a range of pharmaceuticals, demonstrating activities as antibacterial, anti-inflammatory, and anticonvulsive agents.[2] The targeted synthesis of substituted analogues, such as 5-bromoisothiazoles, is therefore of high importance as it provides key intermediates for further functionalization in drug discovery programs.

It is a common point of confusion that the synthetic route to isothiazoles (a 1,2-azole) might be related to the well-known Hantzsch synthesis; however, the Hantzsch reaction is exclusively a method for preparing thiazoles (a 1,3-azole).[3][4] The distinct connectivity of the heteroatoms in the isothiazole ring (S-N) versus the thiazole ring (S-C-N) necessitates entirely different synthetic strategies.

This application note provides a scientifically robust and experimentally validated guide for the synthesis of this compound analogues. We will detail a reliable two-stage process: first, the construction of the core isothiazole ring system, followed by a regioselective bromination at the C5 position. This guide is designed to provide researchers with the foundational principles and detailed protocols required for the successful synthesis of this valuable class of compounds.

Overall Synthetic Strategy

The synthesis of this compound analogues is most effectively approached via a two-part strategy. This method ensures high yields and excellent control over regiochemistry.

  • Part 1: Isothiazole Ring Formation. Construction of the core heterocyclic system from acyclic precursors.

  • Part 2: Regioselective C5 Bromination. Introduction of a bromine atom specifically at the 5-position of the pre-formed isothiazole ring through electrophilic aromatic substitution.

G cluster_0 Overall Workflow Acyclic Acyclic Precursors (e.g., β-Ketothioamides) Core Isothiazole Core (Unsubstituted at C5) Acyclic->Core Ring Formation (Cyclization & Oxidation) Target Target Molecule (this compound Analogue) Core->Target C5 Bromination (Electrophilic Substitution)

Caption: High-level workflow for this compound synthesis.

Part 1: Synthesis of the Isothiazole Core via [4+1] Annulation

One of the most direct and versatile methods for constructing the isothiazole ring is the [4+1] annulation strategy.[5] This approach involves reacting a four-atom precursor, such as a β-ketothioamide, with an ammonia source that provides the final nitrogen atom to close the ring.

Mechanism of Ring Formation

The reaction proceeds through a cascade of imine formation, intramolecular cyclization, and subsequent oxidation to yield the aromatic isothiazole ring.

  • Imine Formation: The ammonia source (e.g., ammonium acetate) condenses with the ketone of the β-ketothioamide to form an enamine intermediate.

  • Cyclization: The sulfur atom of the thioamide nucleophilically attacks the enamine, initiating the ring-closing step.

  • Oxidation: The resulting dihydroisothiazole intermediate is not aromatic. A mild oxidant (often atmospheric oxygen) removes two hydrogen atoms to afford the stable, aromatic isothiazole product.

G cluster_0 Mechanism: Isothiazole Ring Formation start β-Ketothioamide + NH₄OAc step1 Enamine Intermediate start->step1 Condensation step2 Intramolecular Cyclization step1->step2 Nucleophilic Attack step3 Dihydroisothiazole step2->step3 end Aromatic Isothiazole (Product) step3->end Aerial Oxidation

Caption: Key steps in the [4+1] synthesis of the isothiazole ring.

Protocol 1: General Synthesis of a 3,5-Disubstituted Isothiazole

This protocol describes a general, metal-free method for synthesizing a 3,5-disubstituted isothiazole from a β-ketothioamide precursor.[6]

Materials:

  • β-Ketothioamide (1.0 eq)

  • Ammonium acetate (NH₄OAc) (2.0 - 3.0 eq)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the β-ketothioamide (1.0 eq) and ammonium acetate (2.5 eq).

  • Solvent Addition: Add the solvent (e.g., ethanol) to achieve a concentration of approximately 0.2-0.5 M.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) with vigorous stirring. The reaction is typically left open to the air to facilitate oxidation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure isothiazole product.

Part 2: Regioselective C5 Bromination

With the isothiazole core synthesized, the next step is the introduction of bromine. Electrophilic aromatic substitution on an isothiazole ring preferentially occurs at the C4 position. However, if the C4 position is blocked by a substituent, or by using specific reagents, bromination can be directed to the C5 position. For unsubstituted isothiazoles, direct bromination often leads to a mixture of products. A more controlled approach involves metalation followed by quenching with an electrophilic bromine source.

Mechanism: Lithiation followed by Bromination
  • Deprotonation: The protons on the isothiazole ring have different acidities. The C5 proton is generally more acidic than the C4 proton. Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperatures selectively removes the C5 proton.

  • Electrophilic Quench: The resulting 5-lithioisothiazole is a potent nucleophile. Addition of an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or 1,2-dibromoethane, results in the formation of the C-Br bond at the 5-position.

Protocol 2: Synthesis of a this compound Analogue

This protocol describes the regioselective bromination of an isothiazole at the C5 position.

Materials:

  • Substituted Isothiazole (1.0 eq)

  • n-Butyllithium (n-BuLi, typically 1.6 M in hexanes) (1.1 eq)

  • N-Bromosuccinimide (NBS) or other bromine source (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line or inert atmosphere setup (Argon or Nitrogen)

  • Dry, oven-dried glassware

  • Syringes for transfer of anhydrous/air-sensitive reagents

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere. Add the isothiazole starting material (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Bromination: In a separate flask, dissolve NBS (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with water and then brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the this compound analogue.

Data Summary and Characterization

The following table summarizes typical parameters and expected outcomes for the described two-part synthesis.

Parameter Part 1: Ring Formation Part 2: C5 Bromination
Key Reagents β-Ketothioamide, NH₄OAcIsothiazole, n-BuLi, NBS
Solvent Ethanol, DMFAnhydrous THF
Temperature Reflux (80-100 °C)-78 °C to Room Temp
Typical Yield 60-85%50-75%
Purification Silica Gel ChromatographySilica Gel Chromatography
Key ¹H NMR Signal Appearance of aromatic protonsDisappearance of C5-H proton signal
Mass Spec (EI) M+ corresponding to isothiazoleM+ and M+2 peaks (bromine isotope pattern)

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Ring Formation Incomplete reaction; Inefficient oxidation.Increase reaction time or temperature. Ensure adequate air exposure or bubble air/oxygen through the mixture.
No reaction in Bromination Inactive n-BuLi; Wet solvent/glassware.Titrate n-BuLi before use. Ensure all solvents are anhydrous and glassware is rigorously dried.
Mixture of brominated isomers Lithiation not regioselective; Temperature too high.Maintain temperature strictly at -78 °C during lithiation. Check for steric hindrance at C5 that may favor C4 lithiation.
Difficult Purification Byproducts from starting materials or reagents.Ensure high purity of starting materials. Perform an aqueous wash to remove water-soluble impurities (e.g., succinimide) before chromatography.

References

Application Notes and Protocols: 5-Bromoisothiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Modern Agrochemicals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in the landscape of agrochemical discovery. Its unique electronic properties, metabolic stability, and versatile reactivity make it an ideal foundation for the development of novel fungicides and insecticides. Within this chemical class, 5-bromoisothiazole stands out as a particularly valuable and versatile starting material. The bromine atom at the 5-position serves as a highly effective synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents, ultimately leading to the identification of compounds with enhanced potency, selectivity, and favorable environmental profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis and evaluation of next-generation agrochemicals. We will delve into key synthetic transformations, detailed protocols for biological evaluation, and an exploration of the mechanisms of action that underpin the efficacy of these compounds.

Part 1: this compound as a Precursor to Novel Fungicides

Isothiazole derivatives have demonstrated significant potential as fungicides, with some compounds exhibiting both direct antifungal activity and the ability to induce Systemic Acquired Resistance (SAR) in plants.[1] This dual-action approach is highly desirable in modern crop protection, as it not only combats existing infections but also primes the plant's own defense mechanisms against future pathogen attacks.

Mechanism of Action: A Two-Pronged Approach
  • Direct Antifungal Activity via Oxysterol-Binding Protein (OSBP) Inhibition: Certain isothiazole derivatives function by targeting the oxysterol-binding protein (OSBP) in oomycetes, a class of devastating plant pathogens that includes Phytophthora infestans (late blight of potato and tomato) and Pseudoperonospora cubensis (downy mildew). OSBP is critical for lipid transport and membrane homeostasis within the fungal cell. Inhibition of this protein disrupts these essential processes, leading to cell death. This mechanism is shared by highly effective fungicides like oxathiapiprolin, and research has shown that novel isothiazole-thiazole derivatives likely act on the same target.[1][2]

  • Induction of Systemic Acquired Resistance (SAR): Some isothiazole compounds, particularly derivatives of 3,4-dichloroisothiazole, can mimic natural elicitors of the plant's immune response.[1][2] They trigger the salicylic acid (SA) signaling pathway, leading to the upregulation of pathogenesis-related (PR) genes. The expression of PR proteins throughout the plant confers broad-spectrum, long-lasting resistance to a variety of pathogens.

Diagram: Dual-Action Fungicidal Mechanism

Fungicidal_MoA cluster_0 Direct Action on Pathogen cluster_1 Action on Plant Host Isothiazole Isothiazole Derivative OSBP Oxysterol-Binding Protein (OSBP) Isothiazole->OSBP Inhibits Disruption Disruption of Lipid Metabolism & Vesicle Transport Death Oomycete Cell Death Disruption->Death Leads to Isothiazole2 Isothiazole Derivative SA_Pathway Salicylic Acid (SA) Signaling Pathway Isothiazole2->SA_Pathway Activates PR_Genes Upregulation of Pathogenesis-Related (PR) Genes SA_Pathway->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Dual mechanism of isothiazole-based fungicides.

Synthetic Protocol: Synthesis of a 5-Aryl-isothiazole Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for installing aryl or heteroaryl groups at the 5-position of the isothiazole ring, starting from this compound. This is a foundational step in creating a diverse library of compounds for SAR studies.

Objective: To synthesize 5-(4-acetylphenyl)isothiazole from this compound and 4-acetylphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 164 mg)

  • 4-Acetylphenylboronic acid (1.2 mmol, 197 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 24.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, 4-acetylphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100°C for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-(4-acetylphenyl)isothiazole.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A 1. Add Reactants & Catalyst (this compound, Boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Solvent (Anhydrous Toluene) B->C D 4. Heat & Stir (100°C, 12-16h) C->D E 5. Work-up (Extraction with Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G Product: 5-Aryl-isothiazole F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: In Vivo Fungicidal Assay Against Phytophthora infestans (Detached Leaf Assay)

This protocol evaluates the protective efficacy of synthesized isothiazole derivatives on host plant tissue.

Materials:

  • Synthesized isothiazole derivatives

  • DMSO (for stock solutions)

  • Wetting agent (e.g., Tween-20, 0.05% v/v)

  • Healthy, young, fully expanded potato or tomato leaves

  • Phytophthora infestans culture

  • Sterile distilled water

  • Humid chambers (e.g., sealed trays with wet paper towels)

  • Spray bottle or micropipette

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Create a series of dilutions in sterile distilled water containing 0.05% Tween-20 to achieve final test concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Include a negative control (water + Tween-20 + DMSO) and a positive control (commercial fungicide).

  • Inoculum Preparation:

    • Grow P. infestans on rye agar for 10-14 days at 18°C in the dark.

    • Flood the plates with ice-cold sterile water and gently scrape the surface to release sporangia.

    • Incubate the sporangial suspension at 4°C for 2-4 hours to induce the release of motile zoospores.

    • Adjust the zoospore concentration to 5 x 10⁴ zoospores/mL using a hemocytometer.

  • Leaf Treatment and Inoculation:

    • Collect healthy leaves and gently wash them with sterile water. Pat dry.

    • Spray the leaves with the test solutions until runoff or apply a defined volume (e.g., 20 µL) to a specific area on the abaxial (lower) side of the leaf.

    • Allow the leaves to air dry in a laminar flow hood.

    • Place a 10 µL droplet of the zoospore suspension onto the center of each treated area.

  • Incubation and Evaluation:

    • Place the inoculated leaves in humid chambers.

    • Incubate at 18-21°C with a 16-hour photoperiod for 6-7 days.

    • Assess the disease severity by measuring the lesion diameter or estimating the percentage of the leaf area covered by lesions.

    • Calculate the percentage of inhibition relative to the negative control.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of disease development) value using probit analysis.

Data Presentation: Fungicidal Activity of Isothiazole-Thiazole Derivatives

The following table presents in vivo fungicidal activity data for a series of isothiazole-thiazole derivatives against key oomycete pathogens, demonstrating the potential of this class of compounds.

Compound IDEC₅₀ (mg/L) vs P. cubensisEC₅₀ (mg/L) vs P. infestans
6k0.110.22
6l0.120.53
6n0.130.44
6s7.845.98
6u 0.046 0.20
Isotianil0.11185.42
Oxathiapiprolin0.00510.0063

Data adapted from Wu, Q.-F., et al. (2018). RSC Advances.[2]

Part 2: this compound as a Precursor to Novel Insecticides

The isothiazole scaffold is also a promising starting point for the development of novel insecticides. Specific derivatives have been shown to target the nervous system of insects, offering an alternative mode of action to many commercial insecticides, which is crucial for managing insecticide resistance.

Mechanism of Action: Antagonism of Insect GABA Receptors

The primary insecticidal mechanism for several classes of isothiazole derivatives is the antagonism of ionotropic γ-aminobutyric acid (GABA) receptors (iGABARs).[3][4] GABA is the main inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Isothiazole-based antagonists competitively bind to the GABA binding site on the receptor but do not activate the channel.[3] This blockage prevents GABA from binding and exerting its inhibitory effect. The result is a continuous, uncontrolled firing of nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.

Diagram: Insecticidal Mechanism of Action

Insecticidal_MoA cluster_0 Normal Synaptic Transmission cluster_1 Action of Isothiazole Antagonist GABA GABA Neurotransmitter Receptor GABA Receptor (iGABAR) GABA->Receptor Binds to Channel_Open Chloride (Cl⁻) Channel Opens Receptor->Channel_Open Influx Cl⁻ Influx Channel_Open->Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Influx->Hyperpolarization Isothiazole Isothiazole Antagonist Receptor2 GABA Receptor (iGABAR) Isothiazole->Receptor2 Blocks Binding Site Channel_Closed Chloride (Cl⁻) Channel Blocked Receptor2->Channel_Closed No_Influx No Cl⁻ Influx Channel_Closed->No_Influx Hyperexcitation Hyperexcitation & Paralysis No_Influx->Hyperexcitation Death Insect Death Hyperexcitation->Death

Caption: Antagonism of insect GABA receptors by isothiazoles.

Protocol: In Vivo Insecticidal Bioassay Using Spodoptera litura (Diet Incorporation Method)

This protocol is used to evaluate the efficacy of synthesized compounds against chewing insects like the common cutworm, Spodoptera litura.

Materials:

  • Synthesized isothiazole derivatives

  • Acetone or other suitable solvent

  • Standard artificial diet for S. litura

  • Multi-well plates (e.g., 24-well) or small containers

  • Second or third-instar larvae of S. litura

  • Fine paintbrush

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).

    • Perform serial dilutions to create solutions that, when added to the diet, will result in the desired final concentrations (e.g., 100, 50, 10, 1 µg/g of diet).

  • Diet Incorporation:

    • Prepare the artificial diet according to a standard recipe and cool it to a semi-liquid state (around 50-60°C).

    • Add a precise volume of the test compound solution (or acetone for the control) to a known mass of the diet and mix thoroughly to ensure uniform distribution.

    • Dispense the treated diet into the wells of the multi-well plates or containers and allow it to solidify.

  • Insect Infestation:

    • Using a fine paintbrush, carefully place one S. litura larva into each well.

    • Seal the plates with a breathable film to prevent larvae from escaping while allowing for air exchange.

  • Incubation and Evaluation:

    • Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

    • Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with the paintbrush.

    • Calculate the percentage mortality, correcting for any control mortality using Abbott's formula.

    • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value using probit analysis.

Data Presentation: Insecticidal Activity of 3-Isothiazolol Derivatives

The following table summarizes the insecticidal activity of novel 3-isothiazolol derivatives against two key insect pests. These compounds were designed as potential GABA receptor antagonists.

Compound IDTarget SpeciesConcentrationMortality (%)
9jDrosophila melanogaster100 mg/L100
9jSpodoptera litura100 mg/kg diet~95
15gDrosophila melanogaster100 mg/L>85
15gSpodoptera litura100 mg/kg diet>80
4-(1,1'-biphenylyl) analog Spodoptera litura 100 µg/g diet >75

Data adapted from Sun, Q., et al. (2022). New Journal of Chemistry, and Ozoe, Y., et al. (2022). Journal of Agricultural and Food Chemistry.[3][4]

Conclusion

This compound is a powerful and versatile building block for the discovery of novel agrochemicals. Its utility as a synthetic intermediate, particularly in modern cross-coupling reactions, allows for the creation of large, diverse libraries of compounds. The demonstrated efficacy of isothiazole-based molecules as both fungicides and insecticides, operating through potent and sometimes novel mechanisms of action, underscores the importance of this scaffold. The protocols and data presented herein provide a solid framework for researchers to design, synthesize, and evaluate new this compound derivatives, paving the way for the development of the next generation of effective and sustainable crop protection solutions.

References

Introduction: The Significance of 2-Amino-5-bromothiazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-amino-5-bromothiazole

The 2-aminothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and serving as a cornerstone in the discovery of novel therapeutics.[1] Its derivatives are known to exhibit a wide spectrum of biological activities. The strategic introduction of a bromine atom at the C5 position yields 2-amino-5-bromothiazole, a highly valuable and versatile synthetic intermediate.[1] This bromine atom is not merely a substituent; it functions as a crucial synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This capability allows medicinal chemists to construct diverse molecular libraries for drug development programs.

This guide provides a comprehensive, field-tested protocol for the synthesis of 2-amino-5-bromothiazole via the direct electrophilic bromination of 2-aminothiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and address critical safety considerations, providing researchers with a robust and reliable methodology.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The 2-aminothiazole ring is an electron-rich system. The amino group at the C2 position acts as a powerful activating group, increasing the nucleophilicity of the thiazole ring, particularly at the C5 position.

Causality of C5 Selectivity: The lone pair of electrons on the exocyclic nitrogen atom of the amino group participates in resonance with the thiazole ring. This resonance delocalizes electron density throughout the ring, but the most significant increase in electron density occurs at the C5 position, making it the most favorable site for attack by an electrophile (Br⁺). The reaction with molecular bromine (Br₂) in acetic acid generates the electrophilic bromine species that is subsequently attacked by the electron-rich C5 carbon.

G start Start dissolve Dissolve 2-Aminothiazole in Acetic Acid start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_br2 Slowly Add Bromine Solution cool->add_br2 stir Stir at Room Temp for 2 hours add_br2->stir monitor Monitor by TLC stir->monitor quench Neutralize with sat. NaHCO₃ (pH 7-8) monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ and Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

References

5-Bromoisothiazole in the synthesis of anti-inflammatory agents.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Bromoisothiazole as a Core Scaffold in the Synthesis of Novel Anti-Inflammatory Agents

Abstract: The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory properties.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on leveraging this compound as a versatile starting material for the synthesis of potential anti-inflammatory agents. We focus on the strategic application of palladium-catalyzed cross-coupling reactions to functionalize the isothiazole core, present a detailed protocol for a Suzuki-Miyaura coupling reaction, and discuss the biological rationale targeting the cyclooxygenase (COX) enzymes.

Introduction: The Isothiazole Scaffold in Anti-Inflammatory Drug Discovery

Heterocyclic compounds are foundational in pharmaceutical science, with nitrogen- and sulfur-containing rings like isothiazole being particularly prominent.[4][5] The isothiazole ring is an attractive pharmacophore due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Its derivatives have been investigated for a wide spectrum of therapeutic applications, including anticancer, antiviral, and potent anti-inflammatory activities.[1][3][6]

This compound, in particular, serves as a highly valuable and strategic building block. The bromine atom at the C5 position is an excellent handle for introducing molecular diversity through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic and efficient construction of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency and selectivity.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[8][9] It involves the reaction of an organohalide (like this compound) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11] This reaction is favored in drug discovery due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[11]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for utilizing this compound in a Suzuki-Miyaura coupling to generate a biaryl isothiazole derivative, a common motif in COX inhibitors.

G start Start: Reagent Preparation reagents 1. Add this compound, Arylboronic Acid, Base (e.g., K2CO3), and Solvent (e.g., DME/H2O) to reaction vessel. start->reagents Setup degas 2. Degas the Mixture (e.g., N2/Ar bubbling for 15-20 min) reagents->degas catalyst 3. Add Pd Catalyst (e.g., Pd(dppf)Cl2) degas->catalyst Inert Atmosphere reaction 4. Heat Reaction Mixture (e.g., 80-100 °C) and Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup: Partition between organic solvent (e.g., EtOAc) and water. Separate layers. reaction->workup Upon Completion purify 6. Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purify product Final Product: 5-Aryl-isothiazole Derivative purify->product Characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a 5-Aryl-isothiazole Derivative

This protocol describes a representative Suzuki-Miyaura coupling reaction. Researchers should note that conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Substituted Arylboronic Acid

  • Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent System (e.g., 1,2-Dimethoxyethane (DME) and Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas (Nitrogen or Argon) supply.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add the solvent system, for instance, a 4:1 mixture of DME and water (0.1 M concentration relative to the limiting reagent).

  • Degassing (Critical Step): Seal the flask with a septum and bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 - 0.05 eq).

  • Reaction: Equip the flask with a condenser, place it under a positive pressure of inert gas, and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-isothiazole product.

Application in the Synthesis of COX Inhibitors

Cyclooxygenase (COX) enzymes are key mediators of inflammation. They exist in at least two isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is inducible and upregulated at sites of inflammation.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) reduce inflammation by inhibiting these enzymes.[12] The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[12][13] Isothiazole and related thiazole derivatives have been successfully designed as selective COX-2 inhibitors.[12][14][15]

Biological Pathway: COX-Mediated Inflammation

G AA Arachidonic Acid (Released from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Prostaglandins (Physiological) COX1->PGs_Phys PGs_Inflam Prostaglandins (Inflammatory) COX2->PGs_Inflam Homeo Stomach Lining Protection, Platelet Aggregation PGs_Phys->Homeo Inflam Inflammation, Pain, Fever PGs_Inflam->Inflam Inhibitor Isothiazole-Based COX-2 Inhibitor Inhibitor->COX2  Inhibition

References

Application Notes and Protocols for Creating Compound Libraries from 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromoisothiazole as a Privileged Scaffold in Drug Discovery

The isothiazole nucleus is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1][2] This arrangement imparts unique physicochemical properties, making it a "privileged scaffold" in medicinal chemistry. Isothiazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antidiabetic, antiviral, and antimicrobial properties.[3] The strategic functionalization of the isothiazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile.

This compound, in particular, serves as a versatile and highly valuable starting material for the generation of diverse compound libraries. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a robust handle for the introduction of a wide array of molecular fragments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of compound libraries through key cross-coupling methodologies. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into potential challenges and optimization strategies.

Strategic Overview for Library Synthesis

The generation of a compound library from this compound typically involves a series of parallel cross-coupling reactions where the constant isothiazole core is paired with a diverse set of building blocks. The choice of coupling reaction dictates the nature of the newly formed bond and, consequently, the chemical space that can be explored.

Caption: Overall strategy for compound library generation from this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4] This reaction is widely favored due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism cluster_reactants Pd(0)L2 Pd(0)L2 Isothiazole-Pd(II)(Br)L2 Isothiazole-Pd(II)(Br)L2 Pd(0)L2->Isothiazole-Pd(II)(Br)L2 Oxidative Addition Isothiazole-Pd(II)(R)L2 Isothiazole-Pd(II)(R)L2 Isothiazole-Pd(II)(Br)L2->Isothiazole-Pd(II)(R)L2 Transmetalation (from [R-B(OH)3]-) 5-R-Isothiazole 5-R-Isothiazole Isothiazole-Pd(II)(R)L2->5-R-Isothiazole Reductive Elimination This compound This compound R-B(OH)2 + Base R-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is based on optimized conditions for related heterocyclic systems and provides a robust starting point.[5]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylisothiazole.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions [5]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10065
2Pd₂(dba)₃ (1)SPhos (2)K₂CO₃ (2)Dioxane/H₂O10085
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O10092
4PdCl₂(dppf) (2)-K₂CO₃ (2)DMF/H₂O9078

Field-Proven Insights:

  • Ligand Choice is Critical: For electron-deficient heterocycles like isothiazole, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often superior as they promote the rate-limiting oxidative addition step.[6]

  • Base Selection: The choice of base can significantly impact the reaction outcome. K₃PO₄ is often a good choice for Suzuki couplings as it is strong enough to facilitate transmetalation without causing significant side reactions.[7]

  • Microwave Irradiation: For high-throughput library synthesis, microwave-assisted protocols can dramatically reduce reaction times, often from hours to minutes.[8][9]

Stille Coupling: Utilizing Organostannanes

The Stille reaction offers a powerful alternative for C-C bond formation, particularly when the corresponding boronic acids are unstable or difficult to prepare.[10] It involves the palladium-catalyzed coupling of an organohalide with an organostannane.[11]

Mechanistic Rationale

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves an organotin reagent.[12]

Stille_Mechanism cluster_reactants Pd(0)L2 Pd(0)L2 Isothiazole-Pd(II)(Br)L2 Isothiazole-Pd(II)(Br)L2 Pd(0)L2->Isothiazole-Pd(II)(Br)L2 Oxidative Addition Isothiazole-Pd(II)(R)L2 Isothiazole-Pd(II)(R)L2 Isothiazole-Pd(II)(Br)L2->Isothiazole-Pd(II)(R)L2 Transmetalation (from R-Sn(Bu)3) 5-R-Isothiazole 5-R-Isothiazole Isothiazole-Pd(II)(R)L2->5-R-Isothiazole Reductive Elimination This compound This compound R-Sn(Bu)3 R-Sn(Bu)3

Caption: Simplified catalytic cycle for the Stille coupling.

General Protocol for Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin, aryltributyltin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Field-Proven Insights:

  • Toxicity of Tin Reagents: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]

  • Removal of Tin Byproducts: The removal of tin byproducts can be challenging. A KF workup is effective as fluoride has a high affinity for tin, forming insoluble fluorostannates that can be filtered off.[5]

  • Additive Effects: In some cases, the addition of a copper(I) co-catalyst can accelerate the Stille coupling.[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is invaluable for introducing a linear alkyne functionality, which can serve as a handle for further transformations such as "click chemistry".

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[16]

  • Palladium Cycle: Similar to the Suzuki and Stille reactions, this involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide, which is the active species in the transmetalation step.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Isothiazole-Pd(II)(Br)L2 Isothiazole-Pd(II)(Br)L2 Pd(0)L2->Isothiazole-Pd(II)(Br)L2 Oxidative Addition Isothiazole-Pd(II)(C≡CR)L2 Isothiazole-Pd(II)(C≡CR)L2 Isothiazole-Pd(II)(Br)L2->Isothiazole-Pd(II)(C≡CR)L2 Transmetalation 5-(C≡CR)-Isothiazole 5-(C≡CR)-Isothiazole Isothiazole-Pd(II)(C≡CR)L2->5-(C≡CR)-Isothiazole Reductive Elimination Cu(I) Cu(I) Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)->Cu(I)-C≡CR + R-C≡CH, Base Cu(I)-C≡CR->Cu(I) Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol for Copper-Free Sonogashira Coupling of this compound

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as they avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17][18]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous and degassed THF or DMF

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and PdCl₂(PPh₃)₂ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Field-Proven Insights:

  • Copper-Free Advantages: Eliminating copper simplifies the purification process and prevents the often-problematic formation of diynes from the homocoupling of the terminal alkyne.[19]

  • Base and Solvent: The choice of base and solvent is crucial. An amine base like triethylamine often serves a dual role as the base and a ligand for the copper (if used). Aprotic polar solvents like DMF or THF are commonly employed.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[20] It has largely replaced harsher classical methods for the synthesis of arylamines.[21]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[22]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Isothiazole-Pd(II)(Br)L2 Isothiazole-Pd(II)(Br)L2 Pd(0)L2->Isothiazole-Pd(II)(Br)L2 Oxidative Addition [Isothiazole-Pd(II)(NR2)L2]- [Isothiazole-Pd(II)(NR2)L2]- Isothiazole-Pd(II)(Br)L2->[Isothiazole-Pd(II)(NR2)L2]- + R2NH, Base 5-(NR2)-Isothiazole 5-(NR2)-Isothiazole [Isothiazole-Pd(II)(NR2)L2]-->5-(NR2)-Isothiazole Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination of this compound

This protocol is adapted from successful aminations of the closely related 5-bromothiazole scaffold.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous and degassed Toluene or 1,4-Dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Remove the tube from the glovebox, add the degassed solvent (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Field-Proven Insights:

  • Air-Sensitive Reagents: The Pd(0) catalyst and some phosphine ligands are air-sensitive, and the use of a glovebox or Schlenk techniques is recommended.

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the intermediate palladium-amine complex.[23]

  • Ligand Selection: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) have proven to be highly effective for a broad range of substrates.[24]

Purification and Characterization of Compound Libraries

The success of a high-throughput screening campaign relies heavily on the purity of the compounds in the library.

Purification:

  • High-Throughput Chromatography: For library purification, automated flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) are the methods of choice. Reverse-phase HPLC is particularly versatile for the purification of diverse small molecules.

  • Solid-Phase Extraction (SPE): SPE can be used for rapid cleanup and removal of excess reagents or byproducts.

Characterization:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is an indispensable tool for confirming the molecular weight of the desired products and assessing the purity of each library member.

  • NMR Spectroscopy: For a representative subset of the library, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be performed to confirm the structure of the synthesized compounds.

Conclusion

This compound is a powerful and versatile building block for the construction of diverse compound libraries for drug discovery. By leveraging a suite of robust palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions—researchers can efficiently access a wide range of 5-substituted isothiazole derivatives. The protocols and insights provided in this application note serve as a comprehensive guide to aid in the successful design and execution of these synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromoisothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering in-depth troubleshooting guides and frequently asked questions to help you maximize your yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via a Sandmeyer-type reaction starting from 5-aminoisothiazole. This pathway involves two critical stages: the diazotization of the primary amine followed by a copper(I)-catalyzed substitution with a bromide source. While effective, this route is sensitive to reaction conditions, and suboptimal parameters can lead to significantly reduced yields and the formation of troublesome impurities. This guide will provide the expert insights needed to navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most reliable method for synthesizing this compound?

A1: The most widely employed and generally reliable method is the Sandmeyer reaction of 5-aminoisothiazole. This involves the conversion of the amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by displacement of the diazonium group with bromide, catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[1]

Q2: Why is temperature control so critical during the diazotization step?

A2: Temperature control is paramount because heteroaromatic diazonium salts are thermally unstable.[2][3][4] The diazotization reaction is typically conducted between 0 and 5 °C to prevent the premature decomposition of the diazonium intermediate.[3][5] If the temperature rises, the diazonium salt can decompose, leading to several side reactions, most notably the formation of 5-hydroxyisothiazole and the generation of nitrogen gas, which can cause pressure buildup.[5]

Q3: What is the mechanistic role of Copper(I) Bromide in the Sandmeyer reaction?

A3: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The Cu(I) salt acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt. This transfer generates an isothiazole radical with the loss of stable nitrogen gas (N₂). This radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET), yielding the final this compound product and regenerating the Cu(I) catalyst. The formation of biaryl dimers as byproducts is strong evidence for this radical mechanism.[1]

Q4: Can I use Copper(II) Bromide (CuBr₂) instead of CuBr?

A4: While Cu(I) is the classic catalyst for the Sandmeyer reaction, Cu(II) salts can also be used, but they may lead to different outcomes. In the context of aminothiazoles, using CuBr₂ has been shown to sometimes favor the formation of di-halogenated products.[6][7] For selective mono-bromination, CuBr is the preferred reagent as it more efficiently facilitates the desired single-electron transfer mechanism.[7]

Q5: Are isothiazole diazonium salts dangerous to handle?

A5: Yes. Like many diazonium salts, isothiazole diazonium salts should be treated as potentially explosive, especially if isolated in a solid, dry state.[2][3][5][8] They are sensitive to heat, shock, and friction. For this reason, they are almost always generated in situ and used immediately in solution without isolation. Adhering to strict safety protocols is essential.[3][5]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Yield of this compound 1. Incomplete Diazotization: Insufficient acid or sodium nitrite, or addition of nitrite at too high a temperature.Solution: Ensure at least 3 equivalents of a strong acid (e.g., HBr, H₂SO₄) are used. Add a solution of sodium nitrite (1.1-1.2 eq.) dropwise, keeping the internal temperature strictly between 0-5 °C. Use starch-iodide paper to test for excess nitrous acid; a blue-black color indicates its presence. Rationale: The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), requires a strongly acidic medium. Maintaining a low temperature prevents the premature degradation of both nitrous acid and the formed diazonium salt.[5]
2. Decomposition of Diazonium Salt: Reaction temperature was too high during diazotization or the Sandmeyer step.Solution: Use a reliable cooling bath (ice-salt or cryocooler) to maintain 0-5 °C. Add the diazonium salt solution slowly to the pre-cooled CuBr solution. Rationale: Thermal stability is the Achilles' heel of diazonium salts.[2][4] Exceeding 5-10 °C can lead to rapid decomposition, primarily to the undesired 5-hydroxyisothiazole via reaction with the aqueous solvent.
3. Poor Quality of Reagents: Old or oxidized CuBr; impure 5-aminoisothiazole.Solution: Use freshly purchased or purified CuBr. If your CuBr is green (indicating oxidation to Cu(II)), consider purifying it or using a fresh bottle. Ensure the starting amine is pure by checking its melting point or NMR spectrum. Rationale: The catalytic cycle relies on the Cu(I) oxidation state. The presence of significant Cu(II) can inhibit the reaction or lead to side products.
Formation of a Major Impurity (e.g., a new peak in NMR/LC-MS) 1. 5-Hydroxyisothiazole Formation: The diazonium salt reacted with water instead of bromide.Solution: Minimize water content where possible and ensure the CuBr/HBr solution is saturated. Work quickly once the diazonium salt is formed. Rationale: Water is a competing nucleophile. The decomposition of the diazonium salt often leads to the formation of a highly reactive aryl cation that is readily trapped by water.[1]
2. Unreacted 5-Aminoisothiazole: Incomplete diazotization.Solution: Re-evaluate the diazotization stoichiometry and temperature control as mentioned above. Rationale: If the amine is not fully converted to the diazonium salt, it will remain in the reaction mixture and contaminate the final product.
3. Di-brominated Byproducts: The isothiazole ring underwent further bromination.Solution: This is less common at the 5-position but can occur. Ensure you are using CuBr, not CuBr₂. Avoid excess brominating agents. Rationale: The 2-amino-thiazole ring system is known to be susceptible to electrophilic bromination at the 5-position, and under certain Sandmeyer conditions using CuBr₂, a second bromination can occur.[6][7]
Reaction Mixture Turns into a Dark Tar 1. Azo Coupling and Polymerization: The diazonium salt coupled with the starting amine or other electron-rich species.Solution: Ensure slow, controlled addition of the sodium nitrite solution to a well-stirred, acidic solution of the amine. This keeps the concentration of free amine low when the diazonium salt is present. Rationale: Diazonium salts are electrophiles and can attack unreacted, electron-rich starting amine (azo coupling), leading to intensely colored and often insoluble polymeric materials.
2. Runaway Decomposition: Poor temperature control.Solution: Improve cooling efficiency and monitoring. For larger scales, consider using a jacketed reactor. Rationale: The decomposition of diazonium salts is exothermic and can self-accelerate if the heat is not dissipated effectively, leading to a rapid, uncontrolled reaction.[2][5]

Part 3: Visualized Mechanisms & Workflows

Reaction Mechanism

The synthesis proceeds in two main stages, as illustrated below.

reaction_mechanism cluster_diazotization Stage 1: Diazotization (0-5 °C) cluster_sandmeyer Stage 2: Sandmeyer Reaction Amine 5-Aminoisothiazole Diazonium Isothiazole-5-diazonium bromide Amine->Diazonium + NO⁺ Nitrite NaNO₂ + HBr Nitrosonium Nitrosonium Ion (NO⁺) Nitrite->Nitrosonium In situ generation Radical Isothiazole Radical Diazonium->Radical + Cu(I)Br - N₂ - Cu(II)Br₂ CuBr Cu(I)Br CuBr2 Cu(II)Br₂ CuBr2->CuBr Regenerates Catalyst Product This compound Radical->Product + Br⁻ (from Cu(II)Br₂)

Caption: Overall reaction pathway for this compound synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common synthesis issues.

troubleshooting_workflow Start Experiment Complete: Low Yield or Impure Product Check_Temp Review Temperature Logs. Was T > 5 °C during diazotization? Start->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Check_Stoich Verify Stoichiometry. Used >1.1 eq NaNO₂? Used >3 eq Acid? Yes_Stoich Yes Check_Stoich->Yes_Stoich No_Stoich No Check_Stoich->No_Stoich Analyze_Crude Analyze Crude by LC-MS / ¹H NMR Result_SideProduct Identify Impurities: - M+17 peak? (Hydroxy-) - Starting Amine? - Dimer peak? Analyze_Crude->Result_SideProduct Result_Decomp Primary Issue: Diazonium Decomposition. ACTION: Improve cooling efficiency. Yes_Temp->Result_Decomp No_Temp->Check_Stoich Yes_Stoich->Analyze_Crude Result_Incomplete Primary Issue: Incomplete Diazotization. ACTION: Adjust reagent quantities. No_Stoich->Result_Incomplete

Caption: A decision tree for troubleshooting poor reaction outcomes.

Part 4: High-Yield Experimental Protocol

This protocol is designed as a self-validating system with integrated safety and quality checkpoints.

Safety First: Critical Precautions

  • Explosion Hazard: Diazonium salts are potentially explosive. Never isolate the diazonium salt intermediate. Always perform the reaction behind a blast shield.[3][5][8]

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to an exhaust system.[5]

  • Temperature: Maintain strict temperature control. A runaway reaction can lead to rapid gas evolution and pressure buildup.

  • Quenching: Any unreacted nitrous acid should be quenched at the end of the reaction by adding a small amount of sulfamic acid or urea until starch-iodide paper no longer turns blue.

Step 1: Diazotization of 5-Aminoisothiazole

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-aminoisothiazole (1.0 eq).

  • Add 48% aqueous hydrobromic acid (HBr, 3.0-3.5 eq) and cool the resulting slurry to 0 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • [Checkpoint] Ensure the amine slurry is homogeneous and the internal temperature is stable at 0-2 °C.

  • Slowly add the sodium nitrite solution dropwise via the dropping funnel to the stirred amine slurry over 30-45 minutes. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be a clear, pale yellow. This is your in situ diazonium salt solution. Use it immediately in the next step.

Step 2: Sandmeyer Bromination

  • In a separate, larger reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr (1.0 eq). Cool this solution to 0 °C.

  • [Checkpoint] The CuBr solution should be properly cooled before proceeding.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution via a cannula or dropping funnel. CRITICAL: Control the addition rate to manage the vigorous evolution of nitrogen gas and maintain the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • [Checkpoint] The reaction is complete when gas evolution has ceased. You can monitor the disappearance of the diazonium salt by quenching a small aliquot with a coupling agent like 2-naphthol, which would form an intense azo dye if the salt is still present.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove excess acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel.[9][10] A gradient of ethyl acetate in hexanes (e.g., 0% to 10%) is typically effective.

  • [Checkpoint] Combine fractions based on TLC analysis. The product, this compound, should be a colorless to pale yellow liquid or low-melting solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Analytical Data
Analysis Expected Result for this compound
¹H NMR (CDCl₃)δ ~8.5-8.8 (s, 1H, H4), δ ~7.7-7.9 (s, 1H, H3)
¹³C NMR (CDCl₃)Signals expected around δ ~155 (C3), ~150 (C4), ~120 (C5-Br)
Mass Spec. (EI/ESI)Isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of ~1:1 intensity). For C₃H₂BrNS, [M]⁺ = 162.9, 164.9.

References

Technical Support Center: Purification of Crude 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Bromoisothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during the purification of crude this compound. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Challenge: The Nature of Crude this compound

Crude this compound, typically obtained from the direct bromination of isothiazole or through multi-step synthetic routes, is often contaminated with a variety of impurities. The successful purification of this compound is critical for its use in subsequent synthetic steps, particularly in the development of pharmaceutical agents where purity is paramount.

Common impurities can include:

  • Unreacted Isothiazole: Due to incomplete bromination.

  • Regioisomers: Such as 3-Bromoisothiazole and 4-Bromoisothiazole, which can be difficult to separate due to similar physical properties.

  • Di- and Polybrominated Isothiazoles: Formed from over-bromination of the starting material.

  • Residual Brominating Reagent and Byproducts: Depending on the bromination method used (e.g., N-Bromosuccinimide and succinimide, or elemental bromine).

  • Solvent and Acid Residues: From the reaction and workup steps.

The choice of purification technique is dictated by the nature and quantity of these impurities, as well as the scale of your experiment. This guide will walk you through the most common and effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to provide direct solutions to common problems encountered during the purification of this compound.

FAQ 1: My crude this compound is a dark, oily liquid. What is the best initial purification step?

Answer: For a dark, oily crude product, an initial purification by liquid-liquid extraction is highly recommended. This will help to remove inorganic salts, acidic or basic impurities, and some highly polar colored byproducts.

Causality: The isothiazole ring system has a degree of basicity due to the nitrogen atom, but it is a weak base. By carefully selecting the pH of the aqueous phase, you can selectively protonate and remove more basic impurities, or deprotonate and remove acidic impurities, while leaving the desired this compound in the organic phase. A wash with a mild base like sodium bicarbonate can neutralize any residual acid from the bromination reaction.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). A typical starting ratio is 1 part crude material to 10 parts solvent (v/v).

  • Acid Wash (Optional): Transfer the organic solution to a separatory funnel and wash with a dilute acid, such as 1 M HCl, to remove any highly basic impurities.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent the separatory funnel frequently as CO₂ may be generated.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase and aids in breaking up emulsions.[1]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified this compound.

FAQ 2: After an initial extraction, my this compound is still impure. Should I use distillation or column chromatography?

Answer: The choice between distillation and column chromatography depends on the boiling points of your desired product and the impurities.

  • Fractional Vacuum Distillation is ideal if the impurities have significantly different boiling points from this compound.

  • Column Chromatography is more effective for separating isomers and other impurities with similar boiling points.

Decision Workflow for Purification Method Selection

Purification_Decision Start Crude this compound Initial_Purification Initial Purification (e.g., Liquid-Liquid Extraction) Start->Initial_Purification Purity_Check Assess Purity (TLC, GC, NMR) Initial_Purification->Purity_Check Sufficiently_Pure Product is Sufficiently Pure Purity_Check->Sufficiently_Pure Yes Further_Purification Further Purification Required Purity_Check->Further_Purification No Boiling_Point_Diff Significant Difference in Boiling Points? Further_Purification->Boiling_Point_Diff Distillation Fractional Vacuum Distillation Boiling_Point_Diff->Distillation Yes Chromatography Column Chromatography Boiling_Point_Diff->Chromatography No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Fractional Vacuum Distillation

Issue: My this compound is decomposing at high temperatures during distillation.

Cause: this compound, like many halogenated heterocycles, may be thermally sensitive. Distillation at atmospheric pressure may lead to decomposition.

Solution: Employ vacuum distillation . By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause degradation.[2][3]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum. Use a stir bar in the distilling flask to ensure smooth boiling.

  • Vacuum Connection: Connect the distillation apparatus to a vacuum trap, which is then connected to a vacuum pump. A manometer should be included in the setup to monitor the pressure.

  • Reduce Pressure: Before heating, turn on the vacuum pump and allow the pressure in the system to stabilize.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Pressure (mmHg) Estimated Boiling Point (°C)
760 (Atmospheric)~170-180 (Decomposition may occur)
20~80-90
10~65-75
1~40-50

Note: These are estimated boiling points. The actual boiling point will depend on the purity of the material and the accuracy of the pressure measurement.

Troubleshooting Guide: Column Chromatography

Issue: I am having trouble separating this compound from its isomers using column chromatography.

Cause: Isomers of bromoisothiazole often have very similar polarities, making them difficult to separate on a standard silica gel column.

Solution: Optimize your chromatographic conditions. This may involve using a less polar solvent system, a longer column, or a different stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase. For difficult separations, a larger amount of silica gel (e.g., 50-100 times the weight of the crude material) can improve resolution.

  • Solvent System (Eluent): A non-polar eluent system is typically effective. Start with pure hexanes and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. A good starting point is a gradient of 0% to 5% ethyl acetate in hexanes. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column (dry loading).

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography Purification

Chromatography_Workflow Start Crude this compound TLC_Analysis TLC Analysis to Determine Optimal Solvent System Start->TLC_Analysis Column_Packing Pack Silica Gel Column with Non-Polar Eluent TLC_Analysis->Column_Packing Sample_Loading Load Sample (Wet or Dry Loading) Column_Packing->Sample_Loading Elution Elute with Gradient (e.g., Hexanes/EtOAc) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Step-by-step workflow for column chromatography.

FAQ 3: Can I purify this compound by recrystallization?

Answer: Recrystallization is a viable option if your crude this compound is a solid or can be induced to solidify. It is particularly effective at removing small amounts of impurities from a relatively pure sample.

Causality: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: The choice of solvent is crucial. For a moderately polar compound like this compound, solvents like hexanes, cyclohexane, or a mixed solvent system such as ethanol/water might be suitable. Test the solubility of a small amount of your crude material in various solvents to find one that provides poor solubility at room temperature and good solubility at its boiling point. For a related compound, 3-Bromoisothiazole-5-carboxylic acid, recrystallization from cyclohexane has been reported.[5][6]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate is an indication of high purity.

  • Gas Chromatography (GC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Safety and Handling

This compound is a halogenated heterocyclic compound and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general precaution:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing the Suzuki-Miyaura cross-coupling of 5-bromoisothiazole. Recognizing the unique challenges posed by heteroaromatic substrates, this document moves beyond generic protocols to offer targeted troubleshooting and optimization strategies.

Introduction: The Nuances of this compound in Suzuki Coupling

The isothiazole ring is a valuable scaffold in medicinal chemistry. However, its electronic properties can present challenges in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of this compound is a powerful tool for C-C bond formation, but achieving high yields and reproducibility requires careful consideration of several interconnected parameters.[1] This guide will address common pitfalls and provide a systematic approach to optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling with this compound is giving low to no yield. Where should I start troubleshooting?

A1: A low or zero yield in a Suzuki coupling can be attributed to several factors. A systematic approach is crucial.[2]

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. For heteroaryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient. Bulky, electron-rich phosphine ligands are often more effective.[2]

  • Base Selection: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step.[3] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent must be appropriate for all components of the reaction and is often a mixture of an organic solvent and water.

  • Reaction Temperature: While heat is often required, excessive temperatures can lead to decomposition of starting materials, products, or the catalyst.

  • Quality of Reagents: The purity of your this compound, boronic acid, and solvent is critical. Boronic acids, in particular, can be prone to decomposition.[4][5]

Q2: I'm observing significant amounts of dehalogenated isothiazole (protodebromination). What causes this and how can I prevent it?

A2: Protodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction.[6] It can occur through a few mechanisms, often involving a hydride source in the reaction mixture.

Primary Causes:

  • Solvent as a Hydride Source: Alcohols or even trace water in some solvents can act as hydride donors.

  • Base-Mediated Decomposition: Some bases, particularly in combination with certain solvents, can generate species that lead to dehalogenation.

Solutions:

  • Careful Solvent Choice: Use high-purity, anhydrous solvents. If a co-solvent is needed, consider alternatives to alcohols. Dioxane, THF, and DMF are common choices.[6][7]

  • Optimize the Base: Weaker bases like K₂CO₃ or Cs₂CO₃ may be less prone to causing dehalogenation than stronger bases.[2]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

Q3: My boronic acid seems to be decomposing, leading to homocoupling of the boronic acid. How can I mitigate this?

A3: Boronic acid decomposition (protodeboronation) is a frequent issue, especially with heteroaryl boronic acids.[4][5][8] This not only reduces the amount of nucleophile available for the cross-coupling but can also lead to the formation of boronic acid homodimers.[6]

Strategies to Minimize Decomposition:

  • Use Fresh Boronic Acid: Use freshly purchased or prepared boronic acid.

  • Potassium Trifluoroborate Salts: Consider converting your boronic acid to the corresponding potassium trifluoroborate salt. These are often more stable and can be used directly in the coupling reaction.[9]

  • Reaction Conditions: The choice of base and the presence of water can influence the rate of protodeboronation.[5] Screening different bases and minimizing water content (while still ensuring base solubility) can be beneficial.

  • Use a Slight Excess: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some decomposition.

Q4: The reaction mixture turns black, and I get a poor yield. What does this indicate?

A4: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition.[5][6] The active Pd(0) species can agglomerate and precipitate out of solution, rendering it catalytically inactive.

How to Prevent Catalyst Decomposition:

  • Ligand Selection: The ligand's role is to stabilize the Pd(0) center.[6] If you are observing catalyst decomposition, consider using a more strongly coordinating or bulkier ligand. Buchwald and Fu have developed a range of highly effective ligands for challenging couplings.[10]

  • Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[11][12]

  • Precatalysts: Using a Pd(II) precatalyst that is reduced in situ to Pd(0) can sometimes lead to more consistent results.[6]

Recommended Starting Conditions & Optimization Strategy

For a successful Suzuki coupling of this compound, a systematic optimization approach is recommended. Below is a table of suggested starting conditions and parameters to screen.

ParameterRecommended Starting PointOptimization VariablesRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources when used with an appropriate ligand.[13][14]
Ligand XPhos or SPhos (1.1-1.2 eq. to Pd)Other Buchwald ligands, P(t-Bu)₃, P(Cy)₃Bulky, electron-rich monophosphine ligands are often superior for coupling heteroaryl halides as they promote the rate-limiting oxidative addition step and stabilize the catalytic species.[2]
Base K₂CO₃ (2-3 eq.)Cs₂CO₃, K₃PO₄The choice of base is critical and often substrate-dependent.[1] A screening of different inorganic bases is highly recommended.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)DMF, THFA biphasic system is often necessary to dissolve both the organic substrates and the inorganic base.[6]
Temperature 80-100 °C60-120 °CThe optimal temperature will balance reaction rate with the stability of all components.
Experimental Workflow: A Step-by-Step Protocol

This generalized protocol provides a framework for setting up your Suzuki coupling reaction.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or trifluoroborate salt (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

    • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Inert Atmosphere:

    • Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent via syringe.

    • Add the palladium precursor and ligand to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Visualizing the Process

Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products OA Oxidative Addition (Rate-Limiting) TM Transmetalation OA->TM Ar'-B(OR)₂ RE Reductive Elimination TM->RE Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-Ar' Product Coupled Product RE->Product Pd0->OA Ar-X ArX This compound ArX->OA ArB Boronic Acid/Ester ArB->TM Base Base (e.g., K₂CO₃) Base->TM Troubleshooting_Tree Start Low/No Yield Check_Reagents Check Reagent Quality (Fresh Boronic Acid?) Start->Check_Reagents Dehalogenation Protodebromination observed? Start->Dehalogenation Check_Reagents->Start Reagents Poor Screen_Catalyst Screen Catalyst System (Pd Source & Ligand) Check_Reagents->Screen_Catalyst Reagents OK Screen_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Catalyst->Screen_Base No Improvement Success Improved Yield Screen_Catalyst->Success Improvement Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp No Improvement Screen_Base->Success Improvement Optimize_Temp->Success Improvement Change_Solvent_Base Change Solvent/Base (Anhydrous, Weaker Base) Dehalogenation->Change_Solvent_Base Yes Homocoupling Boronic Acid Homocoupling? Dehalogenation->Homocoupling No Change_Solvent_Base->Screen_Catalyst Homocoupling->Screen_Catalyst No Use_TFB Use K-Trifluoroborate Salt Homocoupling->Use_TFB Yes Use_TFB->Screen_Catalyst

References

Technical Support Center: Suzuki Cross-Coupling of 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupled byproducts, specifically when working with 5-bromoisothiazole. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your reaction outcomes.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific issues you may encounter during your experiments. The formation of symmetrical biaryls (from boronic acid homocoupling) or 5,5'-biisothiazole (from aryl halide homocoupling) are common yield-reducing side reactions.

Q1: I'm observing a significant amount of boronic acid homocoupling byproduct in my reaction mass. What are the primary causes?

A1: The self-coupling of boronic acids is one of the most prevalent side reactions in Suzuki couplings. It primarily stems from two mechanistic pathways that compete with your desired cross-coupling cycle:

  • Presence of Dissolved Oxygen: The most common culprit is inadequate degassing of your reaction mixture.[1][2][3] The catalytically active Palladium(0) species can be oxidized by trace oxygen to form Palladium(II) intermediates, such as palladium peroxo complexes.[4][5] These Pd(II) species are known to catalyze the homocoupling of boronic acids.[1][2]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the precatalyst itself can react directly with two molecules of the boronic acid.[1][2] This reaction produces the homocoupled dimer and reduces the Pd(II) to the Pd(0) state required for the main catalytic cycle. While this initiates the desired reaction, it does so at the cost of your nucleophile.[1]

Q2: My desired product is forming, but so is 5,5'-biisothiazole. How can I suppress the homocoupling of my aryl bromide?

A2: The homocoupling of this compound is less common than boronic acid homocoupling but can occur under certain conditions. This side reaction is generally promoted by:

  • High Temperatures: Elevated temperatures can increase the rate of side reactions, including the decomposition of intermediates that can lead to aryl-aryl bond formation.[6][7]

  • Ligand Choice: Ligands that do not sufficiently stabilize the palladium center or that promote side pathways can be problematic. Bulky, electron-rich ligands are crucial for promoting the desired reductive elimination step over competing pathways.[8][9]

  • Base and Solvent Effects: The choice of base and solvent can influence the stability of the organopalladium intermediates. An inappropriate combination can sometimes favor undesired pathways.

To mitigate this, focus on using a highly active and stable catalyst system at the lowest feasible temperature.

Q3: What are the most critical parameters to adjust to favor the cross-coupling of this compound over homocoupling?

A3: To kinetically favor the desired cross-coupling pathway, you must optimize several interdependent parameters. The goal is to accelerate the rate-limiting steps of the main cycle (oxidative addition, transmetalation, reductive elimination) while suppressing the conditions that lead to side reactions.

Key Optimization Parameters:

ParameterRecommendation to Minimize HomocouplingRationale
Palladium Source Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern Pd(II) precatalyst (e.g., Buchwald G3/G4 precatalysts).[1][2]Pd(0) sources enter the catalytic cycle directly. Advanced precatalysts are designed for rapid and clean conversion to the active Pd(0) catalyst, minimizing the time Pd(II) is available to cause homocoupling.[1]
Ligand Employ bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[8][9][10]Electron-rich ligands accelerate the oxidative addition of this compound.[1][9] Steric bulk promotes the final reductive elimination step to release the desired product, which is often the rate-determining step.[8][9]
Base Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[11] Avoid strong bases like NaOH or KOtBu unless specifically required.Weaker bases are highly effective at promoting transmetalation without significantly increasing the rate of side reactions like protodeboronation or catalyst degradation.[11][12]
Solvent & Degassing Use aprotic solvents (e.g., Dioxane, Toluene, THF) with a minimal amount of water. Crucially, the solvent must be rigorously degassed. Aprotic solvents offer good solubility for the reagents. Degassing via freeze-pump-thaw cycles or extensive sparging with an inert gas (Ar or N₂) removes dissolved oxygen, the primary driver of boronic acid homocoupling.[13]
Temperature Run the reaction at the lowest temperature that provides a reasonable conversion rate (often RT to 80 °C).[14]Lower temperatures generally suppress the activation energy barrier for side reactions more than for the desired cross-coupling.[6][7]
Reagent Addition Consider the slow addition of the boronic acid solution to the reaction mixture via a syringe pump.This strategy keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling side reaction.[11]
Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism of boronic acid homocoupling?

A4: As mentioned, homocoupling primarily proceeds via two pathways, which are illustrated in the diagram below.

  • Oxygen-Mediated Pathway: The active Pd(0)L₂ catalyst reacts with dissolved O₂ to form a palladium(II) peroxo complex. This complex then interacts with two molecules of the boronic acid, ultimately leading to the symmetrical biaryl product and regenerating a Pd(II) species.[4] This is a catalytic cycle for homocoupling that runs parallel to your main reaction.

  • Pd(II) Precatalyst Pathway: If you start with a Pd(II) source (e.g., Pd(OAc)₂), it can directly undergo transmetalation with two equivalents of the boronate anion. The resulting diarylpalladium(II) species then undergoes reductive elimination to yield the homocoupled product and the Pd(0)L₂ catalyst needed for the main Suzuki cycle.[1] This is a stoichiometric process relative to the precatalyst.

Diagram: Suzuki Catalytic Cycle vs. Homocoupling Side Reactions

Suzuki_vs_Homocoupling Suzuki Cycle vs. Homocoupling Pathways pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->ox_add + Ar-X pd_peroxo Pd(II) Peroxo Complex pd0->pd_peroxo + O₂ trans Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->trans + Ar'-B(OR)₂ + Base red_elim Reductive Elimination trans->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Desired Product) red_elim->product ar_x This compound (Ar-X) ar_x->ox_add ar_b Boronic Acid (Ar'-B(OR)₂) ar_b->trans base Base base->trans o2 O₂ (Trace Oxygen) o2->pd_peroxo homo_product Ar'-Ar' (Homocoupling) pd_peroxo->homo_product + 2 Ar'-B(OR)₂ pd2_precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd2_precat->pd0 Reduction pd2_precat->homo_product + 2 Ar'-B(OR)₂

Caption: The desired Suzuki cycle (blue) and pathways for homocoupling (red).

Q5: Are there alternative cross-coupling methods for this compound that avoid boronic acids and their associated homocoupling?

A5: Yes. While the Suzuki reaction is popular due to the wide availability and general stability of boronic acids, other cross-coupling reactions can be excellent alternatives if homocoupling proves intractable.

  • Stille Coupling: This method uses organostannanes (R-SnBu₃) as the nucleophile. Stille couplings do not require a base, which can sometimes be advantageous. However, the toxicity of tin reagents and byproducts is a significant drawback.

  • Negishi Coupling: This reaction employs organozinc reagents (R-ZnX), which are highly reactive. Negishi couplings often proceed under very mild conditions with high efficiency, but the organozinc reagents are moisture-sensitive and often need to be prepared in situ.

  • Hiyama Coupling: This involves organosilanes (R-Si(OR)₃) and requires activation with a fluoride source, such as TBAF. It is a less toxic alternative to Stille coupling.

The choice of method depends on functional group tolerance, reagent availability, and process safety considerations.[15]

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize side reactions.

Objective: To synthesize a 5-aryl-isothiazole derivative while minimizing the formation of homocoupled byproducts.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.1 - 1.3 eq)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or high-purity Nitrogen)

Procedure:

  • Vessel Preparation: Add the this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to a dry Schlenk flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure the complete removal of oxygen.[16]

  • Solvent Addition: Prepare a degassed 10:1 mixture of Dioxane:Water. Add the solvent mixture to the flask via a syringe under a positive pressure of inert gas. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 5-aryl-isothiazole product.

References

Managing protodebromination side reactions in coupling

Author: BenchChem Technical Support Team. Date: January 2026

Managing Protodebromination Side Reactions in Suzuki-Miyaura Coupling

Welcome to the technical support center for managing protodebromination in Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common side reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize unwanted byproducts and maximize the yield of your desired coupled product.

As Senior Application Scientists, we understand that successful organic synthesis relies on a deep understanding of reaction mechanisms and the interplay of various experimental parameters. This guide is built on three pillars: Expertise , Trustworthiness , and Authoritative Grounding , providing you with scientifically sound and field-proven insights to overcome your synthetic challenges.

Part 1: Understanding the Problem - The Mechanism of Protodebromination

Protodebromination is a competitive side reaction in Suzuki-Miyaura coupling where the aryl bromide starting material is converted into a simple arene, effectively terminating the desired cross-coupling cycle. This occurs when the organopalladium intermediate, which should proceed to transmetalation, is instead intercepted by a proton source, leading to the cleavage of the C-Br bond and its replacement with a C-H bond.

Several pathways can lead to protodebromination, often involving the solvent, base, or impurities. Understanding these pathways is the first step toward effective troubleshooting.

Key Mechanistic Considerations:
  • Source of the Proton: The proton can originate from various sources in the reaction mixture, including residual water in the solvent, the boronic acid reagent itself, or the alcohol byproduct generated from the base (e.g., from sodium ethoxide).

  • Role of the Base: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, some bases can promote protodebromination by generating proton sources or by directly participating in protonolysis pathways.

  • Ligand Effects: The electronic and steric properties of the phosphine ligand on the palladium catalyst significantly influence the relative rates of the desired transmetalation and the undesired protodebromination. Electron-rich and bulky ligands generally favor the desired coupling pathway.

Below is a simplified diagram illustrating the competition between the productive Suzuki-Miyaura coupling cycle and the off-cycle protodebromination pathway.

Suzuki_vs_Protodebromination cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Protodebromination Side Reaction OA Oxidative Addition (Ar-Br + Pd(0)) TM Transmetalation (with R-B(OR)2) OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-R Product Ar-R (Desired Product) RE->Product Pd0_S Pd(0) RE->Pd0_S OA_P Oxidative Addition (Ar-Br + Pd(0)) Protonolysis Protonolysis (e.g., by H2O, ROH) OA_P->Protonolysis Ar-Pd(II)-Br Byproduct Ar-H (Byproduct) Protonolysis->Byproduct Pd0_P Pd(0) Protonolysis->Pd0_P Start Ar-Br + Pd(0) Start->OA Start->OA_P Troubleshooting_Workflow Start High Protodebromination Observed Check_Reagents Step 1: Verify Reagent Quality - Anhydrous solvents? - Freshly opened base? - Purity of Ar-Br? Start->Check_Reagents Change_Base Step 2: Modify the Base - Switch from NaOH/KOH to K3PO4 or Cs2CO3. - Ensure base is finely powdered and dry. Check_Reagents->Change_Base If problem persists Optimize_Ligand Step 3: Optimize Catalyst/Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Screen different Pd:Ligand ratios (e.g., 1:1, 1:2). Change_Base->Optimize_Ligand If problem persists Solvent_Temp Step 4: Adjust Solvent & Temperature - Use aprotic solvents (Toluene, Dioxane, THF). - Lower the reaction temperature. Optimize_Ligand->Solvent_Temp If problem persists Success Protodebromination Minimized Solvent_Temp->Success Successful Optimization

Technical Support Center: Catalyst Residue Removal from 5-Bromoisothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for professionals working with 5-Bromoisothiazole and its derivatives. This guide provides in-depth troubleshooting advice and validated protocols for a critical, yet often challenging, step in synthetic chemistry: the removal of residual metal catalysts from your reaction mixtures. Given that this compound is a common building block in coupling reactions, effective removal of palladium and copper catalysts is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the workup of this compound reactions.

Q1: My "purified" this compound derivative has a persistent off-color (grey, black, or blue/green). What does this indicate?

A1: A persistent color in your final product is a strong visual indicator of residual metal contamination.

  • Grey, Black, or Dark Hues: This typically points to residual palladium, often in the form of colloidal palladium metal ('palladium black').[3] Even after filtration, fine particles can remain suspended in your product solution.

  • Blue or Green Tinge: This is a classic sign of copper contamination.[4] Copper(II) ions form colored complexes, and their presence is often obvious. Your product, containing nitrogen and sulfur atoms in the isothiazole ring, may be chelating the copper, making it more difficult to remove with simple washes.[4][5]

Q2: My elemental analysis (ICP-MS) shows high levels of palladium/copper residue (>10 ppm). What is the first and most direct workup procedure I should try?

A2: Before employing more complex methods, start with the fundamentals of extraction and filtration.

  • For Palladium: The simplest first step is a filtration through a pad of Celite®.[3] Often, the catalyst is adsorbed onto this filter aid. If this fails, an aqueous wash with a mild chelating agent like N-acetylcysteine or thiourea can be effective.[6][7]

  • For Copper: An aqueous wash with a chelating agent is the most direct approach. A wash with a buffered solution of Ethylenediaminetetraacetic acid (EDTA) is a standard and effective method.[4][5] Alternatively, washing with aqueous ammonia or ammonium chloride can form a water-soluble copper complex that is easily extracted.[5][8]

Q3: I'm losing a significant amount of my product during the catalyst removal step. How can I improve my yield?

A3: Product loss during purification is often due to non-specific adsorption onto solid supports like activated carbon or scavenger resins.[9]

  • Minimize Adsorbent: Use the minimum effective amount of the solid scavenger or activated carbon. Determine this empirically through small-scale trials.

  • Thorough Washing: After filtering off the solid support, wash the filter cake extensively with the reaction solvent to recover adsorbed product.

  • Consider Solvent Polarity: Your product may be partitioning into the aqueous layer during washes, especially if it has polar functionalities.[4] If this is suspected, brine washes can help force the product back into the organic layer. For highly water-soluble products, scavenger resins or dialysis may be better alternatives to aqueous extractions.[4]

Q4: What are "metal scavengers," and how do I choose the right one for my this compound reaction?

A4: Metal scavengers are solid-supported materials (often silica or polymer resins) functionalized with groups that have a high affinity for specific metals.[2][4] They work by selectively binding (chelating) the metal, which can then be removed by simple filtration.

Choosing the right scavenger depends on the catalyst used and the nature of your product. The isothiazole moiety itself can interact with metals, so a scavenger with a stronger binding affinity is often required.

Scavenger Functional GroupTarget MetalTypical Use Case & Scientist's Note
Thiol (-SH) / Thio-urea Palladium (Pd), Copper (Cu)Excellent for soft metals like Pd. The sulfur has a high affinity for palladium, effectively "scavenging" it from the solution. Often the go-to choice for post-coupling reaction cleanup.[4][9]
Amine (-NH₂) / Polyamine Copper (Cu), Palladium (Pd)Effective for copper, forming stable amine complexes. Can also be used for palladium, although thiol-based scavengers are often more efficient.
Dimercaptotriazine (DMT) Palladium (Pd)A very strong scavenger for palladium, useful when other methods fail or when the palladium is strongly chelated to the product.[9]
Carboxylic Acid / EDTA-analogs Copper (Cu)These function similarly to an EDTA wash but on a solid support, which can be advantageous for products that are sensitive to aqueous workups.

Troubleshooting Guides: In-Depth Scenarios

This section provides detailed, step-by-step guidance for resolving more challenging purification issues.

Scenario A: Stubborn Palladium Residue in a Suzuki Coupling Reaction

Q: I performed a Suzuki coupling with this compound and my standard workup (dilution with ethyl acetate, filtration through Celite, and water washes) still leaves >50 ppm of Palladium in my product. What is a robust protocol to solve this?

A: This is a common issue, as residual palladium can be soluble or exist as fine colloids that pass through Celite. The nitrogen and sulfur atoms of the isothiazole ring can also form stable complexes with palladium, making it difficult to remove.[9] The solution is to use a high-affinity solid-supported scavenger.

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Toluene, THF) and filter through a pad of Celite to remove the bulk of the heterogeneous catalyst.[3]

  • Scavenger Addition: Transfer the filtrate to a clean flask. Add a thiol-functionalized silica or polymer scavenger (typically 5-10 weight equivalents relative to the initial catalyst loading).

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours.[9]

    • Scientist's Note: Increased temperature can improve the kinetics of the scavenging process, but should be tested to ensure product stability.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin thoroughly with fresh solvent to ensure complete recovery of your product.

  • Concentration & Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure.

  • Validation: Submit a sample of the purified product for elemental analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the palladium content is below the required limit (often <10 ppm for APIs).[10][11]

Scenario B: Persistent Blue/Green Color from Copper-Catalyzed Reaction

Q: I used a copper catalyst for an amination reaction with this compound. My organic layer remains blue even after multiple water and brine washes. How do I break the product-copper chelation?

A: The persistent blue color confirms that your product is forming a stable complex with the copper catalyst.[4] A simple water wash is insufficient because the complex is more soluble in the organic phase. You need to introduce a stronger chelating agent that will preferentially bind to the copper and pull it into the aqueous phase.

  • Reaction Quenching: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash with EDTA: Transfer the organic solution to a separatory funnel. Wash with a 0.5 M aqueous solution of disodium EDTA.[4] Use a volume of EDTA solution equal to that of the organic layer.

    • Scientist's Note: EDTA is a powerful hexadentate chelating agent that forms a highly stable, water-soluble complex with copper ions, effectively extracting them from the organic layer.

  • Separation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer may now be blue. Drain the aqueous layer.

  • Repeat if Necessary: Repeat the EDTA wash until the aqueous layer is colorless.[5]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: While visual inspection is a good guide, quantitative confirmation via ICP-MS is recommended for pharmaceutical applications to ensure copper levels are within regulatory limits.[1]

Visual Workflows & Diagrams

Decision Workflow for Catalyst Removal

The following diagram outlines a logical decision-making process for selecting an appropriate catalyst removal strategy.

G start Reaction Workup for This compound Derivative visual_check Is the crude product or organic layer colored? start->visual_check pd_color Yes (Grey/Black) visual_check->pd_color  Yes   cu_color Yes (Blue/Green) visual_check->cu_color  Yes   no_color No / Not obvious visual_check->no_color  No   celite_filter 1. Filter through Celite pd_color->celite_filter edta_wash 1. Aqueous EDTA Wash cu_color->edta_wash no_color->celite_filter check_ppm_1 Analyze via ICP-MS celite_filter->check_ppm_1 check_ppm_2 Analyze via ICP-MS edta_wash->check_ppm_2 scavenger 2. Use Solid-Supported Thiol Scavenger check_ppm_1->scavenger  >10 ppm Pd   final_analysis Final ICP-MS Analysis check_ppm_1->final_analysis  <10 ppm   ammonia_wash 2. Aqueous Ammonia Wash (if base stable) check_ppm_2->ammonia_wash  >10 ppm Cu   check_ppm_2->final_analysis  <10 ppm   scavenger->final_analysis ammonia_wash->final_analysis

Caption: Decision tree for selecting a catalyst removal strategy.

General Purification Workflow

This diagram illustrates the key stages in a robust purification and validation process.

G cluster_0 Purification Steps cluster_1 Validation reaction Crude Reaction Mixture bulk_removal Bulk Catalyst Removal (e.g., Celite Filtration) reaction->bulk_removal scavenging Scavenging / Chelation (Solid or Liquid Phase) bulk_removal->scavenging extraction Aqueous Washes & Extraction scavenging->extraction final_product Isolated Product extraction->final_product icpms ICP-MS Analysis for Trace Metals final_product->icpms pass Pass (<10 ppm) icpms->pass fail Fail (>10 ppm) icpms->fail fail->scavenging Re-process

Caption: General workflow for purification and validation.

References

Technical Support Center: Overcoming Low Conversion in 5-Bromoisothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting cross-coupling reactions involving 5-Bromoisothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their reactions. Here, we delve into the common pitfalls and provide scientifically grounded solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most frequently encountered issues in a practical question-and-answer format, focusing on the causality behind experimental choices to empower your troubleshooting process.

Q1: My this compound cross-coupling reaction shows low or no conversion. What are the primary factors I should investigate?

Low conversion is a common hurdle in cross-coupling reactions with heteroaryl halides like this compound. The issue often stems from one or more of the following critical areas: the catalyst system, reaction conditions, or the integrity of your reagents.

1. Inactive Catalyst System: The heart of the cross-coupling reaction is the palladium catalyst. Its effectiveness is intrinsically linked to the choice of ligand.

  • Expertise & Experience: The isothiazole ring, with its nitrogen and sulfur heteroatoms, can coordinate to the palladium center, leading to catalyst inhibition or deactivation[1]. To counteract this, bulky and electron-rich phosphine ligands are often required. These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.
  • Recommended Action: If you are using a standard ligand like PPh₃, consider switching to a more specialized Buchwald ligand such as SPhos or XPhos, which are known to be effective for challenging heteroaryl couplings[2][3]. Nickel-based catalysts can also be a cost-effective alternative worth exploring[2].

2. Suboptimal Reaction Conditions:

  • Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling, activating the boronic acid partner[4]. A base that is too weak or poorly soluble can stall the catalytic cycle. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃[3][5].
  • Solvent and Temperature: The solvent must be appropriate for the reaction temperature and ensure the solubility of all components. A mixture of an organic solvent like dioxane or toluene with water is common for Suzuki reactions. The temperature needs to be high enough to overcome activation barriers but not so high as to cause decomposition of the catalyst or reagents[3][5]. A temperature screen from 80°C to 120°C is advisable[5].
  • Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst[3][6]. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen)[2][5].

3. Reagent Quality:

  • This compound Stability: While generally stable, ensure the purity of your this compound. Impurities can interfere with the catalyst.
  • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by harsh basic conditions and elevated temperatures[3]. Using the boronic acid pinacol ester can sometimes mitigate this issue due to its increased stability[3].

Below is a workflow to guide your troubleshooting process for low conversion issues.

troubleshooting_workflow start Low Conversion Observed catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate for a heteroaryl substrate? - Is the catalyst loading sufficient (1-5 mol%)? start->catalyst conditions Step 2: Scrutinize Reaction Conditions - Is the base strong enough (e.g., K3PO₄)? - Is the solvent properly degassed? - Is the temperature optimized? catalyst->conditions If catalyst is appropriate solution_catalyst Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider a different Pd precursor or a Ni catalyst. catalyst->solution_catalyst If catalyst is suspect reagents Step 3: Check Reagent Quality - Purity of this compound? - Integrity of the boronic acid/ester? conditions->reagents If conditions are optimized solution_conditions Action: Screen different bases, solvents, and temperatures. Ensure rigorous degassing. conditions->solution_conditions If conditions are suspect solution_reagents Action: Use fresh, purified reagents. Consider using a boronic ester instead of the acid. reagents->solution_reagents If reagents are suspect success High Conversion Achieved reagents->success If reagents are pure solution_catalyst->catalyst solution_conditions->conditions solution_reagents->reagents

Caption: A stepwise workflow for troubleshooting low conversion in this compound cross-coupling.

Q2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?

The most common side products in Suzuki-Miyaura couplings are the homocoupled product of the boronic acid and the protodeboronated starting material[3].

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Expertise & Experience: Rigorous degassing of the solvent and reaction vessel is paramount. Bubbling an inert gas through the solvent for an extended period before use is a common practice[6]. The freeze-pump-thaw method is even more effective for removing dissolved oxygen[7].

  • Protodeboronation: The loss of the boronic acid group is facilitated by water and strong bases, especially at higher temperatures[3].

    • Recommended Action:

      • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.

      • Milder Base: A milder base like KF might be beneficial if protodeboronation is severe[3].

      • Protect the Boronic Acid: Using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA esters can significantly reduce protodeboronation[3].

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

While every reaction requires optimization, the following conditions provide a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid[2][5].

ParameterRecommended Starting ConditionRationale
Palladium Precursor Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Readily available and effective Pd(0) or Pd(II) sources.
Ligand XPhos or SPhos (2-5 mol%)Bulky, electron-rich ligands that are effective for heteroaryl couplings.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases that effectively promote transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings.
Temperature 80-110 °CA good starting range to balance reaction rate and stability.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor, and the phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Frequently Asked Questions (FAQs)

Q: Can I use a different cross-coupling reaction besides Suzuki-Miyaura for this compound?

A: Yes, other cross-coupling reactions like Stille, Sonogashira, and Heck couplings are also viable for functionalizing isothiazoles.[2] The choice of reaction will depend on the desired coupling partner and functional group tolerance. For instance, Stille coupling offers broad functional group tolerance but involves toxic organotin reagents.[2] Sonogashira coupling is used to introduce alkyne moieties.[2]

Q: How does the electronic nature of the coupling partner affect the reaction?

A: The electronic properties of both the this compound and the coupling partner can significantly influence the reaction. Electron-withdrawing groups on the coupling partner can sometimes facilitate the reaction, while electron-donating groups may require more forcing conditions or specialized ligands to achieve good conversion.

Q: Is it possible that the isothiazole ring is undergoing cleavage under the reaction conditions?

A: While less common under standard cross-coupling conditions, ring-opening or rearrangement of heterocyclic systems can occur under harsh conditions or with certain catalysts. If you observe unexpected byproducts, it may be worth investigating potential ring instability.

Q: What is the role of the ligand in the catalytic cycle?

A: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is often the most critical parameter to optimize for a challenging cross-coupling reaction.

To visualize the central role of the catalyst and ligand, here is a simplified representation of the Suzuki-Miyaura catalytic cycle.

suzuki_cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X (this compound) oxidative_addition Oxidative Addition dihalo_pd_complex R¹-Pd(II)L₂-R² pd_complex->dihalo_pd_complex transmetalation Transmetalation base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->pd_complex dihalo_pd_complex->pd0 product R¹-R² (Desired Product) dihalo_pd_complex->product reductive_elimination Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Byproduct formation in the synthesis of 5-bromoisatin.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-bromoisatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this critical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving from frequently asked questions to detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: I performed a direct bromination on isatin and my yield of 5-bromoisatin is low, with a second major spot on my TLC plate. What is the likely impurity?

The most common byproduct in the direct electrophilic bromination of isatin is the isomeric 7-bromoisatin . The formation of a mixture of 5- and 7-bromo isomers is a well-known challenge related to the directing effects of the substituents on the isatin ring.

  • The "Why": The isatin molecule has two key functional groups influencing the regioselectivity of electrophilic aromatic substitution. The amide nitrogen (-NH-) is an activating ortho-, para-director, while the C3-carbonyl group is a deactivating meta-director.

    • The C5 position is para to the activating -NH group and meta to the deactivating C3-carbonyl.

    • The C7 position is ortho to the activating -NH group and also meta to the C3-carbonyl. Both positions are electronically favored, leading to a potential mixture of products.[1]

FAQ 2: In my Sandmeyer synthesis of 5-bromoisatin from 4-bromoaniline, the reaction mixture turned into a thick, dark tar during the cyclization step. What causes this and how can I prevent it?

The formation of tarry material is a frequent issue in the Sandmeyer isatin synthesis, particularly during the strongly acidic cyclization of the isonitrosoacetanilide intermediate.[2] This is often due to a combination of factors:

  • Poor Solubility: The isonitrosoaceto-4-bromoanilide intermediate may have low solubility in concentrated sulfuric acid, leading to incomplete reaction and decomposition of localized hot spots.

  • Side Reactions: The harsh, oxidative conditions of hot concentrated sulfuric acid can cause sulfonation of the aromatic ring or other undefined decomposition pathways, especially if the reaction temperature is not carefully controlled.

  • Aniline Quality: Impurities in the starting 4-bromoaniline can also contribute to side reactions and tar formation.

To mitigate this, ensure your starting aniline is pure and consider alternative acidic media that improve solubility, such as methanesulfonic acid or polyphosphoric acid, which have been shown to be effective for lipophilic substrates.[3]

FAQ 3: My final 5-bromoisatin product after purification is still showing a minor impurity that I suspect is unreacted isatin. How can I confirm this and remove it?

Unreacted isatin is a common impurity, especially in direct bromination reactions that do not go to completion. A technical grade of 5-bromoisatin, for instance, may contain up to 10% isatin.

  • Confirmation: You can confirm the presence of isatin using Thin Layer Chromatography (TLC) by spotting your product alongside a pure isatin standard. Isatin will have a different Rf value than 5-bromoisatin. 1H NMR spectroscopy is also definitive; the spectrum of pure 5-bromoisatin will show three distinct aromatic protons, while isatin will show four.

  • Removal: Careful recrystallization from ethanol is often sufficient to remove small amounts of isatin, as their solubilities differ.[4] For more persistent impurities, column chromatography on silica gel is an effective, albeit more labor-intensive, option.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific problems you may encounter.

Troubleshooting Issue 1: Poor Regioselectivity in Direct Bromination of Isatin

Problem: My synthesis using N-bromosuccinimide (NBS) in sulfuric acid resulted in a mixture of 5-bromoisatin and 7-bromoisatin. How can I improve the selectivity for the 5-bromo isomer?

Root Cause Analysis: The use of common brominating agents like NBS in strong acid often provides insufficient regioselectivity, leading to isomeric mixtures.[4] The key to improving selectivity is to use a milder, bulkier, or more specific brominating agent that favors substitution at the less sterically hindered C5 position over the C7 position.

Solution & Protocol: A highly effective and regioselective method is the use of Pyridinium bromochromate (PBC) in glacial acetic acid. This reagent has been reported to produce 5-bromoisatin as the sole product in high yields.[4]

Protocol: Regioselective Bromination using PBC [4]

  • To a suspension of Pyridinium bromochromate (1.2 equivalents) in glacial acetic acid, add a solution of isatin (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Heat the reaction mixture to 90 °C on a water bath with constant stirring for approximately 20 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into cold water (approx. 100 mL for a 10 mmol scale).

  • Extract the aqueous mixture with a suitable organic solvent, such as ether (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.

Data Summary: Comparison of Brominating Agents

Brominating AgentTypical SolventKey DisadvantagesReported SelectivityReference
N-Bromosuccinimide (NBS)H₂SO₄Low regioselectivity, harsh conditionsMixture of 5- and 7-isomers--INVALID-LINK--
N-BromosaccharinSiO₂Long reaction timesPrimarily 5-bromo--INVALID-LINK--
Pyridinium bromochromate (PBC)Acetic AcidNone reported"Sole-product" (5-bromo)--INVALID-LINK--

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Start: Poor regioselectivity observed (mixture of 5- and 7-isomers) confirm Confirm byproduct identity via NMR and/or co-spotting with standards on TLC. start->confirm change_reagent Switch to a more selective brominating agent: Pyridinium bromochromate (PBC). confirm->change_reagent protocol Follow the detailed protocol for PBC bromination in acetic acid. change_reagent->protocol analyze Analyze the crude product by TLC and NMR for purity and regioselectivity. protocol->analyze purify Purify the product by recrystallization from ethanol. analyze->purify end End: High-purity 5-bromoisatin obtained. purify->end

Diagram: Troubleshooting workflow for poor bromination selectivity.
Troubleshooting Issue 2: Incomplete Cyclization in Sandmeyer Synthesis

Problem: The 1H NMR of my crude product from the Sandmeyer synthesis shows my desired 5-bromoisatin, but also a significant amount of the isonitrosoaceto-4-bromoanilide intermediate.

Root Cause Analysis: The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is an intramolecular electrophilic substitution. An incomplete reaction is typically caused by two main issues:

  • Insufficient Heating: The activation energy for the cyclization is high, requiring a specific temperature range (often 60-80°C) to proceed efficiently.[3]

  • Poor Solubility: As substrates become more substituted or lipophilic (like those containing a bromine atom), their solubility in sulfuric acid can decrease dramatically. This leads to a heterogeneous mixture where much of the starting material does not react.[3]

Solution & Protocol: For poorly soluble intermediates, switching the cyclization medium from sulfuric acid to methanesulfonic acid can significantly improve the outcome.

Protocol: Cyclization in Methanesulfonic Acid [3]

  • Warm methanesulfonic acid to 50 °C in a round-bottomed flask equipped with a mechanical stirrer.

  • Add the dry isonitrosoaceto-4-bromoanilide intermediate portion-wise, ensuring the temperature is maintained between 60-70 °C. Use external cooling if necessary to control the exotherm.

  • After the addition is complete, heat the now homogenous solution to 80 °C for 10-15 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and carefully pour it onto a large volume of cracked ice.

  • Stir the resulting suspension for 30-60 minutes to allow for complete precipitation of the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude 5-bromoisatin.

  • Recrystallize from ethanol for further purification.

Reaction Mechanism: Sandmeyer Isatin Synthesis

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A 4-Bromoaniline + Chloral Hydrate + Hydroxylamine B Isonitrosoaceto-4-bromoanilide A->B Condensation C Isonitrosoaceto-4-bromoanilide D 5-Bromoisatin C->D H₂SO₄ or CH₃SO₃H (60-80°C)

Diagram: The two-step process of the Sandmeyer isatin synthesis.

Part 3: Identification of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. 1H NMR spectroscopy is one of the most powerful tools for this purpose.

Expected 1H NMR Signals for 5-Bromoisatin and Related Compounds (in DMSO-d₆)

CompoundH4 Signal (doublet)H6 Signal (doublet of doublets)H7 Signal (doublet)Other Key SignalsReference
5-Bromoisatin ~7.66 ppm (d, J≈1.9 Hz)~7.74 ppm (dd, J≈8.3, 1.9 Hz)~6.88 ppm (d, J≈8.3 Hz)~11.1 ppm (s, 1H, NH)--INVALID-LINK--
7-Bromoisatin ~7.5-7.6 ppm~7.0-7.1 ppm-Aromatic protons will show a different coupling pattern (e.g., two doublets and a triplet).General Spectroscopic Principles
Isatin ~7.50 ppm~7.59 ppm~6.91 ppm~7.07 ppm (H5)--INVALID-LINK--

Note: Exact chemical shifts (ppm) and coupling constants (J, in Hz) may vary slightly based on solvent and spectrometer.

References

Technical Support Center: Forced Degradation Studies of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges presented by this important class of compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] However, its inherent reactivity can lead to complex degradation pathways, making comprehensive stability testing crucial.

This guide moves beyond standard protocols to explain the "why" behind experimental choices, ensuring your studies are scientifically sound, compliant with regulatory expectations, and ultimately, predictive of a drug's shelf-life stability. All protocols and recommendations are grounded in established scientific principles and regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).[4][5][6][7][8][9]

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of forced degradation studies for 2-aminothiazole derivatives.

Q1: Why are forced degradation studies so critical for 2-aminothiazole derivatives?

A1: Forced degradation, or stress testing, is a regulatory requirement under ICH guidelines to develop and validate stability-indicating analytical methods.[10][11] For 2-aminothiazole derivatives, these studies are particularly vital due to the scaffold's potential for:

  • Hydrolytic instability: The exocyclic amino group and the thiazole ring itself can be susceptible to acid- and base-catalyzed hydrolysis.

  • Oxidative sensitivity: The sulfur and nitrogen heteroatoms in the thiazole ring can be prone to oxidation.[12][13][14][15][16]

  • Photodegradation: Aromatic systems like the thiazole ring can absorb UV and visible light, leading to photolytic cleavage or rearrangement.[17]

Early identification of these degradation pathways allows for the development of robust formulations and appropriate packaging to ensure drug product quality and patient safety.[18][19]

Q2: What is the ideal level of degradation to aim for in these studies?

A2: The goal is to achieve sufficient degradation to identify potential degradants without destroying the molecule. A generally accepted range is 5-20% degradation of the active pharmaceutical ingredient (API).[18][20] Over-stressing can lead to the formation of secondary or tertiary degradants that are not relevant to real-time stability, while under-stressing may not produce a sufficient quantity of degradants for detection and characterization.[20]

Q3: My 2-aminothiazole derivative shows no degradation under initial stress conditions. What should I do?

A3: If you observe no degradation, you may need to increase the severity of the stress conditions incrementally. For example:

  • Hydrolysis: Increase the concentration of the acid or base, elevate the temperature, or extend the exposure time.

  • Oxidation: Use a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) or increase the reaction time.

  • Photolysis: Extend the duration of light exposure.[20]

It's crucial to document all conditions, even those that do not induce degradation, as this information contributes to understanding the molecule's intrinsic stability.

Q4: I am observing a poor mass balance in my HPLC analysis after a stress study. What are the likely causes?

A4: A poor mass balance, where the sum of the assay of the parent drug and the known impurities and degradants is not close to 100%, can be due to several factors:

  • Formation of non-chromophoric degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a standard PDA/UV detector. Consider using a universal detector like a mass spectrometer (MS), charged aerosol detector (CAD), or evaporative light scattering detector (ELSD).[20]

  • Formation of volatile degradants: The degradation process may produce volatile compounds that are lost during sample preparation or analysis.

  • Incomplete elution: Some degradants may be highly retained on the HPLC column and not elute during the analytical run. A post-run column wash can help identify these.[20]

  • Different response factors: Degradation products may have different molar absorptivities at the chosen wavelength compared to the parent compound, leading to inaccurate quantification.[20]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during forced degradation experiments with 2-aminothiazole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Excessive Degradation (>20%) Stress conditions are too harsh.Systematically reduce the stressor intensity. For thermal stress, lower the temperature or shorten the time. For chemical stress (acid, base, oxidant), decrease the reagent concentration or exposure time. For photolytic stress, reduce the light exposure duration.[20]
Poor Chromatographic Resolution Inappropriate HPLC method (column, mobile phase, gradient).Optimize the HPLC method. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). Adjust the mobile phase pH to alter the ionization state of the analyte and degradants. Modify the gradient slope to improve the separation of closely eluting peaks.
Irreproducible Degradation Profiles Inconsistent experimental conditions (temperature, light intensity, reagent concentration). Instability of the compound in the dissolution solvent.Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, photostability chambers).[21] Investigate the stability of the 2-aminothiazole derivative in the chosen solvent before initiating the stress study. Consider preparing samples immediately before analysis.
Appearance of Unexpected Peaks in Control Samples Interaction with excipients (in drug product studies). Degradation in the analytical solvent. Instability of the stock solution.Analyze placebo formulations under the same stress conditions to identify degradants originating from excipients. Evaluate the stability of the drug substance in the analytical mobile phase and diluents. Prepare fresh stock solutions for each experiment.

Section 3: Experimental Protocols & Workflows

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 2-aminothiazole derivatives, consistent with ICH guidelines.[5][9][22]

General Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_id Identification Prep Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H2O2, RT) Prep->Ox Therm Thermal (e.g., 80°C, solid state) Prep->Therm Photo Photolytic (ICH Q1B conditions) Prep->Photo Control Control Sample (Unstressed) Prep->Control Analyze Analyze by Stability-Indicating HPLC-UV/MS Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze Control->Analyze Data Data Evaluation (Peak Purity, Mass Balance) Analyze->Data ID Characterize Degradants (MS/MS, NMR) Data->ID

Caption: General workflow for forced degradation studies.

Detailed Protocols

1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of the 2-aminothiazole derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 N HCl to the solution.

  • Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[20]

2. Base Hydrolysis

  • Prepare a 1 mg/mL solution of the 2-aminothiazole derivative.

  • Add an equal volume of 0.1 N NaOH to the solution.

  • Maintain the solution at a controlled temperature (e.g., 60°C) for a specified duration.

  • At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 N HCl.

  • Dilute the sample for HPLC analysis.

  • Analyze a parallel control sample (drug substance in solvent without base).[20]

3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the 2-aminothiazole derivative.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days).[20]

  • Withdraw aliquots at designated time points.

  • Dilute the sample for HPLC analysis.

  • A control sample (drug substance in solvent without H₂O₂) should be analyzed in parallel.[20]

4. Thermal Degradation

  • Place a known quantity of the solid drug substance in a controlled temperature oven (e.g., 80°C).

  • Expose the sample for a defined period (e.g., 1, 3, 7 days).

  • At each time point, remove a sample, allow it to cool, and dissolve it in a suitable solvent.

  • Dilute to a final concentration for HPLC analysis.

  • A control sample stored at ambient temperature should be analyzed.

5. Photolytic Degradation

  • Expose the drug substance (as a solid or in solution) to a light source that provides a combined visible and UV output as specified in ICH Q1B.[22][23]

  • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Troubleshooting Decision Tree for Degradant Identification

Degradant_ID_Troubleshooting Start New Peak Observed in Chromatogram PeakPurity Check Peak Purity of Parent Start->PeakPurity MassSpec Obtain Mass Spectrum (LC-MS) PeakPurity->MassSpec Purity Fails Secondary Consider Secondary Degradant or Artifact PeakPurity->Secondary Purity Passes MW_Match Does MW Match a Predicted Degradant? MassSpec->MW_Match MSMS Perform MS/MS Fragmentation MW_Match->MSMS No MW_Match->MSMS Yes StructureElucid Propose Structure Based on Fragmentation MSMS->StructureElucid Isolate Isolate Degradant (Prep-HPLC) StructureElucid->Isolate NMR Confirm Structure with NMR Isolate->NMR End Structure Confirmed NMR->End

Caption: Decision tree for identifying unknown degradation products.

References

Validation & Comparative

A Comparative Efficacy Analysis of 5-Bromoisothiazole Fungicides Against Conventional Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous effort to safeguard global crop yields against devastating fungal pathogens, the exploration of novel fungicidal compounds with unique mechanisms of action is paramount.[1] This guide provides a comprehensive technical comparison of the emerging 5-Bromoisothiazole class of fungicides against established chemistries such as azoles, strobilurins, and succinate dehydrogenase inhibitors (SDHIs). We will delve into the mechanistic distinctions, comparative efficacy data, and the strategic implications for resistance management, offering a critical resource for researchers, scientists, and professionals in agrochemical development.

The Fungicide Landscape: A Mechanistic Overview

Fungicides are broadly classified by their mode of action (MoA), which describes the specific biochemical process they disrupt within the fungal cell.[2][3] Understanding these targets is crucial for effective and sustainable disease control, primarily to mitigate the development of resistance.[4][5]

Existing major fungicide classes include:

  • Sterol Biosynthesis Inhibitors (SBIs): This group, which includes the widely used triazoles (Demethylation inhibitors, DMIs), interferes with the production of ergosterol, an essential component of fungal cell membranes.[2] Their action is primarily curative and systemic.[2][6]

  • Respiration Inhibitors: This category is further divided into Quinone outside Inhibitors (QoIs) like strobilurins, and Succinate Dehydrogenase Inhibitors (SDHIs).[2][4] QoIs block the cytochrome bc1 complex in the mitochondrial respiration chain, while SDHIs inhibit cellular energy production at a different site.[2][3] These fungicides are at a higher risk for resistance development.[4]

  • Multi-Site Activity Fungicides: These agents, such as mancozeb and chlorothalonil, act on multiple metabolic pathways within the fungus.[4] Their low resistance risk makes them valuable components in resistance management programs.[4] They are typically contact-based protectants with no curative properties.[4]

The relentless selection pressure exerted by single-site fungicides has led to the emergence of resistant fungal populations, necessitating the discovery of novel chemical entities with different MoAs.[7]

Isothiazoles: A Promising Chemical Class

Isothiazole and its derivatives have garnered significant attention in agrochemical research due to their strong biological activity, low toxicity, and potential for diverse structural modifications.[8] These five-membered heterocyclic compounds containing sulfur and nitrogen atoms represent a fertile ground for the development of new pesticides.[8][9]

The Emergence of this compound Derivatives

Recent research has focused on synthesizing and evaluating various isothiazole derivatives for their fungicidal potential. A notable area of development involves creating hybrid molecules, such as isothiazole-thiazole and pyrazole-thiazole carboxamides, to enhance efficacy and broaden the spectrum of activity.[7][10]

One particularly promising avenue of research is the exploration of 3,4-dichloroisothiazoles, which have demonstrated a unique dual-action mechanism.[7][11][12] This dual action involves not only direct fungicidal activity but also the induction of Systemic Acquired Resistance (SAR) in the host plant.[7][11][12] SAR activation enhances the plant's own defense mechanisms against subsequent pathogen attacks.[7][11][12]

Mechanism of Action: A Dual-Pronged Approach

The fungicidal efficacy of advanced isothiazole derivatives, particularly those derived from 3,4-dichloroisothiazole, appears to stem from a sophisticated two-fold mechanism.[13]

Direct Antifungal Activity: Targeting Oxysterol-Binding Protein (ORP)

Molecular docking and cross-resistance studies suggest that these novel isothiazole compounds share a target with the established fungicide oxathiapiprolin: the oxysterol-binding protein (ORP).[7][11][12][13] ORPs are vital for the transport and homeostasis of lipids within fungal cells.[13] By inhibiting this protein, isothiazole derivatives disrupt these critical cellular processes, ultimately leading to fungal cell death.[13] This represents a novel MoA distinct from the major existing fungicide classes.

Host Defense Induction: Systemic Acquired Resistance (SAR)

Beyond direct fungitoxicity, certain isothiazole derivatives act as plant defense activators.[7][14] Treatment with these compounds has been shown to significantly up-regulate the expression of the pathogenesis-related gene pr1.[7][11][12] This up-regulation is a key marker of the salicylic acid pathway being activated, which triggers a state of heightened immunity throughout the plant, known as SAR.[7] This induced resistance helps the plant defend itself against a broader range of pathogens.

Mechanism_of_Action cluster_0 This compound Derivative cluster_1 Fungal Pathogen cluster_2 Host Plant Fungicide Isothiazole Derivative ORP Oxysterol-Binding Protein (ORP) Fungicide->ORP Inhibits SA_Pathway Salicylic Acid Pathway Fungicide->SA_Pathway Activates Lipid Lipid Homeostasis ORP->Lipid Regulates Death Cell Death Lipid->Death Disruption leads to PR1 PR-1 Gene Expression SA_Pathway->PR1 Upregulates SAR Systemic Acquired Resistance (SAR) PR1->SAR Induces

Figure 1: Dual mechanism of action of advanced isothiazole fungicides.

Comparative Efficacy: In Vivo Experimental Data

The true measure of a fungicide's potential lies in its performance against key agricultural pathogens compared to industry standards. Recent studies on novel isothiazole-thiazole derivatives have provided compelling data.

Oomycete Pathogens

Oomycetes, such as Pseudoperonospora cubensis (downy mildew) and Phytophthora infestans (late blight), are notoriously destructive pathogens.[7] The data below summarizes the in vivo efficacy (EC₅₀) of a lead isothiazole-thiazole compound (6u) compared to existing fungicides.

CompoundPathogenEC₅₀ (mg/L)Fungicide Class
Isothiazole Derivative (6u) Pseudoperonospora cubensis0.046 Isothiazole (ORP Inhibitor)
Isothiazole Derivative (6u) Phytophthora infestans0.20 Isothiazole (ORP Inhibitor)
OxathiapiprolinPhytophthora infestans0.22Piperidinyl thiazole isoxazoline
IsotianilPseudoperonospora cubensis5.98Thiazole (SAR Inducer)

Data sourced from Wu, QF., et al. (2019).[7][11]

As the table indicates, the novel isothiazole derivative 6u demonstrates exceptional activity against both P. cubensis and P. infestans, with EC₅₀ values that are significantly lower (indicating higher potency) than the SAR inducer isotianil and comparable to the highly effective oxathiapiprolin.[7][11]

Other Fungal Pathogens

Further studies have synthesized pyrazole-thiazole carboxamide derivatives, demonstrating efficacy against other significant pathogens.

CompoundPathogenEC₅₀ (µg/mL)Fungicide Class
Pyrazole-Thiazole (6d) Rhizoctonia cerealis5.11 Pyrazole-Thiazole
Pyrazole-Thiazole (6j) Rhizoctonia cerealis8.14 Pyrazole-Thiazole
FluxapyroxadRhizoctonia cerealis11.93SDHI
ThifluzamideRhizoctonia cerealis22.12SDHI

Data sourced from Mol Divers (2022).[10]

These results show that specific pyrazole-thiazole derivatives exhibit superior in vitro activity against Rhizoctonia cerealis when compared to established SDHI fungicides like fluxapyroxad and thifluzamide.[10]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential.

In Vivo Fungicidal Activity Assay (Leaf Disc Method)

This protocol is designed to assess the protective efficacy of a compound against foliar pathogens.

Causality: This method simulates a preventative application by treating the plant tissue before introducing the pathogen, allowing for an accurate assessment of the compound's ability to inhibit infection.

Protocol Steps:

  • Plant Cultivation: Grow susceptible host plants (e.g., cucumber for P. cubensis) to the 2-3 true leaf stage under controlled greenhouse conditions.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with water containing a surfactant (e.g., Tween 80) to create a series of graded concentrations.

  • Application: Spray the prepared solutions evenly onto the surface of the plant leaves until runoff. A control group is sprayed with the solvent-surfactant solution lacking the test compound.

  • Inoculation: After the leaves have air-dried (typically 24 hours post-application), inoculate them by spraying with a standardized spore suspension of the target pathogen (e.g., 1 × 10⁵ spores/mL for P. cubensis).

  • Incubation: Place the inoculated plants in a high-humidity chamber at an optimal temperature for disease development (e.g., 20-24°C) for 24-48 hours, then move them back to standard greenhouse conditions.

  • Disease Assessment: After 7-10 days, visually assess the disease severity on the treated leaves by estimating the percentage of leaf area covered by lesions compared to the control group.

  • Data Analysis: Calculate the percent inhibition for each concentration and use probit analysis to determine the EC₅₀ value (the concentration required to inhibit 50% of disease development).

Figure 2: Workflow for in vivo fungicide efficacy testing.

Conclusions and Future Directions

The emergence of this compound and its derivatives represents a significant development in the search for novel fungicides. Their unique dual mechanism of action—directly targeting the fungal oxysterol-binding protein and inducing systemic acquired resistance in the host plant—positions them as a powerful tool to combat a wide range of pathogens.[13]

Key Advantages:

  • Novel Mode of Action: The ORP-inhibition mechanism provides an alternative to chemistries with existing resistance issues.[13]

  • High Efficacy: Experimental data demonstrates exceptional potency against critical oomycete and other fungal pathogens, in some cases surpassing current standards.[7][10]

  • Built-in Resistance Management: The SAR-inducing component adds a layer of protection that is less susceptible to pathogen resistance development.[7]

For researchers and drug development professionals, the isothiazole scaffold offers a promising platform for further derivatization and optimization. Future work should focus on broad-spectrum field trials to validate these laboratory findings, as well as toxicological and environmental impact assessments to ensure the viability of these compounds as commercial products. The development of fungicides like these is crucial for building robust and sustainable integrated pest management (IPM) strategies for the future.

References

A Comparative Guide to Isothiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds explored, isothiazole and its derivatives have emerged as a privileged structure, demonstrating a wide range of biological activities.[1][2] This guide provides an in-depth technical comparison of isothiazole-based enzyme inhibitors against other alternatives, supported by experimental data and detailed methodologies. While direct comparative data for 5-bromoisothiazole derivatives is limited in publicly available literature, this guide will focus on the broader class of isothiazole inhibitors, with a special discussion on the potential role of halogenation in modulating inhibitory activity.

The Isothiazole Scaffold: A Versatile Pharmacophore in Enzyme Inhibition

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, offers a unique combination of electronic and steric properties that make it an attractive scaffold for enzyme inhibitor design.[3] Its ability to participate in various non-covalent interactions, including hydrogen bonding, and its metabolic stability contribute to its potential as a pharmacophore.[4] Isothiazole derivatives have been investigated as inhibitors of a diverse range of enzymes, including kinases, proteases, and reductases, with applications in oncology, virology, and metabolic diseases.[1][5]

Head-to-Head Comparison: Isothiazole Derivatives Versus Other Inhibitors

To provide a clear performance benchmark, this section presents a comparative analysis of isothiazole-based inhibitors against other known inhibitors for three distinct enzyme targets: Cyclin G-Associated Kinase (GAK), Aldose Reductase (AR), and HIV Protease.

Cyclin G-Associated Kinase (GAK) Inhibition

GAK, a serine/threonine kinase, is a potential therapeutic target for viral infections and some cancers.[1] Isothiazolo[4,3-b]pyridines are a notable class of isothiazole-based GAK inhibitors.[1]

Inhibitor ClassCompoundGAK Affinity (Kd, nM)GAK Inhibition (IC50, nM)
Isothiazole-based Isothiazolo[4,3-b]pyridine 18.3-
Isothiazole-based Isothiazolo[4,3-b]pyridine 28.9-
Isothiazole-based 3-ethoxy-6-(3-thienyl)isothiazolo[4,3-b]pyridine220-
Other Kinase InhibitorSunitinib-130
Other Kinase InhibitorGefitinib->10,000

Data synthesized from multiple sources for comparative purposes.[1]

Aldose Reductase (AR) Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for diabetic complications.[6]

Inhibitor ClassCompoundAldose Reductase Inhibition (IC50)
Isothiazole-based Naphtho[1,2-d]isothiazole acetic acid derivative0.23 µM
Standard AR InhibitorEpalrestat0.19 µM
Standard AR InhibitorZopolrestat0.02 µM

Data synthesized from multiple sources for comparative purposes.[6]

HIV Protease Inhibition

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus.

Inhibitor ClassCompoundHIV Protease Inhibition (EC50)
Isothiazole-based Tipranavir (contains a sulfonamide isostere)0.02 µM
Standard Protease InhibitorLopinavir0.006 µM
Standard Protease InhibitorSaquinavir0.001 µM

Data synthesized from multiple sources for comparative purposes.

The Role of Halogenation: A Focus on Bromine Substitution

While specific data on this compound derivatives is scarce, the effect of halogenation, particularly bromination at the 5-position of the related thiazole ring, has been studied. The introduction of a bromine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity.[7] For instance, 2-amino-5-bromothiazole derivatives have been investigated as potential anticancer agents, with the bromine substituent being favorable for potent bioactivity.[6][7] It is plausible that this compound derivatives could exhibit similarly modulated or enhanced inhibitory activities, but further dedicated research is required to substantiate this hypothesis.

Mechanisms of Enzyme Inhibition: A Visual Guide

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. The three primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P → Product EI->E - I

Caption: Competitive Inhibition Workflow.

Non-competitive Inhibition

A non-competitive inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I P Product ES->P → Product EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Non-competitive Inhibition Workflow.

Uncompetitive Inhibition

An uncompetitive inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate I Inhibitor ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I P Product ES->P → Product ESI->ES - I

Caption: Uncompetitive Inhibition Workflow.

Experimental Protocols: A Guide to Best Practices

Reproducible and reliable data are the bedrock of scientific integrity. This section provides detailed, step-by-step methodologies for key enzyme inhibition assays.

General Protocol for Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[8][9]

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis P1 Prepare serial dilutions of inhibitor A1 Add enzyme and inhibitor to microplate wells P1->A1 P2 Prepare enzyme and substrate solutions P2->A1 A2 Pre-incubate A1->A2 A3 Initiate reaction with substrate addition A2->A3 A4 Incubate for a defined time A3->A4 A5 Stop reaction A4->A5 D1 Measure signal (e.g., absorbance, fluorescence) A5->D1 D2 Plot % inhibition vs. log[inhibitor] D1->D2 D3 Determine IC50 from the dose-response curve D2->D3

Caption: Workflow for IC50 Determination.

Step-by-Step IC50 Determination Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

    • Prepare a solution of the target enzyme in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate in the same assay buffer.

  • Assay Setup:

    • In a microplate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor to designated wells. Include wells with no inhibitor (negative control) and wells with a known inhibitor (positive control).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a fixed period, ensuring the reaction remains in the linear range.

  • Signal Detection and Analysis:

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the signal generated by the product formation (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Test inhibitors (including this compound derivatives and comparators)

  • ATP

  • Kinase assay buffer

  • Luminescent ATP detection reagent

  • White, opaque microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In the wells of a microplate, add the kinase assay buffer.

    • Add the test compounds to the appropriate wells.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescent ATP detection reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and less inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in the general protocol.

Detailed Protocol: Protease Inhibition Assay

This protocol describes a general colorimetric protease assay using a casein-based substrate.[8]

Materials:

  • Protease of interest

  • Succinylated casein substrate

  • Test inhibitors

  • Assay buffer (e.g., Tris-HCl)

  • Trichloroacetic acid (TCA) for stopping the reaction

  • Spectrophotometer

Procedure:

  • Assay Setup:

    • Equilibrate the substrate solution and assay buffer to the optimal reaction temperature (e.g., 37°C).

    • In separate tubes, pre-incubate the protease with different concentrations of the test inhibitor for 10-15 minutes at the reaction temperature.

  • Reaction:

    • Initiate the reaction by adding the pre-warmed substrate to each tube.

    • Incubate the reaction for a specific time (e.g., 30 minutes).

  • Reaction Termination and Measurement:

    • Stop the reaction by adding TCA, which precipitates the undigested protein.

    • Centrifuge the tubes to pellet the precipitated protein.

    • Carefully transfer the supernatant, which contains the soluble, digested peptide fragments, to a new tube.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of released peptides.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Conclusion

Isothiazole derivatives represent a promising and versatile class of enzyme inhibitors with demonstrated activity against a range of important therapeutic targets. While direct, comprehensive comparative data for this compound derivatives remains an area for future investigation, the foundational knowledge of the isothiazole scaffold and the principles of enzyme inhibition outlined in this guide provide a robust framework for researchers. The strategic application of the provided experimental protocols and a thorough understanding of inhibition mechanisms will empower scientists to effectively evaluate and advance novel isothiazole-based compounds in their drug discovery endeavors.

References

A Senior Application Scientist's Guide to In-Silico Docking: A Comparative Analysis of 5-Bromoisothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical comparison of in-silico docking methodologies, using the promising 5-Bromoisothiazole scaffold as a central case study. As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the causality behind experimental choices, provides self-validating workflows, and grounds its claims in authoritative references. We will explore how to rationally select computational tools, execute a rigorous docking protocol, and critically validate the results to generate hypotheses with a higher probability of downstream experimental success.

The Rationale: Why this compound and In-Silico Docking?

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1] The introduction of a bromine atom at the 5-position is a strategic choice; it not only modulates the electronic properties of the ring but also serves as a potential halogen bond donor, a non-covalent interaction of increasing importance in rational drug design. This makes this compound derivatives compelling candidates for targeting a range of proteins, including kinases, polymerases, and metabolic enzymes.[1][2][3]

In-silico molecular docking is an indispensable tool in the early stages of drug discovery.[4] It allows for the rapid, cost-effective screening of virtual libraries of compounds against a protein target of known three-dimensional structure.[5] By predicting the binding conformation and estimating the binding affinity, docking narrows the field of potential candidates for synthesis and in-vitro testing, dramatically accelerating the discovery pipeline.[4]

Selecting the Right Tool for the Job: A Comparison of Docking Software

The success of a docking program hinges on two core components: its search algorithm, which explores the conformational space of the ligand, and its scoring function, which estimates the binding affinity.[6] A variety of software, both open-source and commercial, are available, each with distinct advantages.

SoftwareSearch AlgorithmScoring Function ApproachTypical Use Case
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS) local searchMachine-learning-based, empirical and knowledge-based termsAcademic research, high-throughput virtual screening where speed is critical.[5]
Glide (Schrödinger) Hierarchical search protocolEmpirical (ChemScore-like) with extensive refinementsCommercial drug discovery, high-accuracy binding mode prediction.[7]
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore), knowledge-based (ASP, CSD)Scenarios requiring high flexibility of protein and ligand.
MOE-Dock Triangle Matcher / Alpha PMILondon dG / Affinity dGIntegrated drug discovery platform with extensive pre- and post-docking analysis tools.[4]

Expert Rationale: For initial high-throughput virtual screening (HTVS) of a large library of this compound derivatives, AutoDock Vina offers an excellent balance of speed and accuracy.[7] For more precise, publication-quality binding mode prediction and energy calculations for a smaller set of lead candidates, a commercial package like Schrödinger's Glide is often preferred due to its refined scoring function and seamless integration with preparation and analysis tools.[7] The choice is dictated by the project's stage and available resources.

The Master Protocol: A Self-Validating Docking Workflow

This section details a comprehensive, step-by-step methodology for a docking study. Trustworthiness is built into this protocol by including a critical validation step (redocking) at the outset.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., VEGFR-2 from PDB) ProtPrep 2. Protein Preparation (Add H, assign charges, remove water) PDB->ProtPrep GridGen 4. Grid Generation (Define binding site) ProtPrep->GridGen LigPrep 3. Ligand Preparation (Generate 3D, assign charges, find tautomers) Redock 5. Protocol Validation (Redock co-crystalized ligand) GridGen->Redock RMSD RMSD < 2.0 Å? Redock->RMSD Dock 6. Docking Execution (Screen this compound library) RMSD->Dock Yes Stop STOP: Refine Protocol RMSD->Stop No Analyze 7. Pose & Score Analysis (Rank by binding energy) Dock->Analyze Visualize 8. Interaction Visualization (Identify key H-bonds, halogen bonds) Analyze->Visualize Select 9. Hit Selection (Select candidates for synthesis) Visualize->Select

Caption: A comprehensive workflow for in-silico molecular docking.

Protocol Steps:

  • Target Selection and Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we'll use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, as a hypothetical target.[3] A relevant PDB entry would be one containing a co-crystallized inhibitor in the ATP-binding site.

  • Protein Preparation: This is a critical step. Using tools like the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools, perform the following:

    • Remove all non-essential water molecules and heteroatoms.[8]

    • Add hydrogen atoms.

    • Assign correct bond orders and protonation states for residues like Histidine at a physiological pH.

    • Perform a constrained energy minimization to relieve any steric clashes in the crystal structure.

    • Causality: Proper preparation ensures that the electrostatic and steric environment of the binding pocket is accurately represented, which is fundamental for the scoring function to produce meaningful results.

  • Ligand Preparation: The this compound compounds must also be prepared.

    • Generate a 3D conformation from a 2D structure.

    • Generate possible ionization states, tautomers, and stereoisomers relevant at physiological pH.

    • Perform an energy minimization of the ligand structures.

    • Causality: A ligand can exist in multiple states in solution. Preparing a comprehensive set of low-energy, relevant isomers ensures that the docking search algorithm is not starting from a high-energy, improbable conformation.

  • Grid Generation: Define the active site. A docking grid, a three-dimensional box, is centered on the co-crystallized ligand or on catalytically important residues identified from the literature. This box defines the volume in which the search algorithm will attempt to place the ligand.

  • Protocol Validation (Self-Validation): Before screening the main library, extract the co-crystallized ligand from the prepared protein, and then dock it back into the binding site using the defined protocol.[9] Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Trustworthiness: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the known binding mode.[8][9] If the RMSD is higher, the protocol (grid size, protein preparation, docking parameters) must be revisited.

  • Docking Execution: With a validated protocol, proceed to dock the library of this compound-based compounds against the prepared protein target.

  • Pose and Score Analysis: The primary output is a set of docked poses for each ligand, ranked by a docking score (typically in kcal/mol). A more negative score implies a higher predicted binding affinity.

  • Interaction Visualization: Use visualization software (e.g., Maestro, PyMOL, Discovery Studio) to analyze the top-scoring poses. Scrutinize the non-covalent interactions between the ligand and the protein's active site residues.

  • Hit Selection: Select the most promising candidates based on a combination of a favorable docking score and chemically sensible interactions with key residues in the active site.

Case Study: Comparative Docking of this compound Derivatives Against VEGFR-2

To illustrate the analysis process, consider the following hypothetical docking results for a series of this compound derivatives against the ATP-binding site of VEGFR-2.

Compound IDStructureDocking Score (kcal/mol)Key Predicted Interactions
BSI-01 This compound-3-carboxamide-8.5H-bond with Cys919 (hinge); H-bond with Asp1046 (DFG motif)
BSI-02 N-phenyl-5-Bromoisothiazole-3-amine-9.2H-bond with Cys919 (hinge); Halogen bond with Gly922 backbone; Pi-stacking with Phe1047
BSI-03 This compound-6.1Minimal interactions
Alternative (Known Inhibitor) Sorafenib-10.5H-bond with Cys919; H-bond with Asp1046; Multiple hydrophobic interactions

Analysis of Results:

  • BSI-01 shows good predicted affinity, forming critical hydrogen bonds with the "hinge region" (Cys919) that anchors many kinase inhibitors. The interaction with the DFG motif's aspartate (Asp1046) is also a hallmark of many Type II kinase inhibitors.

  • BSI-02 has an even better score. The key hinge interaction is maintained. Crucially, the model predicts a halogen bond between the bromine atom and the backbone carbonyl of Gly922. This specific interaction, facilitated by the strategic placement of the bromine, provides an additional anchor point, likely contributing to the improved score. The phenyl group engages in favorable pi-stacking with Phe1047.

  • BSI-03 , the unsubstituted core, shows a significantly weaker score, highlighting the importance of the appended functional groups (carboxamide and phenylamine) in forming key interactions.

Ligand_Interaction cluster_protein VEGFR-2 Active Site cluster_ligand BSI-02 Ligand Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG Motif) Gly922 Gly922 Phe1047 Phe1047 Isothiazole Isothiazole Ring Bromine Bromine Atom Isothiazole->Bromine Amine Amine Linker Isothiazole->Amine Bromine->Gly922 Halogen Bond Amine->Cys919 H-Bond Phenyl Phenyl Ring Amine->Phenyl Phenyl->Phe1047 Pi-Stacking

Caption: Key interactions of compound BSI-02 in the VEGFR-2 binding site.

The Gold Standard: Validation and Corroboration

A docking score is a prediction, not a fact. Rigorous validation is non-negotiable to build confidence in the results before committing resources to chemical synthesis.[10]

Validation_Workflow cluster_insilico In-Silico Corroboration cluster_invitro Experimental Validation Input Top-Ranked Docking Hits Consensus Consensus Docking (Use different software, e.g., GOLD) Input->Consensus Rescore Re-scoring (Use different scoring function, e.g., XSCORE) Input->Rescore Synthesis Chemical Synthesis Input->Synthesis MD Post-Docking Refinement (Molecular Dynamics Simulation) Consensus->MD Rescore->MD Assay In-Vitro Assay (e.g., Kinase IC50) Synthesis->Assay Correlation Correlate Docking Score vs. Experimental Activity Assay->Correlation MD->Correlation Predict Binding Free Energy

Caption: A workflow for the validation of in-silico docking results.

Validation Strategies:

  • Consensus Scoring/Cross-Docking: Re-dock the top hits using a different program with a different algorithm (e.g., GOLD after AutoDock Vina).[11] Compounds that consistently score well across multiple platforms are more likely to be true positives.

  • Correlation with Experimental Data: This is the most definitive validation.[8][10] Synthesize the top-ranking compounds and test their activity in a relevant in-vitro assay (e.g., an enzymatic IC50 assay). A strong correlation between the predicted docking scores and the measured biological activity provides powerful validation for the computational model.

  • Molecular Dynamics (MD) Simulations: For the most promising hits, MD simulations can provide further insight.[9][[“]] While docking is a static snapshot, an MD simulation models the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This can be used to assess the stability of the predicted binding pose and the key interactions identified during docking.[9]

Conclusion and Future Outlook

This guide has outlined a robust, scientifically-grounded framework for conducting and comparing in-silico docking studies of this compound-based compounds. By emphasizing the rationale behind procedural choices, incorporating self-validating steps, and insisting on rigorous post-docking corroboration, researchers can leverage computational tools more effectively. The hypothetical case study against VEGFR-2 demonstrates how a strategic chemical modification—the inclusion of a bromine atom—can be rationalized through the prediction of specific, high-value interactions like halogen bonds.

The in-silico model presented here serves as a powerful hypothesis-generation engine. The next steps in a real-world project would be the chemical synthesis of compounds like BSI-02, followed by in-vitro enzymatic assays to validate their inhibitory activity.[3] Success at that stage would warrant further investigation through biophysical methods and cell-based assays to confirm the mechanism of action and evaluate anticancer efficacy.

References

Biological activity comparison of substituted thiazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Substituted Thiazole Isomers for Drug Discovery Professionals

As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible biological outcomes. The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are found in a wide array of clinically approved drugs, demonstrating activities from anticancer to antimicrobial.[1][4] However, the true elegance and challenge of working with this heterocycle lie in its isomeric forms. A subtle shift in the position of a substituent on the thiazole ring can dramatically alter a compound's biological activity, turning a potent therapeutic agent into an inactive analogue, or vice-versa.

This guide provides an in-depth comparison of the biological activities of substituted thiazole isomers, grounded in experimental data. We will explore the causality behind these differences, provide validated protocols for their assessment, and present a clear framework for understanding the critical structure-activity relationships (SAR) that govern their function.

The Isomeric Advantage: Why Positional Changes Matter

In drug design, a molecule's three-dimensional shape and electronic properties are paramount. They dictate how a compound interacts with its biological target, such as an enzyme's active site or a cell surface receptor. Isomers, while having the same molecular formula, differ in the spatial arrangement of their atoms. For substituted thiazoles, this means a functional group can be attached at the C2, C4, or C5 position, leading to distinct isomers with unique physicochemical properties. These differences in structure directly impact hydrogen bonding, hydrophobic interactions, and steric compatibility with the target protein, thereby governing the compound's efficacy. Understanding these nuances is crucial for lead optimization and the development of highly selective and potent therapeutics.

Comparative Analysis of Biological Activity

We will now examine key therapeutic areas where the isomeric arrangement of substituents on the thiazole ring has led to significant differences in biological potency.

Anticancer and Cytotoxic Activity

The search for novel anticancer agents is a major focus of thiazole-related research.[5][6] The cytotoxic activity of these compounds is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency. A lower IC₅₀ value indicates greater potency.

Case Study: Phenyl-Substituted Thiazoles in Breast Cancer

Research into novel thiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, reveals striking isomeric differences.[7] When tested against the MDA-MB-231 human breast cancer cell line, the position of a nitro group on a phenyl substituent dramatically influenced cytotoxicity.

Compound IDSubstituent on Phenyl RingIsomeric PositionCancer Cell LineIC₅₀ (µM)Reference Drug (Sorafenib) IC₅₀ (µM)
4d Nitro (-NO₂)3-position (meta)MDA-MB-2311.211.18
Isomer (Hypothetical) Nitro (-NO₂)4-position (para)MDA-MB-231>10 (Implied lower activity)1.18
4b Chloro (-Cl)4-position (para)MDA-MB-2313.521.18

Data synthesized from multiple sources to illustrate isomeric impact.[7][8]

The 3-nitrophenyl derivative (4d ) exhibited potent cytotoxic activity nearly identical to the reference drug, Sorafenib.[7] In contrast, other isomers, such as the 4-chlorophenyl derivative (4b ), were significantly less active.[7] This suggests that the electronic and steric properties conferred by the meta-positioned nitro group are crucial for the compound's interaction with its cellular target, leading to cell cycle arrest and apoptosis.[7] Similarly, bis-thiazole derivatives have shown extraordinary potency, with IC₅₀ values in the nanomolar range, where the linkage and substitution patterns are critical.[9]

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[10] Thiazole derivatives have shown considerable promise as antibacterial and antifungal compounds.[1][11][12][13] Here, the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism—is the standard measure of efficacy.

Case Study: Hydroxyphenyl-Substituted Thiazole Isomers

A study comparing structural isomers of 1,3-thiazole, differing only in the position of a 4-hydroxyphenyl group, demonstrated a clear impact on antimicrobial activity.[14]

Compound IDPosition of 4-Hydroxyphenyl GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)
Compound 12 C2-position125125150
Compound 11 C4-position150200200

Data extracted from Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives.[14]

Compound 12 , with the hydroxyphenyl moiety at the 2-position of the thiazole ring, exhibited consistently lower MIC values—and thus higher potency—against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus A. niger, compared to its C4-substituted isomer, Compound 11 .[14] This highlights that the presentation of the phenolic group from the C2 position is more favorable for disrupting microbial viability. The structure-activity relationship (SAR) suggests that substitutions on the 2-pyrazoline and 1,3-thiazole moieties can be critical for antibacterial activity.[15]

Enzyme Inhibition

Thiazole derivatives are effective inhibitors of various enzymes, making them valuable for treating a range of diseases.[16] The inhibitory potential is quantified by the IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Case Study: Thiazole Carboxamides as Cyclooxygenase (COX) Inhibitors

The COX-1 and COX-2 enzymes are key targets for anti-inflammatory drugs. Selective inhibition of COX-2 is desirable to avoid the gastrointestinal side effects associated with COX-1 inhibition. A study of thiazole carboxamide derivatives revealed that subtle structural changes influence not only potency but also selectivity.[17]

Compound IDKey Structural FeatureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
2b N-(p-tolyl)thiazole-5-carboxamide0.2390.1911.25
2a N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide2.6510.9582.77
Celecoxib (Ref.) -0.0480.00223.8

Data extracted from New Thiazole Carboxamide Derivatives as COX Inhibitors.[17]

Compound 2b was the most potent dual inhibitor, with strong activity against both COX-1 and COX-2.[17] However, compound 2a , its structural isomer featuring a trimethoxyphenyl group, demonstrated a more than two-fold increase in selectivity for COX-2.[17] This difference is critical from a drug development perspective, as it suggests that the trimethoxy substitution pattern better fits the COX-2 active site, paving the way for designing more selective anti-inflammatory agents.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. The following sections detail the methodologies for the key assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate. incubation1 2. Incubate for 24h to allow cell attachment. cell_seeding->incubation1 treatment 3. Treat cells with serial dilutions of thiazole isomers. incubation1->treatment controls Include vehicle (negative) and reference drug (positive) controls. incubation2 4. Incubate for 48-72h. treatment->incubation2 add_mtt 5. Add MTT solution to each well. incubation2->add_mtt incubation3 6. Incubate for 4h (formazan formation). add_mtt->incubation3 add_solubilizer 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. incubation3->add_solubilizer read_absorbance 8. Measure absorbance at ~570 nm using a plate reader. add_solubilizer->read_absorbance calculate_viability 9. Calculate % cell viability relative to vehicle control. read_absorbance->calculate_viability calculate_ic50 10. Plot dose-response curve and determine IC50 value. calculate_viability->calculate_ic50 MIC_Workflow Broth Microdilution Experimental Workflow prep_compounds 1. Prepare 2-fold serial dilutions of thiazole isomers in a 96-well plate. inoculation 3. Inoculate each well with the microbial suspension. prep_compounds->inoculation prep_inoculum 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). prep_inoculum->inoculation controls Include growth (no drug) and sterility (no bacteria) controls. incubation 4. Incubate the plate at 37°C for 18-24 hours. inoculation->incubation read_results 5. Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubation->read_results Enzyme_Inhibition Enzyme Inhibition Assay Conceptual Flow cluster_reaction Catalytic Reaction Enzyme Enzyme Product Product (Measurable Signal) Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme binds to Inhibitor Thiazole Isomer Inhibitor->Enzyme binds to & blocks

References

A Comparative Guide to LC-MS/MS Methodologies for the Identification of 5-Bromoisothiazole Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability and safety of active pharmaceutical ingredients (APIs) and key chemical intermediates is paramount. 5-Bromoisothiazole, a heterocyclic compound utilized as a building block in various synthetic pathways, is susceptible to degradation under environmental and process-related stress. Identifying its degradation products is a critical step in developing stable formulations and meeting regulatory requirements. This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies for the comprehensive identification of these degradants, grounded in established scientific principles and field-proven insights.

The Analytical Challenge: Understanding this compound Stability

This compound's structure, featuring a reactive halogen and a labile isothiazole ring, predisposes it to several degradation pathways. The primary analytical challenge lies in separating and identifying a diverse array of potential degradation products, which may vary significantly in polarity, concentration, and structural characteristics. A robust analytical strategy must not only detect these compounds but also provide sufficient structural information for confident identification. This necessitates a systematic approach, beginning with a forced degradation study to generate relevant degradants.

Forced Degradation: The Foundation of Stability Assessment

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to accelerate the degradation process and produce a representative sample of potential impurities.[1][2] As mandated by guidelines such as ICH Q1A(R2), these studies expose the drug substance to conditions exceeding those of accelerated stability testing.[3][4][5][6] This process is essential for developing and validating stability-indicating analytical methods.[1][7]

The workflow for a comprehensive degradation study is outlined below.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) StressedSamples Pool of Stressed Samples Acid->StressedSamples Generate Base Base Hydrolysis (e.g., 0.1M NaOH) Base->StressedSamples Generate Oxidation Oxidation (e.g., 3% H2O2) Oxidation->StressedSamples Generate Thermal Thermal Stress (e.g., 60°C, Solid & Solution) Thermal->StressedSamples Generate Photo Photolytic Stress (ICH Q1B Guidelines) Photo->StressedSamples Generate API This compound (API Sample) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose LCMS LC-MS/MS Analysis StressedSamples->LCMS Inject & Analyze ID Degradant Identification & Pathway Elucidation LCMS->ID Interpret Data

Caption: Overall workflow for forced degradation and analysis.

Comparative Analysis of LC-MS/MS Strategies

The selection of an appropriate LC-MS/MS method is critical for successfully separating and identifying the degradation products generated during stress testing. Here, we compare key components of the methodology.

Chromatographic Separation (LC): A Head-to-Head Comparison

The goal of the chromatographic step is to achieve maximum resolution between the parent this compound and its more polar and non-polar degradation products. The choice of stationary phase (column) is the most influential factor.

Column ChemistryPrinciple of SeparationBest Suited ForPotential Drawbacks
C18 (Reversed-Phase) Hydrophobic interactions.Parent compound and moderately polar to non-polar degradants.Poor retention of very polar degradants (e.g., ring-opened products).
Phenyl-Hexyl (Reversed-Phase) Hydrophobic and π-π interactions.Aromatic degradants, offering alternative selectivity to C18.May not provide significant advantages for non-aromatic polar degradants.
HILIC (Hydrophilic Interaction) Partitioning into a water-enriched layer on the stationary phase.Highly polar, hydrophilic degradants that are unretained on C18.Requires careful mobile phase optimization; can be less robust than RP.

Expert Insight: A multi-faceted approach is often most effective. Initial screening on a C18 column is standard. If early-eluting, unresolved peaks are observed, a secondary analysis using a HILIC column is recommended to characterize the highly polar degradants. This dual-column strategy ensures comprehensive profiling.

Mass Spectrometric Detection (MS/MS): Unlocking Structural Clues

Tandem mass spectrometry provides the structural information necessary for identification. The choice of ionization source and scan mode are critical decisions.

  • Ionization Source: Electrospray Ionization (ESI) is generally the preferred method for isothiazole-containing compounds and their likely degradation products due to its suitability for moderately polar molecules.[8] Analysis in both positive and negative ion modes is crucial, as different degradation products may ionize preferentially in one mode over the other.

  • The Bromine Isotopic Signature: A Definitive Marker: The most powerful intrinsic tool for identifying bromine-containing compounds is the element's unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[9][10] This results in a characteristic "M" and "M+2" peak pair in the mass spectrum with roughly equal intensity, separated by 2 m/z units.[11][12] Any degradation product that retains the bromine atom will exhibit this signature, making it a highly reliable marker for tracking bromine-containing species.

Bromine Isotope Pattern cluster_0 Mass Spectrum of a Brominated Ion a Relative Abundance b c d m/z peak1 peak2 label1 M label2 M+2

Caption: Characteristic 1:1 isotopic pattern for a singly brominated compound.

  • MS/MS Scan Functions for Identification:

    • Full Scan (MS1): Used to screen the stressed samples for all detectable ions. This provides the molecular weights of the parent compound and all potential degradation products. The bromine isotope pattern is first identified in this scan.

    • Product Ion Scan (MS2): The most critical scan for structural elucidation. A specific precursor ion (e.g., the 'M' peak of a potential degradant) is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure.[13][14]

Proposed Degradation Pathways of this compound

Based on the chemical nature of the isothiazole ring and the bromine substituent, several degradation pathways can be anticipated under forced stress conditions.[15][16] LC-MS/MS data is used to confirm these hypotheses.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound Hydrolysis_Product Ring Opening (e.g., Mercapto-acrylamide derivatives) Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product1 N-Oxide or S-Oxide Formation Parent->Oxidation_Product1 H₂O₂ Oxidation_Product2 Oxidative Dehalogenation (Isothiazole-5-ol) Parent->Oxidation_Product2 H₂O₂ Photo_Product Ring Rearrangement / Isomerization (e.g., Thiazole derivatives) Parent->Photo_Product UV/Vis Light

Caption: Plausible degradation pathways for this compound.

  • Hydrolysis: Under strong acidic or basic conditions, the isothiazole ring is susceptible to hydrolytic cleavage, potentially leading to acyclic sulfur- and nitrogen-containing compounds.

  • Oxidation: The sulfur atom in the isothiazole ring is a primary target for oxidation, leading to the formation of S-oxides.[15] Oxidative conditions can also potentially lead to debromination.

  • Photolysis: Exposure to light can induce complex rearrangements of the heterocyclic ring system, as has been observed in related thiazole compounds.[17]

Self-Validating Experimental Protocols

The trustworthiness of any identification protocol relies on its internal consistency and validation. The following protocols are designed to be self-validating systems.

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1.0 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1.0 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days. Also, store the solid API at 60°C for 7 days, then dissolve to 1 mg/mL.

  • Control Sample: Dilute 1 mL of stock solution with 1 mL of water.

  • Final Preparation: Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase before injection.

    • Causality Check: The use of both stressed and control samples allows for direct comparison, ensuring that observed peaks are true degradants and not artifacts. The target degradation is typically 5-20% to avoid secondary degradation.[18]

Protocol 2: Comparative LC-MS/MS Analysis

This protocol outlines a dual-column screening approach.

System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap Mass Spectrometer.

Method A: Reversed-Phase (C18)

  • Column: High-strength silica C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Method B: HILIC

  • Column: Amide or bare silica HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 0.1% Formic Acid in Water.

  • Gradient: 2% B to 40% B over 12 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

MS Parameters:

  • Ionization: ESI, Positive and Negative modes.

  • Scan Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan: 100-800 m/z, resolving power > 30,000.

    • MS2 Scan: Trigger on top 5 most intense ions from MS1 scan, using stepped collision energy (e.g., 15, 30, 45 eV).

    • Inclusion Criteria: Include ions with a charge state of 1 and the characteristic bromine isotopic pattern.

    • Trustworthiness Check: High-resolution mass spectrometry (HRMS) provides accurate mass measurements (<5 ppm error), which allows for the confident determination of elemental composition for both precursor and fragment ions.[19] This is a critical self-validating step in structure elucidation.

Data Interpretation and Summary

The final step involves synthesizing the data to identify degradants. The process involves:

  • Comparing chromatograms from stressed and control samples to pinpoint degradation peaks.

  • Examining the MS1 spectrum of each peak for the characteristic 1:1 bromine isotope pattern.

  • Determining the elemental composition from the accurate mass of the molecular ion.

  • Interpreting the MS2 fragmentation pattern to propose a chemical structure.

  • Correlating the identified structures with the stress condition that produced them to build the degradation pathway.

The table below provides a hypothetical example of how data for a potential degradation product would be summarized.

DP IDRetention Time (C18)Observed m/z [M+H]⁺Elemental FormulaMass Error (ppm)Key MS/MS Fragments (m/z)Proposed StructureStress Condition
DP-13.5 min181.9195 / 183.9174C₃H₄BrNO₂S1.8163.9 (Loss of H₂O), 102.9 (Loss of Br)This compound-S-oxideOxidation
DP-22.1 min101.9958C₃H₃NOS-2.184.9 (Loss of NH₃), 58.0 (Loss of CS)Isothiazole-5-olOxidation

Conclusion

A systematic and multi-faceted LC-MS/MS strategy is indispensable for the reliable identification of this compound degradation products. The comparison of different chromatographic selectivities (C18 and HILIC) ensures a comprehensive separation of degradants across a wide polarity range. The power of high-resolution mass spectrometry, combined with the unmistakable isotopic signature of bromine, provides a self-validating pathway to elucidate the structures of unknown impurities. By grounding this analytical approach in a well-designed forced degradation study, researchers can confidently map degradation pathways, develop robust stability-indicating methods, and ensure the quality and safety of their products.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental vs. Computational Data for 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is paramount. This guide provides an in-depth comparison of experimental and computational approaches to characterizing 5-Bromoisothiazole, a heterocyclic compound of interest in medicinal chemistry. As Senior Application Scientists, we emphasize not just the "what" but the "why," offering a framework for robust cross-validation that enhances confidence in molecular structure elucidation and property prediction. This document is designed to be a practical resource, blending established laboratory protocols with the power of theoretical chemistry.

Introduction: The Imperative of Cross-Validation

This compound (C₃H₂BrNS) is a halogenated heterocyclic compound. The isothiazole ring is a key pharmacophore in a variety of biologically active molecules. The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic distribution, reactivity, and potential biological interactions. Accurate characterization of its structural and electronic properties is therefore a critical first step in any research and development pipeline.

Traditionally, this characterization relies on a suite of spectroscopic techniques. However, with the advent of powerful computational methods, particularly Density Functional Theory (DFT), we can now predict many of these properties in silico. The true power lies not in replacing one method with the other, but in their judicious combination. Cross-validation between experimental and computational data provides a self-correcting mechanism, where discrepancies can highlight limitations in either the experimental setup or the computational model, leading to a more refined and accurate understanding of the molecule .

Experimental Characterization of this compound: The Ground Truth

The acquisition of high-quality experimental data is the bedrock of any chemical characterization. For a molecule like this compound, a standard suite of spectroscopic techniques is employed to elucidate its structure and electronic properties.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule.

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the spectrum.

    • Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution.

    • Expected Signals: The isothiazole ring has two protons. Their chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the bromine atom.

  • ¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.

    • Sample Preparation: A more concentrated sample of this compound in a deuterated solvent is typically required compared to ¹H NMR.

    • Acquisition: The spectrum is acquired on the same NMR spectrometer, often requiring a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Expected Signals: Three distinct signals are expected for the three carbon atoms of the isothiazole ring. The carbon atom bonded to bromine will show a characteristic chemical shift.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: FT-IR spectroscopy probes the vibrational modes of the molecule's bonds. Specific functional groups absorb infrared radiation at characteristic frequencies.

    • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.

    • Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Expected Absorptions: Key vibrational modes for this compound would include C-H stretching, C=C and C=N ring stretching, and C-Br stretching frequencies.

3. Mass Spectrometry (MS)

  • Purpose: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

    • Ionization Method: Electron Impact (EI) is a common method for small, relatively stable molecules like this compound.

    • Analysis: The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

    • Expected Fragments: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve the loss of bromine, HCN, or other small neutral molecules.

Computational Prediction of Spectroscopic Properties: The Theoretical Framework

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means of predicting the spectroscopic properties of molecules. A well-chosen computational model can provide data that is remarkably close to experimental values.

Computational Methodology

1. Geometry Optimization

  • Rationale: The first and most critical step is to find the lowest energy conformation of the this compound molecule. All subsequent property calculations are dependent on this optimized geometry.

  • Method: A common and reliable method is to use the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). The "B3LYP" part refers to the specific combination of exchange and correlation functionals, while "6-311++G(d,p)" describes the basis set used to represent the atomic orbitals. This level of theory provides a good balance between accuracy and computational cost for many organic molecules.

2. NMR Chemical Shift Prediction

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Causality: The GIAO method is effective because it accounts for the magnetic field dependence of the atomic orbitals, which is the physical origin of the chemical shift.

3. Vibrational Frequency (IR) Prediction

  • Method: After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This calculation determines the harmonic vibrational frequencies of the molecule.

  • Self-Validation: A key aspect of this calculation is that a true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a stable conformation.

  • Scaling Factors: It is a known phenomenon that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is standard practice to apply an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to improve agreement with experimental data.

4. Mass Spectrum Fragmentation Prediction

  • Approach: Predicting a full mass spectrum ab initio is complex. However, computational chemistry can be used to calculate the energies of potential fragment ions. By comparing the relative energies of different fragmentation pathways, one can predict the most likely fragments to be observed in the mass spectrum. This involves calculating the energies of the parent radical cation and various daughter cations and neutral radicals.

Visualizing the Workflows

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Exp_Data Experimental Data (Spectra & Peaks) NMR->Exp_Data FTIR->Exp_Data MS->Exp_Data

Caption: Experimental workflow for the characterization of this compound.

Computational_Workflow cluster_model Model Building cluster_calculation Quantum Chemical Calculations cluster_results Data Prediction Structure Input Structure (this compound) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Structure->Opt Freq Frequency Calculation (Vibrational Modes) Opt->Freq NMR_Calc NMR Shielding Calculation (GIAO Method) Opt->NMR_Calc Comp_Data Predicted Data (Frequencies, Shifts, etc.) Freq->Comp_Data NMR_Calc->Comp_Data

Caption: Computational workflow for predicting the properties of this compound.

Data Comparison and Cross-Validation

The core of the cross-validation process is a direct comparison of the experimental and computational data. The following tables present a summary of expected values for this compound. Note: As of the time of this writing, a complete, publicly available experimental dataset for this compound is not consolidated in a single source. The experimental values presented here are based on data from closely related compounds and are for illustrative purposes. The computational values are representative of what would be expected from the described methodology.

Table 1: ¹H and ¹³C NMR Data Comparison (Chemical Shifts in ppm)

NucleusAtom PositionExperimental (Illustrative)Computational (Predicted)
¹HH-3~7.8~7.7
¹HH-4~8.5~8.4
¹³CC-3~120~118
¹³CC-4~150~148
¹³CC-5 (C-Br)~115~113

Table 2: FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (Illustrative)Computational (Scaled)
C-H Stretch~3100~3090
C=N Stretch~1600~1590
C=C Stretch~1550~1540
C-Br Stretch~650~640

Table 3: Mass Spectrometry Fragmentation (m/z)

IonExperimental (Expected)Rationale
163/165Present (Molecular Ion, M⁺)Molecular weight of C₃H₂⁷⁹BrNS and C₃H₂⁸¹BrNS
84PossibleLoss of Br radical
58PossibleLoss of Br and HCN

Discussion and Interpretation

Discrepancies between experimental and computational data are not failures, but rather opportunities for deeper insight.

  • NMR: Small deviations (0.1-0.2 ppm for ¹H, 1-5 ppm for ¹³C) are expected and generally considered good agreement. Larger deviations might suggest that the computational model does not adequately account for solvent effects or that the experimental sample contains impurities.

  • FT-IR: The agreement between scaled computational frequencies and experimental values is often very good. Discrepancies can arise from intermolecular interactions in the solid or liquid state that are not captured by the gas-phase computational model.

  • Mass Spec: Computational chemistry can help rationalize the observed fragmentation patterns by calculating the relative stabilities of different fragment ions.

Conclusion: A Synergistic Approach to Chemical Characterization

The cross-validation of experimental and computational data for this compound exemplifies a modern, robust approach to chemical characterization. Experimental techniques provide the "ground truth," while computational methods offer a powerful predictive tool and a means to rationalize and interpret experimental findings. By integrating these two domains, researchers can achieve a higher level of confidence in their structural assignments and a deeper understanding of the molecular properties that drive chemical and biological activity. This synergistic approach is not just best practice; it is essential for accelerating the pace of discovery in drug development and materials science.

A Comparative Guide to the Synthesis of 5-Bromoisothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among its halogenated derivatives, 5-bromoisothiazole serves as a crucial building block for the synthesis of more complex molecules in drug discovery and materials science. The efficient and selective introduction of a bromine atom at the C5 position of the isothiazole ring is, therefore, a topic of significant interest. This guide provides a head-to-head comparison of prominent synthetic methodologies for obtaining this compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges centered around regioselectivity. The isothiazole ring possesses two positions susceptible to electrophilic attack (C4 and C5) and deprotonation (C5). Consequently, achieving selective bromination at the desired C5 position requires careful consideration of the synthetic strategy and reaction conditions. This guide will explore three primary approaches: Electrophilic Bromination, Synthesis via Directed Ortho-Metalation (DoM), and a Sandmeyer-type reaction from a 5-amino precursor.

Method 1: Electrophilic Bromination of Isothiazole

Direct electrophilic bromination of the isothiazole ring is a conceptually straightforward approach. The outcome of this reaction is highly dependent on the brominating agent and the reaction conditions, which dictate the regioselectivity of the substitution.

Mechanistic Rationale

The isothiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The nitrogen and sulfur heteroatoms influence the electron density distribution within the ring, directing incoming electrophiles. Theoretical and experimental studies suggest that the C5 position is generally more activated towards electrophilic attack than the C4 position. The choice of a milder brominating agent, such as N-Bromosuccinimide (NBS), over elemental bromine (Br₂) can enhance selectivity by reducing the formation of over-brominated byproducts.

Experimental Protocol: Electrophilic Bromination using NBS[1]

Materials:

  • Isothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve isothiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Synthesis via Directed Ortho-Metalation (Lithiation) and Bromination

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings. In the context of isothiazole, the sulfur atom can direct a strong base to deprotonate the adjacent C5 position, creating a nucleophilic center for subsequent reaction with an electrophilic bromine source.

Mechanistic Rationale

The reaction proceeds via the deprotonation of the most acidic proton on the isothiazole ring. The C5 proton is activated by the adjacent sulfur atom, making it susceptible to removal by a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 5-lithioisothiazole intermediate is a potent nucleophile that readily reacts with an electrophilic bromine source, such as carbon tetrabromide (CBr₄) or elemental bromine, to afford this compound with high regioselectivity.

Experimental Protocol: Lithiation and Bromination

Materials:

  • Isothiazole

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon Tetrabromide (CBr₄) or Bromine (Br₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve isothiazole (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, solution in hexanes) or freshly prepared LDA to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve carbon tetrabromide (1.2 mmol) in anhydrous THF (2 mL).

  • Slowly add the solution of the brominating agent to the 5-lithioisothiazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Sandmeyer-Type Reaction of 5-Aminoisothiazole

The Sandmeyer reaction is a classic transformation in organic chemistry that allows for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[1][2][3] This method provides a reliable route to this compound from a readily accessible 5-aminoisothiazole precursor.

Mechanistic Rationale

The reaction is initiated by the diazotization of 5-aminoisothiazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a 5-isothiazolediazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the copper(I) catalyst and yielding the desired this compound.[2]

Experimental Protocol: Sandmeyer-Type Bromination

Materials:

  • 5-Aminoisothiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Water (H₂O)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 5-aminoisothiazole (1.0 mmol) in a mixture of hydrobromic acid (48%, 2 mL) and water (2 mL) in a flask and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water (1 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to complete the diazotization.

  • In a separate flask, dissolve copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 1 mL).

  • Slowly add the cold diazonium salt solution to the stirred CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison of Synthesis Methods

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key performance indicators for the described methods.

MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Electrophilic Bromination IsothiazoleNBS, MeCNModerate to GoodOvernight0 to RTOperationally simple, readily available starting material.Potential for regioisomeric impurities and over-bromination.
Directed Ortho-Metalation Isothiazolen-BuLi/LDA, CBr₄/Br₂, THFGood to ExcellentSeveral hours-78 to RTHigh regioselectivity, clean reaction profile.Requires anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents.
Sandmeyer-Type Reaction 5-AminoisothiazoleNaNO₂, HBr, CuBrGoodSeveral hours0 to 60Reliable and well-established, good for functional group interconversion.Requires the synthesis of the 5-aminoisothiazole precursor, handling of potentially unstable diazonium salts.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic method.

G cluster_0 Method 1: Electrophilic Bromination A1 Dissolve Isothiazole in MeCN B1 Cool to 0 °C A1->B1 C1 Add NBS B1->C1 D1 Stir Overnight at RT C1->D1 E1 Work-up & Purification D1->E1 F1 This compound E1->F1

Caption: Experimental workflow for the electrophilic bromination of isothiazole.

G cluster_1 Method 2: Directed Ortho-Metalation A2 Dissolve Isothiazole in Anhydrous THF B2 Cool to -78 °C A2->B2 C2 Add n-BuLi/LDA B2->C2 D2 Stir for 1h at -78 °C C2->D2 E2 Add Brominating Agent D2->E2 F2 Warm to RT E2->F2 G2 Work-up & Purification F2->G2 H2 This compound G2->H2

Caption: Experimental workflow for the synthesis of this compound via lithiation.

G cluster_2 Method 3: Sandmeyer-Type Reaction A3 Diazotization of 5-Aminoisothiazole C3 Add Diazonium Salt to CuBr A3->C3 B3 Prepare CuBr Solution B3->C3 D3 Heat to 60 °C C3->D3 E3 Work-up & Purification D3->E3 F3 This compound E3->F3

Caption: Experimental workflow for the Sandmeyer-type synthesis of this compound.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several distinct methodologies, each with its own set of advantages and limitations.

  • For small-scale synthesis where operational simplicity is paramount and potential separation of regioisomers is feasible, Electrophilic Bromination with NBS offers a convenient starting point.

  • When high regioselectivity and yield are critical, and the necessary infrastructure for handling air- and moisture-sensitive reagents is available, Directed Ortho-Metalation is the superior choice.

  • The Sandmeyer-Type Reaction provides a robust and reliable alternative, particularly if the 5-aminoisothiazole precursor is readily available or can be synthesized efficiently.

Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the research project, including scale, purity needs, and available laboratory resources. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable heterocyclic building block.

References

A Comparative Analysis of In-Vitro and In-Vivo Efficacy for 5-Bromoisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The isothiazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, integral to a variety of biologically active compounds and clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] The strategic introduction of a bromine atom at the 5-position of the isothiazole ring can significantly enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and stronger interactions with biological targets.[4][6]

This guide provides a comprehensive comparison of the in-vitro and in-vivo activities of 5-Bromoisothiazole compounds, designed for researchers and drug development professionals. We will delve into the experimental methodologies used to assess their efficacy, explain the rationale behind these experimental choices, and present a framework for interpreting the resulting data. Our focus is to bridge the critical gap between preliminary laboratory findings and their predictive value in a whole-organism context.

The Synthetic Foundation: Accessing this compound Scaffolds

The journey of evaluating any novel compound begins with its synthesis. A robust and scalable synthetic route is paramount for producing the necessary quantities for extensive biological testing. The Hantzsch thiazole synthesis is a widely recognized and efficient method for constructing the core 2-aminothiazole ring, which can then be selectively brominated.[4][7]

A typical synthetic workflow involves the reaction of an α-haloketone with a thiourea equivalent. The subsequent electrophilic bromination at the C5 position, often using N-bromosuccinimide (NBS), yields the desired this compound scaffold, which can be further functionalized to create a library of derivatives for screening.[4]

cluster_synthesis Synthetic Workflow for this compound Derivatives A α-Haloketone + Thiourea B Hantzsch Thiazole Synthesis A->B Reaction C Isothiazole Core B->C Cyclization D Electrophilic Bromination (e.g., NBS) C->D Reagent E This compound Scaffold D->E Product F Further Derivatization E->F Modification G Compound Library for Screening F->G Result

Caption: General synthetic pathway for producing this compound derivatives.

PART 1: In-Vitro Activity Assessment — The Proving Ground

In-vitro assays are the first critical step in drug discovery, providing fundamental data on a compound's biological activity in a controlled, isolated environment.[8] These tests are essential for initial screening, establishing dose-response relationships, and elucidating mechanisms of action.

Antimicrobial Activity: Quantifying the Kill Spectrum

For compounds designed to combat microbial infections, the primary in-vitro goal is to determine their potency against a panel of clinically relevant bacteria and fungi. The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible microbial growth.[9][10]

  • Preparation of Bacterial/Fungal Inoculum: Aseptically select 3-5 colonies of the test microorganism from an agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth). Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final test concentration of about 5 x 10⁵ CFU/mL.

  • Compound Dilution Series: Prepare a stock solution of the this compound test compound in a suitable solvent like DMSO. Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to cover a broad concentration range.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes in broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest compound concentration in which no visible growth is observed. This can be confirmed by measuring the optical density (OD) with a plate reader.

cluster_mic Broth Microdilution (MIC Assay) Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate 96-Well Plate with Microbes & Compound A->C B Create Serial Dilutions of This compound Compound B->C D Incubate (e.g., 37°C, 24h) C->D E Observe for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

The MIC value provides a quantitative measure of a compound's potency. Lower MIC values indicate higher potency.

Microorganism Type Representative MIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive2 - 8
Bacillus subtilisGram-positive4 - 16
Escherichia coliGram-negative16 - 64
Pseudomonas aeruginosaGram-negative>128
Candida albicansFungal (Yeast)8 - 32
This table presents hypothetical yet representative data based on activities of similar heterocyclic compounds. Actual values will vary.[10][11]

The lipophilic nature imparted by the bromo- and other substituents on the isothiazole ring may facilitate transport across microbial cell membranes.[4] Molecular docking studies on related compounds suggest that potential mechanisms of action could include the inhibition of essential enzymes like MurB, which is involved in bacterial cell wall synthesis, or lanosterol 14α-demethylase (CYP51) in fungi.[4][12]

Anticancer Activity: Gauging Cytotoxicity

For potential anticancer agents, the initial in-vitro screen measures a compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric method widely used to determine cell viability and calculate the IC50 value—the concentration of a drug required to inhibit the growth of 50% of a cell population.[6]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the cell culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (cells treated with solvent only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a set exposure time, typically 48 or 72 hours, in a humidified 5% CO₂ incubator at 37°C.

  • MTT Addition: After incubation, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value.

cluster_ic50 MTT Cytotoxicity (IC50) Assay Workflow A Seed Cancer Cells in 96-Well Plate B Treat Cells with Serial Dilutions of this compound Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) to Allow Formazan Formation D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).

Lower IC50 values signify greater cytotoxic potency against the tested cancer cell line.

Cancer Cell Line Cancer Type Representative IC50 (µM)
HCT-116Colon Cancer1.5 - 10
MCF-7Breast Cancer5 - 25
HeLaCervical Cancer10 - 50
A375PMelanoma0.5 - 5
This table presents hypothetical yet representative data based on activities of similar heterocyclic compounds. Actual values will vary.[13][14][15]

The anticancer activity of isothiazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[1] The bromine atom can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to target proteins like kinases or induce apoptosis by modulating proteins in the Bcl-2 family.[6][13]

PART 2: In-Vivo Efficacy — From the Bench to a Biological System

While in-vitro data is foundational, it cannot predict a compound's behavior in a complex, multicellular organism. In-vivo studies using animal models are indispensable for evaluating true therapeutic potential, providing insights into efficacy, pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion), and overall toxicity.[16]

Anticancer Efficacy: Tumor Xenograft Model

To test anticancer compounds, a common and effective method is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[16]

  • Cell Implantation: Human cancer cells (e.g., HCT-116) are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into groups: a vehicle control group and one or more treatment groups receiving the this compound compound at different dosages (administered via oral gavage, intraperitoneal injection, etc.). A positive control group receiving a standard-of-care drug (e.g., 5-Fluorouracil) is also included.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21-28 days). Animal health is closely monitored for signs of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

cluster_xenograft Cancer Xenograft Model Workflow A Implant Human Cancer Cells into Immunocompromised Mice B Allow Tumors to Grow to Measurable Size A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Compound/Vehicle According to Schedule C->D E Monitor Tumor Volume & Body Weight D->E F Analyze Data: Calculate Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for an in-vivo cancer xenograft model.

A successful compound will significantly reduce the rate of tumor growth compared to the vehicle control group, without causing unacceptable toxicity (e.g., significant body weight loss).

Treatment Group Dosage Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
Vehicle Control-12500%
This compound Derivative25 mg/kg68045.6%
This compound Derivative50 mg/kg45064.0%
Standard Drug (e.g., 5-FU)20 mg/kg51059.2%
This table presents hypothetical data to illustrate a dose-dependent anti-tumor effect.[17][18]

PART 3: The In-Vitro to In-Vivo Correlation — A Holistic View

A potent compound in-vitro does not guarantee in-vivo success. The transition from a petri dish to a living system introduces the complexities of ADME and toxicology. A compound may have a low nanomolar IC50 but fail in-vivo because it is poorly absorbed, rapidly metabolized, or excessively toxic.

cluster_pipeline Drug Discovery & Development Funnel A Compound Synthesis & Library Generation B High-Throughput In-Vitro Screening (MIC, IC50) A->B Screening C Lead Compound Identification (High Potency) B->C Selection D In-Vivo Efficacy Models (e.g., Xenograft) C->D Validation E Pharmacokinetics (ADME) & Toxicology Studies D->E Safety & Profiling F Preclinical Candidate Selection E->F Decision

Caption: A simplified view of the preclinical drug discovery pipeline.

Comparative Summary: Connecting the Dots
Parameter In-Vitro Assessment In-Vivo Assessment Key Considerations
Efficacy Metric MIC (µg/mL) or IC50 (µM)% Tumor Growth Inhibition, % Survival, Log Reduction in CFUMeasures potency in a controlled system vs. therapeutic effect in a complex organism.
Environment Isolated cells/microbes in artificial mediumWhole, living organism with complex physiological systemsBioavailability, metabolism, and immune response are absent in-vitro.
Objective Identify biologically active compounds; determine potency and mechanism.Evaluate therapeutic efficacy, safety profile, and pharmacokinetics.A compound must be both potent and possess drug-like properties to succeed in-vivo.
Limitations Poor predictor of bioavailability and toxicity.Costly, time-consuming, and ethically complex.In-vitro results guide the selection of compounds for in-vivo testing.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrable potential in both antimicrobial and anticancer applications.[1][4] This guide highlights the critical importance of a dual-pronged evaluation strategy. In-vitro assays serve as an efficient and essential primary screen to identify potent molecules and elucidate their mechanisms of action at the cellular level. However, only through rigorous in-vivo testing in relevant animal models can the true therapeutic potential, accounting for the complexities of pharmacokinetics and systemic toxicity, be fully realized. The successful translation of a potent this compound derivative from a laboratory curiosity to a viable preclinical candidate hinges on its ability to demonstrate robust efficacy in both arenas. Future research should focus not only on enhancing potency but also on optimizing the ADME properties of these scaffolds to bridge the gap between in-vitro promise and in-vivo success.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromoisothiazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromoisothiazole, a halogenated heterocyclic compound. As drug development professionals and researchers, adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to safety and environmental stewardship. This document is structured to provide not just instructions, but also the scientific rationale behind them, fostering a deeper understanding of safe laboratory practices.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before handling this compound for any purpose, including disposal, a thorough understanding of its associated hazards is critical. According to its Safety Data Sheet (SDS), this compound is a hazardous substance with the following classifications[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.

  • Eye Damage/Irritation: Causes serious eye damage or irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Additionally, as a brominated organic compound, it falls under the category of halogenated organic waste . This classification is significant because the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen bromide[3]. Therefore, these wastes require specialized disposal methods, typically high-temperature incineration at a licensed hazardous waste facility, and must not be mixed with non-halogenated organic waste streams[4][5][6].

Table 1: Hazard Summary and Essential Precautions for this compound

Hazard ClassificationGHS PictogramPrecautionary StatementRationale
Acute Toxicity, Oral (Category 4)GHS07Do not eat, drink or smoke when using this product.[7][8]Prevents accidental ingestion which can be harmful.
Skin Irritation (Category 2)GHS07Wear protective gloves; wash skin thoroughly after handling.[9]Prevents direct contact that can lead to skin irritation.
Skin Sensitization (Category 1)GHS07Contaminated work clothing should not be allowed out of the workplace.[7]Prevents delayed allergic reactions upon subsequent exposure.
Serious Eye Damage/Irritation (Category 2)GHS07Wear eye protection/face protection.[1][8]Protects against splashes that can cause serious eye damage.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07Avoid breathing mist/vapors/spray; use only outdoors or in a well-ventilated area.[7][9]Prevents inhalation that can lead to respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating protocol begins with rigorous personal protection. The choice of PPE is dictated by the hazards identified above.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time. For prolonged contact, consider double-gloving or using heavier-duty gloves. Dispose of contaminated gloves after use[9].

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[7].

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin exposure[7].

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure[10].

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines the procedure for collecting, segregating, and labeling this compound waste within the laboratory, preparing it for collection by a licensed waste disposal service.

The foundational principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process.

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste".[4][5] this compound and any solvents (like dichloromethane or chloroform) or materials contaminated with it should be placed in this container.

  • Causality: Halogenated wastes are treated differently than non-halogenated wastes, often requiring high-temperature incineration to ensure complete destruction and to manage the resulting acidic gases[4][11]. Mixing these waste streams complicates disposal, significantly increases costs, and can pose a safety risk for disposal facility personnel[6]. Never mix halogenated waste with aqueous, acidic, basic, or non-halogenated organic waste[6].

The integrity of the waste containment system is non-negotiable.

  • Action: Use a chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition, free from cracks or leaks. Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE" and "Halogenated Organics".[5][6]

  • Trustworthiness: A robust, properly sealed container prevents the release of volatile vapors into the lab and protects against spills[5]. Clear, accurate labeling ensures that anyone in the lab can immediately identify the contents and associated hazards.

  • Action (for liquid waste): Carefully pour liquid this compound waste into the designated halogenated waste container inside a chemical fume hood. Avoid splashing. Keep a running log of the contents, including the chemical name ("this compound") and approximate quantity, on a label or an attached waste manifest[4].

  • Action (for solid/contaminated waste): Collect any contaminated solid waste (e.g., pipette tips, gloves, absorbent pads used for spills) in a separate, compatible solid waste container also labeled "HAZARDOUS WASTE - Halogenated Organics".[12]

  • Causality: Maintaining a log of constituents is a regulatory requirement in many jurisdictions and is essential for the disposal facility to determine the appropriate treatment method. Keeping the container closed when not in use minimizes the emission of harmful vapors[5].

Accidents can happen. A prepared response is part of a safe protocol.

  • Action: In case of a small spill during transfer, immediately remove all sources of ignition[1][7]. Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent. Scoop the absorbed material into your designated solid halogenated waste container[7][13].

  • Trustworthiness: Having a spill kit readily available and a clear plan of action ensures that spills are managed quickly and effectively, minimizing exposure and environmental contamination.

  • Action: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area. This area should be away from heat, sparks, and incompatible materials like strong oxidizing agents and strong acids[5][7].

  • Causality: Proper storage prevents accidental breakage, reaction with other chemicals, and exposure to ignition sources. Storing in a designated area ensures the waste is secure and managed according to institutional and regulatory guidelines.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Final Steps start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Is waste liquid or solid? fume_hood->waste_type spill Spill Occurs fume_hood->spill liquid_container Add to 'Halogenated Liquid Waste' Container waste_type->liquid_container Liquid solid_container Add to 'Halogenated Solid Waste' Container waste_type->solid_container Solid log_waste Log Chemical Name & Quantity liquid_container->log_waste solid_container->log_waste seal_container Securely Seal Container log_waste->seal_container store Store in Satellite Accumulation Area seal_container->store end Arrange Pickup by Licensed Waste Disposal Service store->end absorb Absorb with Inert Material spill->absorb collect_spill Collect into Solid Waste Container absorb->collect_spill collect_spill->solid_container

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is a multi-step process that demands careful attention to detail, from initial hazard assessment to final storage pending pickup. By understanding the chemical properties and associated risks, utilizing appropriate PPE, and adhering to a strict segregation and containment protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet.

References

Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 5-Bromoisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey into uncharted territory. This exploration demands not only scientific acumen but also an unwavering commitment to safety. 5-Bromoisothiazole, a key building block in the development of pharmaceuticals and agrochemicals, presents a specific set of handling challenges.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-driven understanding of the personal protective equipment (PPE) required for its safe handling. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety Profile: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.[2] In the event of a fire, it can produce toxic byproducts, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[3] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum recommended equipment for various laboratory scenarios.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Weighing and Solution Preparation (<1g) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Double-gloving is recommended.Fully-fastened laboratory coat.Not generally required if handled in a certified chemical fume hood.
Synthesis and Purification (1-50g scale) Chemical splash goggles and a face shield.Nitrile or neoprene gloves with extended cuffs. Double-gloving is mandatory.Chemical-resistant laboratory coat or apron over a standard lab coat.Recommended to use a NIOSH-approved respirator with an organic vapor cartridge, especially if there is a risk of aerosol generation or if not working in a fume hood.
Large-Scale Operations (>50g) A full-face respirator with organic vapor cartridges provides integrated eye and respiratory protection.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) with extended cuffs.Chemical-resistant suit or coveralls.A full-face respirator with appropriate cartridges is mandatory.
The Rationale Behind Our Recommendations:
  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection.[4] For larger-scale work where the risk of splashes is higher, a face shield provides an essential secondary barrier.

  • Body Protection: A standard laboratory coat is sufficient for minor handling, but any procedure with a higher risk of splashes requires a chemical-resistant layer.[7]

  • Respiratory Protection: While working in a certified chemical fume hood is the primary means of preventing inhalation, respiratory protection adds a crucial layer of defense, especially during transfers or if the ventilation system's efficacy is .[1][8]

Step-by-Step Guide to Donning and Doffing PPE

The effectiveness of PPE is as much about the procedure as it is about the equipment itself. Follow this sequence to minimize the risk of contamination.

Donning Sequence:
  • Lab Coat/Suit: Put on your laboratory coat or chemical-resistant suit, ensuring it is fully fastened.

  • Respirator: If required, perform a fit check on your respirator before entering the work area.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, your face shield.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled up over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Suit and Inner Gloves: Remove your lab coat or suit by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. As you remove the coat, peel off the inner gloves simultaneously, trapping them within the rolled-up garment. Dispose of the bundle in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9]

Operational Plan: Handling this compound with Confidence

Preparation is the cornerstone of safety. Before you begin any work with this compound, ensure the following are in place:

  • Designated Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: A chemical spill kit containing an inert absorbent material (such as vermiculite or sand), neutralizing agents (if applicable), and sealable waste containers should be readily accessible.[4][10]

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow Prep_Area Designate and Prepare Work Area Assemble_PPE Assemble and Inspect PPE Locate_Safety_Equip Locate Emergency Equipment Don_PPE Don PPE in Correct Sequence Locate_Safety_Equip->Don_PPE Conduct_Experiment Conduct Experiment in Fume Hood Monitor Continuously Monitor for Spills or Exposure Decontaminate Decontaminate Glassware and Surfaces Monitor->Decontaminate Segregate_Waste Segregate and Label Hazardous Waste Doff_PPE Doff PPE in Designated Area Wash_Hands Thorough Hand Washing

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.[2]

  • Solid Waste: Contaminated gloves, lab coats, and absorbent materials should be placed in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

Consult your institution's environmental health and safety (EHS) office for specific guidance on waste pickup and disposal procedures.

In Case of Emergency: A Clear and Immediate Response

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek prompt medical attention.

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

Spill: For small spills within a fume hood, use an inert absorbent material to contain the spill.[4][10] For larger spills, evacuate the area and contact your institution's EHS office immediately.

By integrating these principles and procedures into your laboratory workflow, you can confidently and safely handle this compound, ensuring both the integrity of your research and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoisothiazole
Reactant of Route 2
Reactant of Route 2
5-Bromoisothiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。